molecular formula C18H32O3 B212012 9(10)-EpOME CAS No. 61949-82-4

9(10)-EpOME

Cat. No.: B212012
CAS No.: 61949-82-4
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-XKJZPFPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)9(10)-EpOME is the 9,10-cis epoxide of linoleic acid, generated by neutrophils during the oxidative burst. It has been recovered from the lungs of hyperoxic rats and from humans with acute respiratory distress syndrome. Mitochondrial dysfunction is the main feature of (±)this compound cytotoxicity, which may be due to the diol metabolites as well as the parent epoxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61949-82-4

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1

InChI Key

FBUKMFOXMZRGRB-XKJZPFPASA-N

SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

Synonyms

(±)9,10-EODE; Leukotoxin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 9,10-epoxy-12Z-octadecenoic acid (9(10)-EpOME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-epoxy-12Z-octadecenoic acid, commonly abbreviated as 9(10)-EpOME, is a biologically active lipid mediator. It is an epoxide derivative of the essential fatty acid, linoleic acid.[1] This document provides a comprehensive technical overview of this compound, including its nomenclature, biosynthesis, key biological activities with supporting quantitative data, and detailed experimental protocols.

Nomenclature and Synonyms

The full chemical name of this compound is 9,10-epoxy-12Z-octadecenoic acid .[1] It is also known by several synonyms, which are often used interchangeably in scientific literature:

  • Coronaric acid [1][2]

  • Leukotoxin [1][3]

  • (±)9,10-EODE[3]

Biosynthesis and Metabolism

This compound is endogenously produced from linoleic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes, such as CYP2C9 and CYP2J2.[1][4] This metabolic process converts the double bond at the 9,10-position of linoleic acid into an epoxide ring.

Once formed, this compound is a substrate for soluble epoxide hydrolase (sEH), which catalyzes its hydrolysis to the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][4][5] This metabolic conversion is critical, as many of the biological effects attributed to this compound are mediated by its diol metabolite.[1][3][5]

Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound CYP Epoxygenase 9,10-DiHOME 9,10-DiHOME This compound->9,10-DiHOME sEH CYP Epoxygenase CYP Epoxygenase sEH sEH

Biosynthesis and metabolism of this compound.

Biological Activities and Quantitative Data

This compound and its metabolite, 9,10-DiHOME, have been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer. A key mechanism of action is the induction of mitochondrial dysfunction.[3][6][7]

Tabulated Quantitative Data
Biological EffectModel SystemConcentration/LevelOutcomeReference
Mitochondrial Respiration InhibitionIsolated perfused rat lung30 µmolSignificant decrease in state 3 and 4 respiration[6]
CytotoxicityRabbit renal proximal tubules500 µMInduction of mitochondrial dysfunction and cell death[4]
Increased Plasma Levels in Breast CancerHuman plasmaSignificantly elevatedAssociated with breast cancer patients compared to controls[8]
Increased Plasma Levels in Breast Cancer ModelMMTV-PyMT mice plasmaSignificantly elevatedHigher levels in tumor-bearing mice compared to controls[8]
Signaling Pathways

Recent research has begun to elucidate the signaling pathways modulated by this compound and its downstream metabolites. In the context of triple-negative breast cancer (TNBC), EpOMEs have been shown to promote tumorigenesis and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[8]

cluster_cell Tumor Cell EpOMEs EpOMEs PLEC PLEC EpOMEs->PLEC NFkB1 NFkB1 PLEC->NFkB1 CXCL9 CXCL9 NFkB1->CXCL9 Upregulation Tumor Growth & Metastasis Tumor Growth & Metastasis CXCL9->Tumor Growth & Metastasis

Proposed EpOME-mediated signaling in breast cancer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the epoxidation of linoleic acid. While various methods exist, a representative protocol using meta-chloroperoxybenzoic acid (m-CPBA) is outlined below.

Workflow for the Synthesis of this compound

Start Start Dissolve Linoleic Acid Dissolve linoleic acid in dichloromethane (B109758) Start->Dissolve Linoleic Acid Add m-CPBA Add m-CPBA solution dropwise at 0°C Dissolve Linoleic Acid->Add m-CPBA Reaction Stir at room temperature Add m-CPBA->Reaction Quench Quench with sodium thiosulfate solution Reaction->Quench Extract Extract with diethyl ether Quench->Extract Purify Purify by silica (B1680970) gel chromatography Extract->Purify End End Purify->End

Workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolution: Dissolve linoleic acid in a suitable solvent such as dichloromethane.

  • Epoxidation: Cool the solution to 0°C and add a solution of m-CPBA in dichloromethane dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent like diethyl ether.

  • Purification: Purify the crude product using silica gel column chromatography to obtain pure this compound.

Assessment of this compound-Induced Cytotoxicity (MTT Assay)

The cytotoxicity of this compound can be assessed using various methods, with the MTT assay being a common colorimetric technique.

Protocol for MTT Assay:

  • Cell Seeding: Seed cells (e.g., renal proximal tubular cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-500 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial function can be directly assessed by measuring oxygen consumption in isolated mitochondria or intact cells.

Protocol for Measuring Mitochondrial Respiration:

  • Isolation of Mitochondria: Isolate mitochondria from tissues (e.g., rat liver or lung) using differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.

  • Substrate and Inhibitor Addition: Add substrates for complex I (e.g., glutamate (B1630785) and malate) and complex II (e.g., succinate) of the electron transport chain, followed by ADP to measure state 3 respiration.

  • This compound Treatment: Introduce this compound at the desired concentration (e.g., 30 µmol) and monitor its effect on oxygen consumption.

  • Inhibitor Titration: Subsequently, add inhibitors such as oligomycin (B223565) (to measure state 4 respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration).

  • Data Analysis: Analyze the changes in oxygen consumption rates to determine the specific effects of this compound on different stages of mitochondrial respiration.[6][9]

Conclusion

9,10-epoxy-12Z-octadecenoic acid is a multifaceted lipid mediator with significant implications for cellular function and disease pathogenesis. Its role in modulating mitochondrial function and cell signaling pathways makes it a molecule of considerable interest for researchers in various fields. The provided data and protocols offer a foundational guide for the scientific community to further explore the biological significance of this compound and its potential as a therapeutic target.

References

The Biosynthesis of Coronaric Acid from Linoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Conversion, Subsequent Metabolism, and Cellular Signaling of a Key Linoleic Acid Metabolite.

This technical guide provides a comprehensive overview of the biosynthesis of coronaric acid from linoleic acid, tailored for researchers, scientists, and drug development professionals. It delves into the core enzymatic pathways, detailed experimental protocols, and the cellular signaling cascades influenced by these lipid mediators.

Introduction to Coronaric Acid

Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid or leukotoxin, is a mono-unsaturated epoxide derivative of the essential omega-6 fatty acid, linoleic acid. It exists as a mixture of two optically active isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] Found in both plants and mammals, coronaric acid and its metabolites are implicated in a range of physiological and pathological processes, making its biosynthetic pathway a subject of significant research interest. In mammals, this biosynthesis is primarily an enzymatic process, though non-enzymatic formation can also occur.

The Biosynthetic Pathway: From Linoleic Acid to Coronaric Acid and its Metabolites

The conversion of linoleic acid to coronaric acid and its subsequent metabolism is a two-step enzymatic process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.

Step 1: Epoxidation of Linoleic Acid by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in the biosynthesis of coronaric acid is the epoxidation of linoleic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J subfamilies.[2] These enzymes introduce an oxygen atom across the C9-C10 double bond of linoleic acid to form the epoxide ring characteristic of coronaric acid.

Key Enzymes:

  • CYP2C9: A major contributor to linoleic acid epoxidation in the human liver and vascular endothelium.[3]

  • CYP2C8: Also significantly involved in the epoxidation of linoleic acid.[2]

  • CYP2J2: The predominant epoxygenase in cardiac tissue, playing a key role in the formation of coronaric acid in the cardiovascular system.[4][5]

Concurrently, these enzymes can also attack the C12-C13 double bond of linoleic acid, leading to the formation of the regioisomer 12,13-epoxy-9Z-octadecenoic acid, also known as vernolic acid or isoleukotoxin.[2]

Linoleic_Acid Linoleic Acid CYP_Enzymes CYP2C9, CYP2C8, CYP2J2 Linoleic_Acid->CYP_Enzymes Coronaric_Acid Coronaric Acid (9,10-EpOME) Vernolic_Acid Vernolic Acid (12,13-EpOME) CYP_Enzymes->Coronaric_Acid Epoxidation at C9-C10 CYP_Enzymes->Vernolic_Acid Epoxidation at C12-C13

Diagram 1: Enzymatic epoxidation of linoleic acid.
Step 2: Hydrolysis of Coronaric Acid by Soluble Epoxide Hydrolase

Coronaric acid is rapidly metabolized in tissues by the enzyme soluble epoxide hydrolase (sEH).[1] This enzyme catalyzes the hydrolysis of the epoxide ring, converting coronaric acid into its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also referred to as leukotoxin diol.[1] This conversion is critical, as the diol metabolites are often more biologically active, and in some cases more toxic, than their epoxide precursors.[1][6]

Coronaric_Acid Coronaric Acid (9,10-EpOME) sEH Soluble Epoxide Hydrolase (sEH) Coronaric_Acid->sEH DiHOME 9,10-Dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) sEH->DiHOME Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reconstitution Reconstitute CYP Enzyme System on Ice Initiate Initiate Reaction at 37°C Reconstitution->Initiate Reaction_Mix Prepare Reaction Mixture (Buffer, NADPH system, Linoleic Acid) Reaction_Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add cold solvent + internal standard) Incubate->Terminate Extract Extract Lipids Terminate->Extract Dry Evaporate Solvent Extract->Dry Analyze Analyze by LC-MS/MS Dry->Analyze DiHOME 9,10-DiHOME PPARg PPARγ DiHOME->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Gene_Expression ↑ Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression Activates DiHOME 9,10-DiHOME IKK IKK Complex DiHOME->IKK Activates (indirectly) IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression ↑ Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Transcription

References

A Comprehensive Technical Guide on the Physicochemical Properties of 9,10-Epoxyoctadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Epoxyoctadecenoic acid is a family of oxidized fatty acids derived from the epoxidation of oleic acid and linoleic acid. These molecules are of significant interest to the scientific community due to their presence in biological systems and their potential roles in various physiological and pathological processes. As endogenous metabolites, they are implicated in cellular signaling, inflammation, and cardiovascular function. This technical guide provides an in-depth overview of the core physicochemical properties of the major isomers of 9,10-epoxyoctadecenoic acid, detailed experimental protocols for their study, and a summary of their known biological signaling pathways.

Physicochemical Properties

The physicochemical properties of 9,10-epoxyoctadecenoic acid vary depending on the specific isomer, primarily the presence of a double bond at the C12 position and the cis/trans configuration of the epoxide ring. These variations influence their biological activity and analytical behavior.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the prominent isomers of 9,10-epoxyoctadecenoic acid.

Table 1: General Properties of 9,10-Epoxyoctadecenoic Acid Isomers

Property9,10-Epoxy-12-octadecenoic acidcis-9,10-Epoxyoctadecanoic acidtrans-9,10-Epoxyoctadecanoic acid
Synonyms Coronaric acid, 9(10)-EpOMEcis-EODA, cis-9,10-Epoxystearic acidtrans-9,10-Epoxystearic acid
IUPAC Name 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid[1]8-(3-octyloxiran-2-yl)octanoic acid[2]rel-(2R,3R)-3-Octyl-2-oxiraneoctanoic acid[3]
Chemical Formula C18H32O3[1][4][5]C18H34O3C18H34O3[3]
Molecular Weight 296.4 g/mol [1][4][5]298.5 g/mol [2]298.46 g/mol [3]

Table 2: Physical Properties of 9,10-Epoxyoctadecenoic Acid Isomers

Property9,10-Epoxy-12-octadecenoic acidcis-9,10-Epoxyoctadecanoic acidtrans-9,10-Epoxyoctadecanoic acid
Physical State Solid[1]SolidSolid[3]
Melting Point Not Available59.5–59.8 °C[6]53.8 °C
Boiling Point Not AvailableNot Available422.9 °C at 760 mmHg
Solubility Not AvailableDMF: 16 mg/ml, DMSO: 14 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 0.3 mg/mlNot Available
pKa (Predicted) 4.62 (Strongest Acidic)[7]4.62 (Strongest Acidic)Not Available

Signaling Pathways and Biological Relevance

9,10-Epoxyoctadecenoic acids are enzymatically produced from common unsaturated fatty acids and are involved in various biological signaling cascades.

Metabolic Formation

The primary route for the formation of 9,10-epoxyoctadecenoic acid in vivo is through the cytochrome P450 (CYP) enzyme system.[8] Specifically, isoforms such as CYP2C and CYP3A catalyze the epoxidation of oleic acid to form cis-9,10-epoxyoctadecanoic acid.[8] Similarly, linoleic acid can be epoxidized to form 9,10-epoxy-12-octadecenoic acid.

Metabolic Formation of 9,10-Epoxyoctadecenoic Acid Oleic Acid Oleic Acid CYP450 Epoxygenase CYP450 Epoxygenase Oleic Acid->CYP450 Epoxygenase Linoleic Acid Linoleic Acid Linoleic Acid->CYP450 Epoxygenase cis-9,10-Epoxyoctadecanoic Acid cis-9,10-Epoxyoctadecanoic Acid CYP450 Epoxygenase->cis-9,10-Epoxyoctadecanoic Acid 9,10-Epoxy-12-octadecenoic Acid 9,10-Epoxy-12-octadecenoic Acid CYP450 Epoxygenase->9,10-Epoxy-12-octadecenoic Acid

Metabolic formation of 9,10-epoxyoctadecenoic acid isomers.
Potential Signaling Roles

While direct signaling pathways for 9,10-epoxyoctadecenoic acid are still under active investigation, evidence suggests its involvement in inflammatory and metabolic regulation, potentially through pathways like PPAR and NF-κB. It is important to note that some of the following information is extrapolated from studies on structurally similar oxidized fatty acids.

Potential Signaling Pathways of 9,10-Epoxyoctadecenoic Acid 9,10-Epoxyoctadecenoic Acid 9,10-Epoxyoctadecenoic Acid PPARs Peroxisome Proliferator- Activated Receptors (PPARs) 9,10-Epoxyoctadecenoic Acid->PPARs Modulation NF-kB Pathway NF-κB Signaling Pathway 9,10-Epoxyoctadecenoic Acid->NF-kB Pathway Modulation Metabolic Gene Regulation Metabolic Gene Regulation PPARs->Metabolic Gene Regulation Inflammatory Response Inflammatory Response NF-kB Pathway->Inflammatory Response

Potential signaling pathways modulated by 9,10-epoxyoctadecenoic acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, extraction, quantification, and biological activity assessment of 9,10-epoxyoctadecenoic acid.

Synthesis: Lipase-Catalyzed Method

This protocol describes the synthesis of a polyester (B1180765) from cis-9,10-epoxy-18-hydroxyoctadecanoic acid using Novozym 435, a commercially available immobilized lipase (B570770).

Materials:

  • cis-9,10-Epoxy-18-hydroxyoctadecanoic acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Toluene (B28343)

  • Methanol (B129727)

  • Molecular sieves (4 Å)

  • Reaction vials (5 mL)

  • Constant temperature oil bath with magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a 5 mL reaction vial, add 40 mg of cis-9,10-epoxy-18-hydroxyoctadecanoic acid and 10 mg of Novozym 435.

  • Add 400 µL of toluene to the vial.

  • For reactions requiring anhydrous conditions, add 20 mg of activated molecular sieves.

  • Cap the vial and place it in a constant temperature oil bath set to 75 °C.

  • Stir the reaction mixture at 140 rpm for the desired period (e.g., up to 68 hours for high molecular weight polyester).

  • To terminate the reaction, filter the mixture to remove the enzyme and molecular sieves.

  • Evaporate the toluene under reduced pressure.

  • The resulting polyester can be purified by precipitation in cold methanol.

Lipase-Catalyzed Synthesis Workflow A 1. Combine Reactants (Epoxy-fatty acid, Lipase, Toluene) B 2. Add Molecular Sieves (Optional, for anhydrous conditions) A->B C 3. Incubate at 75°C with Stirring B->C D 4. Filter to Remove Enzyme C->D E 5. Evaporate Solvent D->E F 6. Purify by Precipitation (e.g., in cold Methanol) E->F

Workflow for the lipase-catalyzed synthesis of polyesters from 9,10-epoxyoctadecenoic acid.
Extraction from Biological Samples: Liquid-Liquid Extraction from Plasma

This protocol details a liquid-liquid extraction method for isolating 9,10-epoxyoctadecenoic acid from plasma samples prior to quantification.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated 9,10-epoxyoctadecenoic acid)

  • Methanol

  • Hydrochloric acid (HCl)

  • Iso-octane

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 0.5 mL of plasma in a glass tube, add an appropriate amount of the internal standard.

  • Add 1 volume of methanol to lyse the cells and precipitate proteins.

  • Acidify the mixture to a final concentration of 25 mM HCl.

  • Add 1 mL of iso-octane, vortex thoroughly for 1 minute, and centrifuge at 3000 x g for 1 minute to separate the phases.

  • Carefully transfer the upper organic layer (iso-octane) to a clean tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of iso-octane and combine the organic layers.

  • Evaporate the solvent under a stream of nitrogen.

  • The dried extract is now ready for derivatization and analysis.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of 9,10-epoxyoctadecenoic acid using GC-MS after derivatization.

Materials:

  • Dried sample extract

  • Pentafluorobenzyl (PFB) bromide in acetonitrile (B52724)

  • Diisopropylethylamine in acetonitrile

  • Iso-octane

  • GC-MS system with a suitable column (e.g., capillary column)

Procedure:

  • To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for 20 minutes to form the PFB ester derivative.

  • Dry the sample under vacuum.

  • Reconstitute the derivatized sample in 50 µL of iso-octane.

  • Inject 1 µL of the sample into the GC-MS for analysis.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Biological Activity Assessment: Cell-Based Assay for Anti-inflammatory Effects

This protocol provides a general framework for assessing the anti-inflammatory activity of 9,10-epoxyoctadecenoic acid in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • 9,10-Epoxyoctadecenoic acid stock solution (e.g., in DMSO)

  • Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 9,10-epoxyoctadecenoic acid for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Analyze the data to determine the dose-dependent effect of 9,10-epoxyoctadecenoic acid on the inflammatory response.

Conclusion

9,10-Epoxyoctadecenoic acid represents a class of bioactive lipids with diverse physicochemical properties and emerging roles in cellular signaling. The standardized protocols provided in this guide for their synthesis, extraction, quantification, and biological evaluation will aid researchers in further elucidating their functions in health and disease. Continued investigation into their specific molecular targets and signaling pathways will be crucial for understanding their full therapeutic potential.

References

A Technical Guide to the Natural Sources of 9(10)-Epoxyoctadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 9(10)-epoxyoctadecenoic acid, a group of bioactive lipid molecules with significant potential in pharmacology and drug development. This document outlines the primary plant, fungal, and mammalian sources, presents available quantitative data, details relevant experimental protocols for extraction and analysis, and illustrates the key signaling pathways influenced by these compounds.

Introduction to 9(10)-Epoxyoctadecenoic Acid

9(10)-epoxyoctadecenoic acid refers to a family of epoxidized fatty acids derived from either oleic acid or linoleic acid. The specific isomer depends on the parent fatty acid:

  • cis-9,10-Epoxyoctadecanoic Acid: Derived from the epoxidation of the double bond in oleic acid (a monounsaturated omega-9 fatty acid).

  • 9(10)-Epoxy-12Z-octadecenoic Acid (Coronaric Acid or Leukotoxin): Derived from the epoxidation of the 9,10-double bond of linoleic acid (a polyunsaturated omega-6 fatty acid).[1][2][3]

These epoxy fatty acids are not merely metabolic intermediates but act as signaling molecules involved in various physiological and pathological processes, including inflammation.[2][4] Their biological activity has spurred interest in identifying and quantifying their presence in natural sources.

Natural Sources and Quantitative Data

9(10)-epoxyoctadecenoic acid and its isomers are found across different biological kingdoms, from plants and fungi to mammals. The following sections summarize the key natural sources and present available quantitative data in a structured format.

Plant Sources

Certain plant species are rich sources of epoxy fatty acids, primarily in their seed oils.

  • Vernonia galamensis : The seed oil of this East African plant is a prominent source of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a structural isomer of coronaric acid.[4][5][6] While not identical to 9(10)-epoxyoctadecenoic acid, its high abundance makes Vernonia galamensis a significant subject of study for epoxy fatty acids. The seed oil can contain over 70% vernolic acid.[7][8]

  • Oryza sativa (Rice): 9,10-Epoxyoctadecenoic acid has been identified in the rice plant.[1] It is considered a self-defense substance produced by the plant against rice blast disease.[1] However, specific quantitative data on the concentration of 9(10)-epoxyoctadecenoic acid in different parts of the rice plant, including the bran oil, is not extensively documented in the available literature. Rice bran oil is known to be rich in oleic and linoleic acids, the precursors to 9(10)-epoxyoctadecenoic acid.

Table 1: Quantitative Data of Epoxy Fatty Acids in Plant Sources

Plant SourceCompoundPart of PlantConcentration/PercentageReference(s)
Vernonia galamensisVernolic AcidSeed Oil54% - 80%[4][5][7]
Oryza sativa9,10-Epoxyoctadecenoic AcidPlantPresence identified[1]
Fungal Sources

Certain fungi are known to produce epoxy fatty acids.

  • Pneumocystis carinii : This fungus, an opportunistic pathogen in immunocompromised individuals, has been shown to contain cis-9,10-epoxyoctadecanoic acid.[9][10] The presence of this rare fatty acid is considered to have taxonomic implications.[10] While its presence is confirmed, detailed quantitative analysis of its concentration within the fungus is limited in the reviewed literature.

Table 2: Data on Epoxy Fatty Acids in Fungal Sources

Fungal SourceCompoundStatusReference(s)
Pneumocystis cariniicis-9,10-Epoxyoctadecanoic AcidPresence identified[9][10]
Mammalian Sources

In mammals, 9(10)-epoxyoctadecenoic acids are endogenously produced from the metabolism of oleic and linoleic acids.

  • Human Tissues and Fluids: cis-9,10-Epoxyoctadecanoic acid is formed from oleic acid by cytochrome P450 (CYP) enzymes, particularly CYP2C and CYP3A.[9] It has been detected in human plasma and urine.[9] 9(10)-Epoxy-12Z-octadecenoic acid (from linoleic acid) is generated by neutrophils during the oxidative burst.[11][12]

Table 3: Quantitative Data of Epoxy Fatty Acids in Mammalian Sources

Mammalian SourceCompoundFluid/TissueConcentrationReference(s)
Humancis-9,10-Epoxyoctadecanoic AcidPlasmaPresence identified[9]
Humancis-9,10-Epoxyoctadecanoic AcidUrine~2 nmol/L[13]
Human9(10)-Epoxy-12Z-octadecenoic AcidNeutrophilsGenerated during oxidative burst[11][12]

Experimental Protocols

The accurate quantification of 9(10)-epoxyoctadecenoic acid from natural sources requires robust experimental protocols for extraction, derivatization, and analysis. The following sections detail generalized yet comprehensive methodologies based on cited literature.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix.

Protocol 1: Solvent Extraction for Plant Seeds (e.g., Vernonia galamensis)

  • Sample Preparation: Grind the seeds into a fine powder.

  • Extraction: Perform Soxhlet extraction with n-hexane for several hours to extract the crude oil.[14]

  • Solvent Removal: Remove the n-hexane from the extract using a rotary evaporator to obtain the crude lipid extract.

Protocol 2: Bligh and Dyer Method for Fungal and Mammalian Tissues

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Lipid Collection: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), the fatty acids are typically converted to their more volatile methyl esters.

Protocol 3: Acid-Catalyzed Transesterification

  • Reaction Mixture: To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

  • Incubation: Heat the mixture at 50-60°C for at least one hour.

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases.

  • Collection: The upper hexane layer containing the FAMEs is collected for analysis.

Analytical Methodologies

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

  • Injection: Inject the FAMEs dissolved in hexane into the GC-MS system.

  • Separation: Use a polar capillary column (e.g., a wax-type column) for the separation of FAMEs.

  • GC Oven Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all compounds.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identification is achieved by comparing the retention times and mass spectra of the analytes with those of authentic standards. Quantification is performed by comparing the peak areas of the analytes to that of an internal standard.

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Oxylipins

  • Sample Preparation: The total lipid extract can be directly analyzed or subjected to solid-phase extraction (SPE) for enrichment of oxylipins.[15]

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution, typically with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[15]

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific epoxy fatty acids.[15] Precursor and product ion pairs specific to the target analytes are monitored for high selectivity and sensitivity.

Signaling Pathways

9(10)-epoxyoctadecenoic acid and its related compounds are not inert molecules; they actively participate in cellular signaling, particularly in pathways related to inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Some studies suggest that epoxy fatty acids can modulate this pathway. For instance, (E)-9-octadecenoic acid ethyl ester, a derivative of oleic acid, has been shown to attenuate inflammatory responses by regulating the activation of MAPKs and the NF-κB signaling pathway.[16] While the precise mechanism for 9(10)-epoxyoctadecenoic acid is still under investigation, it is hypothesized to influence the phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB.

NF_kappa_B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB IκB IKK_complex->NFkB_IkB NFkB_dimer NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_dimer->NFkB_active Translocation NFkB_IkB->NFkB_dimer IκB Degradation Epoxy_FA 9(10)-Epoxyoctadecenoic Acid Epoxy_FA->IKK_complex Modulates (?) DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 1: Hypothesized modulation of the NF-κB signaling pathway.
PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Several oxidized fatty acids, including epoxy fatty acids, have been identified as endogenous ligands for PPARs.[17][18] Activation of PPARγ by ligands like 9,10-DiHOME (the diol derivative of 9,10-EpOME) can stimulate adipogenesis and inhibit osteoblastogenesis.[17] By binding to PPARs, these fatty acid derivatives can influence the transcription of a wide range of genes involved in metabolic and inflammatory processes.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epoxy_FA 9(10)-Epoxyoctadecenoic Acid PPAR PPAR Epoxy_FA->PPAR Binds & Activates PPAR_active PPAR PPAR->PPAR_active Translocation PPAR_RXR_complex PPAR RXR PPAR_active->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (on DNA) PPAR_RXR_complex->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Figure 2: Activation of the PPAR signaling pathway.

Conclusion

9(10)-epoxyoctadecenoic acid and its isomers are naturally occurring bioactive lipids found in a variety of sources, including plants, fungi, and mammals. While Vernonia galamensis stands out as a particularly rich source of the related vernolic acid, further quantitative research is needed to fully characterize the concentrations of 9(10)-epoxyoctadecenoic acid in other promising sources like Oryza sativa and Pneumocystis carinii. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue the extraction, identification, and quantification of these compounds. A deeper understanding of their roles in signaling pathways such as NF-κB and PPAR will be crucial for harnessing their therapeutic potential in the development of novel drugs for inflammatory and metabolic diseases.

References

9(10)-EpOME signaling pathways and potential receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 9(10)-EpOME: Signaling Pathways and Potential Receptors

Authored by Gemini

December 18, 2025

Introduction

9(10)-Epoxyoctadecenoic acid (this compound), also known as leukotoxin or coronaric acid, is a bioactive lipid mediator derived from the metabolism of linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the Western diet.[1] Linoleic acid is converted into this compound and its regioisomer 12(13)-EpOME primarily by cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] This epoxide is subsequently metabolized into its corresponding vicinal diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), through the action of soluble epoxide hydrolase (sEH).[1][2] Initially identified for its cytotoxic effects, particularly on leukocytes, this compound and its metabolite 9,10-DiHOME are now recognized as signaling molecules involved in a variety of physiological and pathophysiological processes, including inflammation, cell differentiation, and cancer progression.[1][2][3] This guide provides a comprehensive overview of the known signaling pathways of this compound, its potential receptors, and detailed experimental protocols for its study.

Metabolic Pathway of this compound

The formation and degradation of this compound are critical determinants of its biological activity. The metabolic cascade begins with dietary linoleic acid and involves two key enzymatic steps.

cluster_0 cluster_1 LA Linoleic Acid (LA) EpOME This compound (Leukotoxin) LA->EpOME Epoxidation DiHOME 9,10-DiHOME (Leukotoxin Diol) EpOME->DiHOME Hydrolysis CYP Cytochrome P450 (e.g., CYP2J2, CYP2C8/9) sEH Soluble Epoxide Hydrolase (sEH)

Metabolic conversion of Linoleic Acid to this compound and 9,10-DiHOME.

Core Signaling Pathways and Receptors

Research has identified several key receptors and pathways through which this compound exerts its biological effects. These are primarily intracellular nuclear receptors and components of complex signaling cascades.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

One of the most well-characterized targets of this compound is the nuclear receptor PPARγ.[1][4]

  • Mechanism : this compound acts as a direct ligand for PPARγ.[1][4] This interaction was confirmed by the displacement of a radiolabeled PPARγ ligand from its recombinant ligand-binding domain.[1] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

  • Downstream Effects : The activation of PPARγ by this compound has divergent effects on cell differentiation. For instance, in murine marrow-derived mesenchymal progenitor cells, this compound prevents osteoblast differentiation but, unlike its diol metabolite 9,10-DiHOME, it does not stimulate adipogenesis.[1] This highlights a distinct signaling outcome compared to other PPARγ agonists.

EpOME This compound PPARg PPARγ EpOME->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds Genes Target Gene Transcription PPRE->Genes Regulates Effect Inhibition of Osteoblast Differentiation Genes->Effect

This compound signaling through the PPARγ nuclear receptor pathway.
PLEC/NFκB1/CXCL9 Signaling Axis in Cancer

Recent studies have implicated this compound in promoting the development of breast cancer, particularly triple-negative breast cancer (TNBC), through a novel signaling pathway involving Plectin (PLEC), NF-κB, and the chemokine CXCL9.[3]

  • Mechanism : In TNBC cells, elevated levels of CYP2J2 lead to increased production of EpOMEs, including this compound.[3] 12(13)-EpOME has been shown to directly bind to and stabilize PLEC, a large cytolinker protein.[3] This stabilization leads to the upregulation of NFκB1, a transcription factor that subsequently drives the expression of the pro-inflammatory chemokine CXCL9.[3]

  • Downstream Effects : The upregulation of CXCL9 promotes tumor growth, proliferation, migration, and invasion of cancer cells.[3] This pathway highlights a pro-tumorigenic role for EpOMEs in certain contexts.

EpOME This compound & 12(13)-EpOME PLEC Plectin (PLEC) EpOME->PLEC Binds & Stabilizes NFKB NFκB1 PLEC->NFKB Upregulates CXCL9_Gene CXCL9 Gene NFKB->CXCL9_Gene Activates Transcription CXCL9_Protein CXCL9 Protein CXCL9_Gene->CXCL9_Protein Expression Result Tumor Growth, Proliferation, Metastasis CXCL9_Protein->Result

The PLEC/NFκB1/CXCL9 pathway activated by EpOMEs in breast cancer.
Potential G Protein-Coupled Receptor (GPCR) Signaling

While specific GPCRs for this compound have not been definitively identified, the structural and functional similarities of EpOMEs to other lipid signaling molecules that act via GPCRs suggest this is a plausible mechanism. Investigating GPCR activation is a key area for future research.

  • Hypothesized Mechanism : this compound could bind to a cell surface GPCR, inducing a conformational change that activates heterotrimeric G proteins (Gα, Gβ, Gγ). This would lead to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[5] Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors like adenylyl cyclase (affecting cAMP levels) or phospholipase C (affecting IP₃ and Ca²⁺ levels).[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and its related metabolites.

Table 1: Cellular Effects of this compound and Related Metabolites

CompoundCell Line/SystemConcentrationObserved EffectReference
9,10-EpOME Murine Marrow Progenitor Cells (U-33/γ2)Not SpecifiedPrevented osteoblast differentiation; did not stimulate adipogenesis.[1]
9,10-DiHOME Murine Marrow Progenitor Cells (U-33/γ2)Not SpecifiedStimulated adipogenesis; inhibited osteoblastogenesis.[1]
12(13)-EpOME TNBC Cells (MDA-MB-231)Time & Conc. DependentSignificantly promoted cell viability and proliferation.[3]
9,10-EpOME Rabbit Renal Proximal Tubules500 µMInduced mitochondrial dysfunction and cell death.[1]
9,10-EpOME Human Neutrophils10 nM - 200 µMStimulated respiratory burst (ROS production) in a dose-dependent manner.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling of this compound.

Protocol 1: PPARγ Competitive Ligand Binding Assay

This assay determines if this compound can bind to PPARγ by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Recombinant human PPARγ ligand-binding domain (LBD).

  • Radiolabeled PPARγ ligand (e.g., [³H]Rosiglitazone).

  • This compound and unlabeled rosiglitazone (B1679542) (positive control).

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Filter plates (e.g., 96-well glass fiber).

  • Scintillation counter.

Methodology:

  • Reaction Setup : In a microplate, combine the recombinant PPARγ-LBD with a fixed concentration of the radiolabeled ligand.

  • Compound Addition : Add increasing concentrations of this compound or the unlabeled positive control to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).

  • Incubation : Incubate the plate at 4°C for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

  • Separation : Rapidly filter the reaction mixture through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification : Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of specific binding at each concentration of this compound. Plot the data and fit to a one-site competition model to determine the IC₅₀ or Kᵢ value.

cluster_workflow Workflow: PPARγ Competitive Binding Assay Prep Prepare Reagents: - PPARγ LBD - [3H]Ligand - this compound Mix Mix PPARγ LBD, [3H]Ligand, and varying concentrations of this compound Prep->Mix Incubate Incubate to reach binding equilibrium Mix->Incubate Filter Filter to separate bound vs. free ligand Incubate->Filter Count Measure radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50/Ki values Count->Analyze

Workflow for a PPARγ competitive radioligand binding assay.
Protocol 2: GPCR Activation Assay using ONE-GO Biosensors

This protocol uses FRET-based biosensors to measure G-protein activation in live cells upon stimulation.[8]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression plasmids for the GPCR of interest and the ONE-GO biosensor for the relevant Gα subunit.[8]

  • Cell culture reagents (DMEM, FBS, etc.).

  • Transfection reagent (e.g., Lipofectamine).

  • 96-well clear-bottom white plates.

  • Luminescence plate reader with dual emission filters.

  • This compound and a known agonist for the GPCR (positive control).

Methodology:

  • Cell Culture and Transfection : Seed HEK293 cells in a 96-well plate. Co-transfect the cells with plasmids encoding the GPCR and the corresponding ONE-GO biosensor. Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation : Replace the culture medium with a buffer (e.g., HBSS).

  • Baseline Measurement : Measure the baseline BRET signal in the plate reader before adding any compounds.

  • Compound Addition : Add varying concentrations of this compound or the positive control agonist to the wells.

  • Signal Measurement : Immediately begin kinetic measurement of the BRET signal (ratio of acceptor emission to donor emission) over time (e.g., for 30-60 minutes).

  • Data Analysis : Normalize the BRET ratio to the baseline. Plot the peak or area under the curve of the BRET signal change against the ligand concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)

This assay measures the activity of sEH, the enzyme that metabolizes this compound, which is crucial for understanding its biological half-life.[9][10]

Materials:

  • Recombinant human sEH enzyme or tissue homogenate/cytosol.[10]

  • sEH Assay Buffer (e.g., Tris-HCl buffer with BSA).

  • sEH fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, CMNPC).[10]

  • 96-well black microplates.

  • Fluorescence microplate reader.[10][11]

Methodology:

  • Enzyme Preparation : Dilute the sEH enzyme or tissue preparation to the desired concentration in pre-warmed assay buffer.

  • Reaction Setup : Add the diluted enzyme solution to the wells of the black microplate.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement : Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 330 nm Ex / 465 nm Em).[11] Monitor the increase in fluorescence over time.

  • Data Analysis : Calculate the rate of the reaction (slope of the fluorescence vs. time plot). This rate is directly proportional to the sEH activity. If testing inhibitors, calculate the percent inhibition relative to a vehicle control.[10]

cluster_workflow Workflow: Fluorometric sEH Activity Assay Prep Prepare Reagents: - sEH Enzyme - Fluorogenic Substrate Mix Add sEH enzyme to 96-well black plate Prep->Mix Start Initiate reaction by adding substrate Mix->Start Measure Measure fluorescence increase over time in a plate reader Start->Measure Analyze Calculate reaction rate (Slope of Fluorescence vs. Time) Measure->Analyze

Workflow for a fluorometric soluble epoxide hydrolase (sEH) activity assay.

References

The Biological Role of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(10)-epoxyoctadecenoic acid, or 9(10)-EpOME, is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of linoleic acid. Initially identified as a "leukotoxin" due to its cytotoxic effects at high concentrations, emerging research has unveiled a more nuanced role for this compound in a variety of cellular processes.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its involvement in key signaling pathways, its impact on cellular behavior, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid.[2] It is produced endogenously by various cell types, including neutrophils, through the action of CYP epoxygenases.[1] Once formed, this compound can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which often exhibits distinct biological activities.[3] The biological effects of this compound are context-dependent and can vary based on its concentration and the specific cell type. It has been implicated in a range of physiological and pathological processes, including inflammation, immune response, cardiovascular function, and cancer progression.[3][4]

Biosynthesis and Metabolism of this compound

The metabolic pathway of this compound is a critical determinant of its biological activity.

  • Biosynthesis: Linoleic acid is converted to this compound by cytochrome P450 (CYP) monooxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This enzymatic reaction introduces an epoxide group at the 9,10-position of the fatty acid chain.

  • Metabolism: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form 9,10-DiHOME.[3] This conversion is a key regulatory step, as this compound and 9,10-DiHOME can have different, and sometimes opposing, biological effects.

Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound CYP Epoxygenases 9,10-DiHOME 9,10-DiHOME This compound->9,10-DiHOME sEH CYP Epoxygenases CYP Epoxygenases Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH)

Figure 1: Biosynthesis and metabolism of this compound.

Biological Roles and Cellular Effects

Inflammation and Immune Response

This compound plays a complex role in inflammation and the immune system. At high concentrations, it can induce oxidative stress and activate pro-inflammatory transcription factors like NF-κB.[3] However, it also exhibits certain anti-inflammatory properties and can modulate the function of various immune cells.

  • Neutrophils: this compound has been shown to weakly stimulate the neutrophil respiratory burst, a key process in the innate immune response.[5] Its metabolite, 9,10-DiHOME, can inhibit this process.

  • T-cells: In vitro studies have shown that this compound has minimal effect on the apoptosis of stimulated or unstimulated CD4+ and CD8+ T-cell populations.[6]

Cardiovascular System

The effects of this compound on the cardiovascular system are multifaceted. It can influence endothelial cell function and has been implicated in processes such as angiogenesis and the regulation of vascular permeability. High concentrations of this compound have been shown to induce endothelial cell activation and oxidative stress.[3]

Cancer

Recent studies have highlighted the involvement of this compound in cancer biology. Elevated levels of this compound have been detected in the plasma of breast cancer patients.[7] In triple-negative breast cancer (TNBC) cells, this compound has been shown to promote cell proliferation and migration.[7]

Signaling Pathways

This compound exerts its cellular effects through the modulation of several key signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling

This compound has been identified as a ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[8] Activation of PPARγ by this compound can lead to the transcriptional regulation of target genes involved in these processes.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9(10)-EpOME_ext This compound 9(10)-EpOME_cyt This compound 9(10)-EpOME_ext->9(10)-EpOME_cyt PPARg PPARγ 9(10)-EpOME_cyt->PPARg binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR heterodimerizes with RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc translocates to PPRE PPRE PPARg_RXR_nuc->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

Figure 2: this compound activation of the PPARγ signaling pathway.

Nuclear Factor kappa B (NF-κB) Signaling

This compound can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[3] This activation can lead to the production of pro-inflammatory cytokines and other inflammatory mediators.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9(10)-EpOME_ext This compound IKK IKK 9(10)-EpOME_ext->IKK activates IkB IκB IKK->IkB phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Ub Ubiquitination pIkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene_Transcription Inflammatory Gene Transcription NFkB_nuc->Gene_Transcription induces

Figure 3: this compound-induced NF-κB activation pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Cellular Processes

Cell TypeParameter MeasuredThis compound ConcentrationObserved EffectReference
Granulocytic HL-60 cellsRespiratory Burst (WST-1 reduction)10 nM - 200 µMStatistically significant dose-dependent stimulation[5]
Porcine pulmonary artery endothelial cellsOxidative Stress (DCF fluorescence)Up to 30 µMNo significant induction[3]
Porcine pulmonary artery endothelial cellsOxidative Stress (DCF fluorescence)90 µMInduction of oxidative stress[3]
Human T-cells (CD4+ and CD8+)Apoptosis2 µMNo significant effect on apoptosis[6]
MDA-MB-231 (TNBC) cellsCell ViabilityNot specifiedPromoted cell viability[7]
MDA-MB-231 (TNBC) cellsCell Migration and InvasionNot specifiedIncreased migratory and invasive ability[7]

Table 2: Plasma Concentrations of this compound in Disease

ConditionPatient GroupThis compound ConcentrationComparisonReference
Breast CancerBreast Cancer PatientsSignificantly elevatedCompared to healthy controls[7]
Colon Cancer Model (AOM/DSS mice)LA-rich diet210.6 ± 56.6 nM36.3 ± 9.3 nM in control diet[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

Principle: this compound can be synthesized from methyl linoleate (B1235992) through a two-step process: epoxidation of the double bond to form the methyl ester of this compound, followed by hydrolysis to the free acid.

Materials:

Procedure:

  • Epoxidation of Methyl Linoleate:

    • Dissolve methyl linoleate in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) in DCM to the flask with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 9(10)-epoxyoctadecenoate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

  • Hydrolysis to this compound:

    • Dissolve the purified methyl 9(10)-epoxyoctadecenoate in methanol.

    • Add a solution of potassium hydroxide (KOH) in methanol and stir the mixture at room temperature for 2-3 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to pH 3-4.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

Principle: This method describes the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma

  • Internal standard (e.g., d4-9(10)-EpOME)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Extraction:

    • Thaw human plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 40% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ of this compound to a specific product ion. A similar transition is monitored for the internal standard.

      • Optimize cone voltage and collision energy for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standard solutions.

    • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (C18) Supernatant_Collection->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 4: Experimental workflow for this compound quantification in plasma.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound, through a porous membrane.[9][10]

Materials:

  • Freshly isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Chemoattractant control (e.g., fMLP)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque and Dextran).

  • Cell Labeling: Label the isolated neutrophils with Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • Add assay medium containing different concentrations of this compound (or fMLP as a positive control, or medium alone as a negative control) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the labeled neutrophil suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a fluorescence plate reader.

    • Alternatively, cells that have migrated to the bottom of the membrane can be fixed, stained, and counted under a microscope.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Endothelial Permeability Assay (TEER)

Principle: This assay measures the integrity of an endothelial cell monolayer by determining its transepithelial/transendothelial electrical resistance (TEER). A decrease in TEER indicates increased permeability.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • This compound

  • TEER measurement system (e.g., EVOM2)

Procedure:

  • Cell Seeding: Seed HUVECs onto the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Monolayer Formation: Culture the cells until a stable, high TEER value is reached, indicating the formation of a tight monolayer.

  • Treatment: Once a stable TEER is achieved, treat the HUVEC monolayers with different concentrations of this compound added to the apical (upper) chamber. Include a vehicle control.

  • TEER Measurement: Measure the TEER at various time points after treatment using the TEER measurement system.

  • Data Analysis:

    • Subtract the resistance of a blank insert (without cells) from the measured resistance of the cell monolayer.

    • Multiply the resistance value by the surface area of the insert to obtain the TEER in units of Ω·cm².

    • Plot the TEER values over time to observe the effect of this compound on endothelial barrier function.

Conclusion

This compound is a pleiotropic lipid mediator with diverse and context-dependent biological roles. While initially characterized as a cytotoxic agent, it is now recognized as a signaling molecule that can modulate key cellular processes involved in inflammation, immunity, and cancer. Its effects are intricately linked to its metabolic conversion to 9,10-DiHOME, highlighting the importance of the sEH enzyme in regulating its activity. Further research into the precise molecular mechanisms underlying the actions of this compound and its downstream signaling pathways will be crucial for understanding its full physiological and pathological significance and for exploring its potential as a therapeutic target in various diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the complex biology of this fascinating lipid molecule.

References

Stability and Storage of 9(10)-EpOME Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) standards. Ensuring the integrity of these standards is critical for accurate quantification and reliable experimental outcomes in research and development. This document details recommended storage, potential degradation pathways, and methodologies for stability assessment.

Core Concepts in this compound Stability

This compound is a bioactive lipid mediator derived from the epoxidation of linoleic acid. Its chemical structure, containing an epoxide ring and a carbon-carbon double bond, makes it susceptible to degradation through several mechanisms. Understanding these pathways is crucial for maintaining the integrity of this compound standards.

The primary degradation pathway for this compound is the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2][3][4] This hydrolysis can be catalyzed by acidic conditions or enzymatic activity from soluble epoxide hydrolase (sEH).[1][5] Additionally, as an unsaturated fatty acid derivative, this compound is also susceptible to autoxidation, particularly at the double bond, which can be initiated by exposure to oxygen, heat, light, and trace metals.[6]

Recommended Storage Conditions and Stability Data

Commercial suppliers of this compound standards typically recommend storage at -20°C in an organic solvent such as methyl acetate .[7] Under these conditions, the standard is reported to be stable for at least two years .[7] To ensure the longevity and purity of this compound standards, it is imperative to adhere to these storage guidelines.

For optimal stability, standards should be stored in amber glass vials to protect from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Frequent freeze-thaw cycles should be avoided by aliquoting the standard into smaller, single-use volumes.

The following table summarizes the recommended and potential stability of this compound under various conditions. Please note that the data for conditions other than the recommended storage are illustrative and based on the known chemical properties of epoxy fatty acids, as specific quantitative studies are limited in publicly available literature.

Storage ConditionTemperatureSolventDurationExpected PurityPotential Degradants
Recommended -20°C Methyl Acetate ≥ 2 years >98% Minimal
Long-term-80°CMethyl Acetate / Ethanol> 2 years>98%Minimal
Short-term4°CMethyl Acetate / Ethanol< 1 week>95%9,10-DiHOME, oxidation products
Room Temperature~20-25°CMethyl Acetate / Ethanol< 24 hoursSignificant degradation9,10-DiHOME, oxidation products
Aqueous Buffer (pH 7.4)4°CPBS< 48 hoursSignificant degradation9,10-DiHOME
Acidic Conditions (pH < 5)Room TemperatureAqueous/Organic MixRapid degradationMajor degradation9,10-DiHOME
Exposure to Air/LightRoom TemperatureAnyRapid degradationMajor degradationOxidation products, 9,10-DiHOME

Signaling and Degradation Pathways

The metabolic pathway of this compound is a key consideration in its biological activity and stability. The following diagram illustrates the formation of this compound from linoleic acid and its subsequent hydrolysis to 9,10-DiHOME.

Metabolic Pathway of this compound LA Linoleic Acid EpOME This compound LA->EpOME Cytochrome P450 Epoxygenase DiHOME 9,10-DiHOME EpOME->DiHOME Soluble Epoxide Hydrolase (sEH) or Acid-Catalyzed Hydrolysis Experimental Workflow for this compound Stability Testing cluster_prep 1. Sample Preparation cluster_storage 2. Storage under Varied Conditions cluster_analysis 3. Sample Analysis at Time Points cluster_data 4. Data Evaluation prep Prepare aliquots of this compound standard in desired solvents (e.g., methyl acetate, ethanol) long_term Long-Term: -20°C, -80°C accelerated Accelerated: 4°C, 25°C stress Stress Testing: Acid/Base exposure, Oxidation (Air/H2O2), Photostability (UV/Vis light) time_points Collect samples at defined intervals (e.g., 0, 1, 3, 6, 12, 24 months) long_term->time_points accelerated->time_points stress->time_points extraction If necessary, perform lipid extraction (e.g., liquid-liquid or solid-phase extraction) time_points->extraction lcms LC-MS/MS Analysis for Quantification and Degradant Identification extraction->lcms quant Quantify remaining this compound and formation of 9,10-DiHOME lcms->quant eval Evaluate stability and determine shelf-life under each condition quant->eval

References

Commercial Suppliers and Technical Guide for 9(10)-EpOME Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) analytical standards. It includes a comparative table of suppliers, detailed experimental protocols for quantification, and a visualization of the key signaling pathway involving this lipid mediator. This compound, a cytochrome P450 (CYP)-derived metabolite of linoleic acid, is implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1] Accurate and reliable quantification of this compound is crucial for advancing research in these areas.

Commercial Availability of this compound Analytical Standards

A variety of commercial suppliers offer this compound analytical standards, primarily as a racemic mixture ((±)this compound). Some suppliers also provide specific enantiomers, such as 9(R),10(S)-EpOME, and deuterated internal standards for mass spectrometry-based quantification. The following table summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberPurityFormulation
Cayman Chemical (±)this compound6814-52-4≥98%A solution in methyl acetate
(±)this compound-d41246816-59-7≥99% atom % DA solution in methyl acetate
9(R),10(S)-EpOME16833-56-0≥98%A solution in methyl acetate
Santa Cruz Biotechnology (±)this compound6814-52-4Not specifiedNot specified
Larodan 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid16833-56-0>98%In solution
trans-9,10-Epoxy-octadecanoic acid13980-07-9>98%In solution
Aladdin Scientific (±)this compound6814-52-4≥98%~100ug/mL in methyl acetate

Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

The analysis of this compound is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] The following protocol outlines a general workflow for the extraction and quantification of this compound from plasma or serum.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[3] A combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed.[4][5][6]

Materials:

  • Biological sample (e.g., 200 µL plasma)

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Cold Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate

  • Hexane (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: To 200 µL of the plasma sample in a glass tube, add a known amount of the this compound-d4 internal standard solution.

  • Protein Precipitation: Add 800 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[4]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.[4]

    • Transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction with another 1 mL of MTBE and combine the organic layers.[4]

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[4]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm) is typically used for separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • This compound: The precursor ion [M-H]⁻ is m/z 295.2. Product ions for quantification and qualification are typically monitored (e.g., m/z 171.1, 113.1).

    • This compound-d4 (IS): The precursor ion [M-H]⁻ is m/z 299.2. Corresponding product ions are monitored.

  • Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for the specific instrument.[4]

Signaling Pathway of this compound in Triple-Negative Breast Cancer

Recent studies have elucidated a signaling pathway through which this compound, produced by the enzyme CYP2J2, promotes the tumorigenesis and metastasis of triple-negative breast cancer (TNBC).[7] This pathway involves the upregulation of Plectin (PLEC), which in turn activates NF-κB1, a transcription factor for the chemokine CXCL9.[7]

G cluster_0 Cellular Milieu cluster_1 Intracellular Signaling Cascade cluster_2 Pathophysiological Outcome LA Linoleic Acid CYP2J2 CYP2J2 LA->CYP2J2 EpOME This compound CYP2J2->EpOME Metabolism PLEC PLEC EpOME->PLEC Upregulates NFKB1 NF-κB1 PLEC->NFKB1 Upregulates CXCL9_gene CXCL9 Gene NFKB1->CXCL9_gene Transcription CXCL9 CXCL9 CXCL9_gene->CXCL9 Translation Tumor Tumor Growth & Metastasis CXCL9->Tumor Promotes

Caption: CYP2J2/EpOME signaling pathway in TNBC.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound from biological samples.

G cluster_prep Detailed Preparation Steps start Start: Biological Sample spike Spike Internal Standard start->spike prep Sample Preparation lc LC Separation ms MS/MS Detection lc->ms data Data Analysis ms->data end End: Quantified this compound data->end precip Protein Precipitation spike->precip extract Liquid-Liquid Extraction precip->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute reconstitute->lc

Caption: LC-MS/MS workflow for this compound analysis.

References

A Technical Guide to 9,10-epoxy-12Z-octadecenoic Acid: Synthesis, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-epoxy-12Z-octadecenoic acid, a bioactive lipid metabolite of linoleic acid. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number, and explores its synthesis, analytical quantification, and significant role in various biological processes. Particular emphasis is placed on its metabolic pathway, involving cytochrome P450 epoxygenases and soluble epoxide hydrolase, and its implications in inflammation and cytotoxicity. This guide also furnishes detailed experimental protocols for the synthesis, analysis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Identification and Properties

9,10-epoxy-12Z-octadecenoic acid is a mono-unsaturated epoxy fatty acid derived from the metabolism of linoleic acid. Depending on the stereochemistry of the epoxide ring, it exists as different isomers. It is also commonly known by its trivial names, Coronaric acid and Leukotoxin .

Table 1: Chemical Identifiers for 9,10-epoxy-12Z-octadecenoic Acid and Related Isomers

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-9,10-Epoxy-12(Z)-octadecenoic acid9,10-EpOME65167-83-1[1]C₁₈H₃₂O₃296.45
9(R),10(S)-Epoxy-12(Z)-octadecenoic acidCoronaric acid16833-56-0[2]C₁₈H₃₂O₃296.45
9(S),10(R)-Epoxy-12(Z)-octadecenoic acidNot readily availableC₁₈H₃₂O₃296.45

Biosynthesis and Metabolism

In mammalian tissues, 9,10-epoxy-12Z-octadecenoic acid is endogenously produced from linoleic acid, a common dietary polyunsaturated fatty acid. The epoxidation is catalyzed by cytochrome P450 (CYP) epoxygenases, primarily isoforms such as CYP2C9 and CYP2J2.[3] This epoxide is then rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), which is often more biologically active and cytotoxic than the parent epoxide.[3]

metabolism_pathway linoleic_acid Linoleic Acid epoxy_acid 9,10-epoxy-12Z-octadecenoic acid (Coronaric Acid/Leukotoxin) linoleic_acid->epoxy_acid Cytochrome P450 Epoxygenases (e.g., CYP2C9, CYP2J2) diol 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) epoxy_acid->diol Soluble Epoxide Hydrolase (sEH)

Metabolic pathway of 9,10-epoxy-12Z-octadecenoic acid.

Biological Activity and Significance

9,10-epoxy-12Z-octadecenoic acid and its metabolite, 9,10-DiHOME, have been implicated in a range of biological activities, often with opposing effects.

  • Inflammation: While some epoxy fatty acids possess anti-inflammatory properties, the metabolism of 9,10-epoxy-12Z-octadecenoic acid to 9,10-DiHOME is often associated with pro-inflammatory responses.[4]

  • Cytotoxicity: The diol metabolite, 9,10-DiHOME, is notably more cytotoxic than the parent epoxide.[3] Its toxicity is often attributed to the disruption of mitochondrial function.

  • Immune Cell Modulation: The term "Leukotoxin" suggests its effects on white blood cells (leukocytes). While the bacterial protein LtxA has a well-defined mechanism of inducing apoptosis in leukocytes via binding to LFA-1, the fatty acid-derived leukotoxin's effects are more complex and are primarily mediated by its diol metabolite.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9,10-epoxy-12Z-octadecenoic acid.

Synthesis of 9,10-epoxy-12Z-octadecenoic Acid

A common method for the synthesis of epoxides from alkenes is through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

Procedure:

  • Dissolve linoleic acid in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9,10-epoxy-12Z-octadecenoic acid.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-epoxy-12Z-octadecenoic acid in biological matrices.

Table 2: Example LC-MS/MS Parameters for 9,10-epoxy-12Z-octadecenoic Acid Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Gradient0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transitionm/z 295.2 -> 171.1
Collision Energy-20 eV
Internal Standardd4-9,10-epoxy-12Z-octadecenoic acid

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (d4-labeled analog).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest (e.g., leukocytes, endothelial cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 9,10-epoxy-12Z-octadecenoic acid or 9,10-DiHOME

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 9,10-epoxy-12Z-octadecenoic acid or 9,10-DiHOME for the desired time period (e.g., 24, 48 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compound and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of 9,10-epoxy-12Z-octadecenoic acid compound_prep->treatment add_mtt Add MTT reagent and incubate treatment->add_mtt solubilize Add solubilization buffer add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Workflow for a typical cell viability (MTT) assay.

Conclusion

9,10-epoxy-12Z-octadecenoic acid is a biologically significant lipid mediator with diverse and context-dependent activities. Its role as a substrate for soluble epoxide hydrolase, leading to the formation of the more potent 9,10-DiHOME, highlights a critical metabolic pathway in the regulation of inflammation and cytotoxicity. The detailed protocols and information provided in this guide are intended to facilitate further research into the pharmacological potential of this compound and its metabolites, with the ultimate goal of developing novel therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to the Solubility of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), a critical bioactive lipid mediator derived from linoleic acid. Understanding its solubility is paramount for researchers in pharmacology, biochemistry, and drug development to ensure accurate experimental design, formulation, and interpretation of biological activity. This document outlines available solubility data, presents a standard protocol for solubility determination, and illustrates the key metabolic pathway in which this compound is involved.

Quantitative Solubility Data
SolventConcentration (mg/mL)Molarity (approx.)Solvent Type
Dimethylformamide (DMF)16 mg/mL53.6 mMPolar Aprotic
Dimethyl Sulfoxide (DMSO)14 mg/mL46.9 mMPolar Aprotic
Ethanol16 mg/mL53.6 mMPolar Protic
PBS (pH 7.2)0.3 mg/mL1.0 mMAqueous Buffer

Data sourced for cis-9,10-Epoxyoctadecanoic acid, a structurally related epoxy fatty acid.[1]

As a lipid, this compound is expected to be practically insoluble in water and soluble in many organic solvents.[2]

Experimental Protocols

Protocol: Determination of Lipid Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, ethanol, phosphate (B84403) buffer)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[4][5]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid material.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE) to remove any solid particles.

  • Quantification:

    • Carefully take a known volume of the clear supernatant or filtrate.

    • Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the sample using a validated HPLC or LC-MS method to determine the precise concentration of this compound.

    • A standard calibration curve prepared with known concentrations of this compound is required for accurate quantification.[3][4][6]

  • Reporting: The resulting concentration is reported as the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL or µg/mL).

Signaling Pathways and Visualizations

This compound is a key intermediate in the cytochrome P450 (CYP) metabolic pathway of linoleic acid. This pathway is crucial in various physiological and pathological processes, including inflammation and cancer.[7][8][9]

Metabolic Pathway of this compound

Linoleic acid, a common polyunsaturated fatty acid, is metabolized by CYP monooxygenases to form epoxyoctadecenoic acids (EpOMEs), including this compound.[9] These epoxides are subsequently hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme into their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[7][9][10] Both EpOMEs and their DiHOME metabolites are bioactive and have been shown to act as signaling molecules. For instance, 9,10-EpOME can function as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ).[9]

metabolic_pathway LA Linoleic Acid EpOME This compound LA->EpOME DiHOME 9,10-DiHOME EpOME->DiHOME PPAR PPARγ Activation EpOME->PPAR Ligand Binding Downstream Downstream Signaling (e.g., Inflammation, Cell Proliferation) DiHOME->Downstream PPAR->Downstream CYP Cytochrome P450 (CYP2J2, CYP2C8/9) sEH Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic conversion of Linoleic Acid to this compound and its downstream product, 9,10-DiHOME.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

experimental_workflow start Start: Excess this compound + Solvent in Vial agitate Agitate at Constant Temp (24-48 hours) start->agitate separate Separate Solid & Liquid (Centrifuge or Filter) agitate->separate quantify Quantify Concentration in Supernatant/Filtrate (e.g., LC-MS) separate->quantify end End: Determine Solubility quantify->end

Caption: Workflow diagram for the shake-flask method of solubility determination.

References

Methodological & Application

Application Note: Quantitative Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), also known as coronaric acid or leukotoxin, is a bioactive lipid mediator derived from the metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] Linoleic acid is converted to this compound by cytochrome P450 (CYP) epoxygenases, primarily isoforms like CYP2J2, CYP2C8, and CYP2C9.[1] This epoxide can be further hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME).[1][2] this compound and its metabolite are implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and acute respiratory distress syndrome.[2][3][4] Given its low endogenous concentrations and complex biological matrix, a highly sensitive and selective analytical method is required for accurate quantification. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human plasma.

Metabolic Pathway of this compound

Linoleic acid, an essential omega-6 fatty acid, is metabolized by CYP enzymes to form epoxides. These epoxides are subsequently hydrated by the enzyme soluble epoxide hydrolase (sEH) into the corresponding diols.

LA Linoleic Acid EpOME This compound (Leukotoxin) LA->EpOME   CYP450 Epoxygenases   (e.g., CYP2J2, CYP2C8/9) DiHOME 9,10-DiHOME (Leukotoxin diol) EpOME->DiHOME Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis and metabolism of this compound from linoleic acid.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate this compound and other oxylipins from human plasma, effectively removing proteins and other interfering substances. The extracted analyte is then separated from its isomers using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The analytical process involves a series of steps from sample preparation to data analysis, designed for high-throughput and reproducible quantification.

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification p1 Plasma Sample Thawing (100 µL) p2 Fortification with Internal Standard (ISTD) p1->p2 p3 Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) p2->p3 p4 Eluent Evaporation (under Nitrogen stream) p3->p4 p5 Reconstitution (in 50% Methanol) p4->p5 a1 LC-MS/MS Analysis (UPLC-MRM) p5->a1 a2 Data Acquisition (Analyst® / MassHunter) a1->a2 a3 Data Processing (Integration & Calibration) a2->a3 a4 Concentration Calculation a3->a4

Caption: Overall workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents
  • Standards: this compound and (±)this compound-d4 (Cayman Chemical or equivalent).

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol.

  • Reagents: Formic acid or acetic acid (LC-MS grade).

  • Plasma: Human plasma collected in K2-EDTA tubes, stored at -80°C.

  • SPE Cartridges: Oasis HLB 96-well plates or cartridges (30 mg, Waters) or equivalent.[5]

  • Equipment: Centrifuge, 96-well plate evaporator, vortex mixer, analytical balance.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol. Store at -20°C.[6]

  • Working Standard Mixture: Create a mixture of working standards by diluting the stock solutions. A typical starting concentration for the calibration curve might be 1 µg/mL.

  • Internal Standard (ISTD) Spiking Solution (e.g., 100 ng/mL): Prepare the ISTD solution by diluting the this compound-d4 stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serial dilution of the working standard mixture in 50% methanol.

Plasma Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for a 96-well SPE plate format for higher throughput.[5][6]

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the ISTD spiking solution. Vortex briefly.

  • Condition: Condition the SPE plate wells by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Load: Load the plasma/ISTD mixture onto the conditioned SPE plate.

  • Wash: Wash the wells with 1.5 mL of 5% methanol in water to remove salts and polar interferences.[5]

  • Elute: Elute the analytes with 1.2 mL of methanol into a clean 96-well collection plate.

  • Evaporate: Dry the eluent completely under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute: Reconstitute the dried residue in 50 µL of 50% methanol in water. Vortex, centrifuge briefly, and transfer to autosampler vials for analysis.[5]

LC-MS/MS Analytical Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC System UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm)[7]
Column Temperature 40 °C[7]
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid[7]
Mobile Phase B Acetonitrile/Methanol (50:50, v/v) with 0.1% Acetic Acid or Formic Acid[7]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
LC Gradient Start at ~30% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Source Temp. 250 - 400 °C
MRM Transitions This compound: 295.2 -> 171.1; This compound-d4: 299.2 -> 171.1 (or other appropriate fragment)[8]
Collision Energy Optimize for specific instrument; typically -15 to -25 eV.
Dwell Time 20 - 50 ms

Method Performance and Data Presentation

Data Analysis

Quantification is performed using the instrument's software (e.g., Analyst, MassHunter). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of this compound in unknown plasma samples is then calculated from this regression equation.

Typical Method Performance Characteristics

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound quantification in plasma, based on literature values for similar oxylipin assays.[7][9][10]

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.25 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115% (80-120% at LOQ)
Matrix Effect Corrected by ISTD; typically within 90-110%[7]
Extraction Recovery > 85%[7]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the stable isotope-labeled internal standard allows for accurate and precise measurement. This high-throughput protocol is well-suited for clinical research and drug development studies investigating the role of the CYP-epoxygenase pathway in health and disease.

References

Quantitative Analysis of Epoxy Fatty Acids by Gas Chromatography-Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of epoxy fatty acids (EFAs) using Gas Chromatography-Mass Spectrometry (GC-MS). EFAs are important lipid signaling molecules involved in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer progression. Accurate and sensitive quantification of EFAs in biological matrices is therefore crucial for advancing research and drug development in these areas.

This protocol outlines the necessary steps for sample preparation, including lipid extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. Furthermore, it includes a summary of method validation data to guide researchers in assessing the performance of the technique.

Experimental Workflow Overview

The overall workflow for the analysis of epoxy fatty acids by GC-MS involves several key stages, from sample collection to data analysis. The following diagram illustrates the logical progression of the experimental protocol.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Saponification Saponification (Hydrolysis of Esters) Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification Data->Quantification Result Quantitative Results Quantification->Result

Caption: Experimental workflow for epoxy fatty acid analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the determination of epoxy fatty acids as their methyl esters.[1][2] While this data was generated using GC-FID, the sample preparation and derivatization are directly applicable to GC-MS, and the performance metrics provide a valuable benchmark. The method was validated in four different food matrices.[1][2]

AnalyteMatrixRecovery (%)Limit of Quantification (LOQ) (μg/g)Intraday Repeatability (RSD%)Interday Reproducibility (RSD%)
Epoxy Fatty Acids Vegetable Oils94 - 1153.32 - 20.471 - 192 - 9
Unprocessed Pork94 - 1153.32 - 20.471 - 192 - 9
Fried Potato Crisps94 - 1153.32 - 20.471 - 192 - 9
Infant Formula94 - 1153.32 - 20.471 - 192 - 9

Experimental Protocols

A critical step in the GC-MS analysis of epoxy fatty acids is the derivatization of the polar carboxyl group to a more volatile and thermally stable ester.[3] The most common approach is methylation to form fatty acid methyl esters (FAMEs).[3] However, other derivatization techniques such as silylation and pentafluorobenzyl (PFB) ester formation can also be employed.

Protocol 1: Lipid Extraction and Saponification

This protocol is a general procedure for the extraction and hydrolysis of total lipids from a biological sample.

Materials:

Procedure:

  • Homogenization and Internal Standard Spiking: Homogenize tissue samples in an appropriate buffer. To a known amount of sample (e.g., 1 ml of plasma or a specific weight of tissue homogenate), add a known amount of the internal standard.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Saponification:

    • To the dried lipid extract, add a methanolic KOH solution.

    • Incubate at a specific temperature (e.g., 50-60°C) for a set time (e.g., 30-60 minutes) to hydrolyze the fatty acid esters.

    • Acidify the reaction mixture with an appropriate acid (e.g., HCl) to protonate the fatty acids.

  • Fatty Acid Extraction:

    • Extract the free fatty acids from the acidified solution using hexane.

    • Collect the upper hexane layer.

    • Evaporate the hexane to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.

Materials:

  • Dried fatty acid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Methylation:

    • Add BF3-methanol solution to the dried fatty acid extract.

    • Tightly cap the reaction vial and heat at 60-100°C for 5-60 minutes.

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add hexane and saturated NaCl solution and vortex thoroughly.

    • Allow the phases to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 3: Silylation Derivatization

This method converts both the carboxylic acid and any hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

Materials:

  • Dried fatty acid extract from Protocol 1

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Procedure:

  • Silylation Reaction:

    • Dissolve the dried fatty acid extract in a small volume of the anhydrous solvent.

    • Add the silylating reagent.

    • Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Protocol 4: Pentafluorobenzyl (PFB) Bromide Derivatization

This derivatization is particularly useful for analysis by negative chemical ionization (NCI) GC-MS, which can provide very high sensitivity.

Materials:

  • Dried fatty acid extract from Protocol 1

  • Pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent (e.g., acetonitrile)

  • Diisopropylethylamine (DIPEA) solution in a suitable solvent (e.g., acetonitrile)

  • Isooctane (B107328)

Procedure:

  • PFB Ester Formation:

    • Dissolve the dried fatty acid extract in a small volume of solvent.

    • Add the PFBBr and DIPEA solutions.

    • Incubate at room temperature for 20-30 minutes.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in isooctane for GC-MS analysis.

GC-MS Instrumental Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of epoxy fatty acid derivatives. Optimization of these parameters for your specific instrument and analytes is recommended.

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for FAME analysis, such as a DB-23, DB-WAX, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 10°C/min.

      • Ramp 2: Increase to 250°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for each epoxy fatty acid derivative should be determined from their mass spectra.

    • Mass Range: m/z 50-500.

Signaling Pathway and Logical Relationships

The analysis of epoxy fatty acids is often contextualized within their role in cellular signaling. The following diagram illustrates a simplified signaling pathway involving the generation of epoxy fatty acids from arachidonic acid by cytochrome P450 (CYP) enzymes and their subsequent metabolism or action.

EFA_Signaling AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Oxidation EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Cellular_Effects Cellular Effects (e.g., Vasodilation, Anti-inflammation) EETs->Cellular_Effects Biological Activity DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

Caption: Simplified epoxy fatty acid signaling pathway.

References

Application Notes and Protocols for the Solid-Phase Extraction of 9(10)-EpOME from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450-mediated epoxidation of linoleic acid.[1][2] This epoxide has been implicated in a variety of physiological and pathological processes, including inflammation and cellular signaling, making its accurate quantification in biological tissues a critical aspect of biomedical research.[3][4] Historically identified as a "leukotoxin," this compound has been recovered from tissues such as the lungs and skin.[1] This document provides detailed protocols for the isolation of this compound from tissue samples using solid-phase extraction (SPE), a robust and reliable technique for the purification and concentration of analytes from complex biological matrices.

Data Presentation

The efficiency of an SPE protocol is determined by its ability to consistently recover the target analyte while removing interfering matrix components. The following table summarizes representative recovery data for fatty acids and related lipid mediators from biological tissues using reversed-phase SPE (RP-SPE) with C18 sorbents. While specific recovery data for this compound from tissues is not extensively published, the data for structurally similar compounds such as hydroxyoctadecadienoic acid (HODE) isomers provide an expected range. It is crucial to perform in-house validation to determine the specific recovery and reproducibility of this compound for your tissue type and analytical system.

Analyte ClassSPE SorbentBiological MatrixAverage Recovery (%)Reproducibility (%RSD)Reference
HODE IsomersC18Meat Products85-105%<15%
Various LipidsC18Plasma>70%<15%
Tryptic PeptidesC18Plasma>50% (hydrophilic peptides)21-33%[5]

Signaling Pathway of this compound

The biosynthesis and metabolism of this compound are key to its biological activity. Linoleic acid, a common polyunsaturated fatty acid, is converted to this compound by cytochrome P450 (CYP) enzymes.[1] Subsequently, soluble epoxide hydrolase (sEH) metabolizes this compound to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which may have distinct biological activities.[1] this compound itself can act as a signaling molecule, potentially modulating inflammatory pathways and influencing intracellular second messengers like calcium ions (Ca²⁺) and cyclic AMP (cAMP).[3][4]

9(10)-EpOME_Signaling_Pathway Linoleic_Acid Linoleic Acid EpOME This compound Linoleic_Acid->EpOME Epoxidation CYP450 Cytochrome P450 (CYP) CYP450->EpOME DiHOME 9,10-DiHOME EpOME->DiHOME Hydrolysis Signaling Cellular Signaling (e.g., Inflammation) EpOME->Signaling Second_Messengers Modulation of Ca²⁺ and cAMP EpOME->Second_Messengers sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHOME

Caption: Biosynthesis and signaling cascade of this compound.

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from tissue samples. The protocol is adapted from established methods for the extraction of long-chain polyunsaturated fatty acids and is suitable for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol utilizes a C18 sorbent to isolate this compound based on its hydrophobic properties.

Materials:

  • Tissue sample (e.g., lung, liver, adipose)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., deuterated this compound)

  • Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Sample Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add 2 mL of cold methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the lipids.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 2 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow and consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Wash the cartridge with 2 mL of a 50% methanol-water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the retained this compound and other fatty acids with 2 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Experimental Workflow Diagram

SPE_Workflow start Start homogenization 1. Tissue Homogenization (with Internal Standard) start->homogenization precipitation 2. Protein Precipitation (Methanol) homogenization->precipitation centrifugation 3. Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading 5. Sample Loading supernatant->loading conditioning 4. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 6. Washing (Water, 50% Methanol) loading->washing elution 7. Elution (Acetonitrile) washing->elution drydown 8. Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis end End analysis->end

Caption: Solid-phase extraction workflow for this compound.

References

Application Notes and Protocols for GC-MS Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following protocols offer step-by-step instructions for three common derivatization techniques: Pentafluorobenzyl (PFB) esterification, silylation for trimethylsilyl (B98337) (TMS) ether formation, and fatty acid methyl ester (FAME) synthesis.

Introduction to this compound and the Need for Derivatization

9(10)-Epoxyoctadecenoic acid is a naturally occurring epoxide of oleic acid, formed through the cytochrome P450 epoxygenase pathway. It is a signaling lipid involved in various physiological and pathological processes, including inflammation and cardiovascular function. Due to its polar carboxylic acid group and thermal instability, direct analysis of this compound by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic separation and detection sensitivity.

Signaling Pathway of this compound

This compound is synthesized from oleic acid by cytochrome P450 epoxygenases. It is subsequently metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecanoic acid (9,10-DiHODE). This compound and its metabolite are known to exert their biological effects through various pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound Cytochrome P450 Epoxygenase 9,10-DiHODE 9,10-DiHODE This compound->9,10-DiHODE soluble Epoxide Hydrolase (sEH) PPAR Activation PPAR Activation This compound->PPAR Activation 9,10-DiHODE->PPAR Activation Biological Effects Biological Effects PPAR Activation->Biological Effects Gene Regulation

Metabolic pathway of this compound.

Derivatization Techniques for GC-MS Analysis

The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as the need for high sensitivity for quantitative studies or the need for structural confirmation. Below are protocols for three widely used derivatization techniques.

Experimental Workflow Overview

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Reagent Derivatization Reagent Reaction Reaction Derivatization Reagent->Reaction Solvent Exchange Solvent Exchange Reaction->Solvent Exchange GC-MS Analysis GC-MS Analysis Solvent Exchange->GC-MS Analysis

General experimental workflow.

Protocol 1: Pentafluorobenzyl (PFB) Esterification

This method is highly sensitive for quantitative analysis using GC with electron capture detection (ECD) or negative ion chemical ionization (NICI) mass spectrometry. The PFB bromide reagent reacts with the carboxylic acid group of this compound.

Materials:

  • This compound standard or extracted sample

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Acetonitrile (B52724) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Water (deionized)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • To a 2 mL reaction vial, add the dried this compound sample or standard.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of 1% PFB-Br in acetonitrile to the dried sample.

    • Add 50 µL of 1% DIPEA in acetonitrile to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes.

  • Extraction of PFB Ester:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water to the vial.

    • Vortex vigorously for 1 minute to extract the PFB ester into the hexane layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation for GC-MS:

    • The hexane solution containing the PFB-derivatized this compound is now ready for injection into the GC-MS system.

Protocol 2: Silylation for Trimethylsilyl (TMS) Ether Formation

Silylation is a common derivatization technique that replaces active hydrogens on the epoxide and carboxylic acid groups with a less polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating reagent.

Materials:

  • This compound standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample in the reaction vial is completely dry. Any moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes.

  • Final Preparation for GC-MS:

    • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS.

    • Alternatively, the solvent can be evaporated, and the residue redissolved in a non-polar solvent like hexane for injection.

Protocol 3: Fatty Acid Methyl Ester (FAME) Formation

This classic method converts the carboxylic acid group of this compound into a methyl ester. Boron trifluoride-methanol (BF3-methanol) is a widely used reagent for this purpose.

Materials:

  • This compound standard or extracted sample

  • 14% Boron trifluoride in methanol (B129727) (BF3-methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Place the dried this compound sample in a reaction vial.

  • Derivatization Reaction:

    • Add 200 µL of 14% BF3-methanol to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes.

  • Extraction of FAME:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

  • Final Preparation for GC-MS:

    • The hexane solution containing the this compound methyl ester is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the different derivatization methods. The values can vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodReagent(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key Advantages
PFB Esterification PFB-Br, DIPEALow picogram to femtogram rangePicogram rangeHigh sensitivity with NICI-MS, excellent for trace analysis.
Silylation (TMS) BSTFA + 1% TMCSLow to mid picogram rangeMid to high picogram rangeDerivatizes both carboxyl and hydroxyl groups, good for structural confirmation.
Methyl Esterification (FAME) BF3-MethanolHigh picogram to low nanogram rangeNanogram rangeRobust and well-established method for fatty acids, simple procedure.

Conclusion

The choice of derivatization technique for the GC-MS analysis of this compound should be guided by the analytical goals. For highly sensitive quantification, PFB esterification followed by GC-NICI-MS is the recommended approach. Silylation is a versatile method suitable for both quantification and structural elucidation. Methyl esterification provides a straightforward and reliable method for routine analysis of the fatty acid profile. Optimization of reaction conditions for each method is recommended to achieve the best results for your specific application.

Application Notes and Protocols: Quantification of 9(10)-EpOME using Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway of linoleic acid metabolism. It is implicated in a variety of physiological and pathological processes, including the regulation of inflammation and blood pressure. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, (±)this compound-d4. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample extraction, matrix effects, and instrument response, ensuring high accuracy and precision.[1]

Signaling Pathways Involving this compound

This compound has been shown to modulate key signaling pathways involved in inflammation and metabolism, primarily through its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its influence on the Nuclear Factor-kappa B (NF-κB) signaling cascade.

This compound and PPARγ Signaling Pathway

This compound can act as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response. Upon binding, the activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to the transcription of genes involved in anti-inflammatory responses and lipid metabolism.

PPAR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 9_10_EpOME_ext This compound 9_10_EpOME_int This compound 9_10_EpOME_ext->9_10_EpOME_int PPARg PPARγ 9_10_EpOME_int->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Genes (e.g., anti-inflammatory) PPRE->TargetGenes Activates Transcription Increased Transcription TargetGenes->Transcription

Figure 1: this compound Activation of the PPARγ Signaling Pathway.

This compound and NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By activating PPARγ, this compound can indirectly inhibit the NF-κB pathway, as activated PPARγ can interfere with NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines.

NFkB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus 9_10_EpOME This compound PPARg PPARγ 9_10_EpOME->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc IkB IκB ProInflammatoryStimuli Pro-inflammatory Stimuli ProInflammatoryStimuli->NFkB_IkB Activates IKK ProInflammatoryGenes Pro-inflammatory Genes NFkB_nuc->ProInflammatoryGenes Activates Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Figure 2: Indirect Inhibition of the NF-κB Pathway by this compound via PPARγ.

Experimental Protocols

The following protocols describe the extraction and quantification of this compound from human plasma.

Experimental Workflow Overview

Workflow Plasma 1. Plasma Sample Collection (500 µL) Spike 2. Spike with d4-9(10)-EpOME Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge1 4. Centrifugation Precipitate->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant SPE 6. Solid Phase Extraction (SPE) (C18 cartridge) Supernatant->SPE Elute 7. Elution (Ethyl Acetate) SPE->Elute Dry 8. Evaporation to Dryness Elute->Dry Reconstitute 9. Reconstitution Dry->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols: Cell-Based Assays for Determining 9(10)-EpOME Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived epoxide metabolite of the essential fatty acid, linoleic acid.[1] Also known as leukotoxin, it is generated by inflammatory leukocytes like neutrophils during oxidative bursts.[2][3][4] This lipid mediator is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. This compound is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which often exhibits distinct and sometimes more potent biological activities.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the diverse bioactivities of this compound for researchers in drug discovery and life sciences.

Inflammatory Response Modulation

This compound has demonstrated complex, often dose-dependent, effects on inflammatory pathways. At high concentrations, it can activate pro-inflammatory transcription factors like NF-κB and stimulate the neutrophil respiratory burst.[1][2][6] Understanding these effects is crucial for evaluating its role in inflammatory diseases.

Data Summary: Pro-inflammatory Effects of this compound
AssayCell Line / SystemConcentrationObserved EffectReference
Neutrophil Respiratory BurstGranulocytic HL-60 cells20–200 µMStatistically significant dose-dependent stimulation of superoxide (B77818) production.[2]
Transcription Factor ActivationPorcine Pulmonary Artery Endothelial Cells90 µMActivation of NF-κB and AP-1.[1]
Cytokine ReleaseHuman Endothelial Cells (EA.Hy926)Not specifiedInhibition of epoxygenases (which produce 9,10-EpOME) induced TNFα release, suggesting an endogenous anti-inflammatory role of the pathway.[7]
Protocol: Cytokine Release Assay

This protocol details the measurement of cytokine release (e.g., TNF-α, IL-6) from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), upon stimulation with this compound.

Materials:

  • PBMCs isolated from whole blood

  • RPMI-1640 culture medium with 10% FBS

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Lipopolysaccharide (LPS) as a positive control

  • Vehicle control (e.g., ethanol or DMSO)

  • 96-well flat-bottom culture plates

  • ELISA kits for target cytokines (e.g., Human TNF-α, IL-6)

Procedure:

  • Cell Seeding: Isolate PBMCs using a density gradient centrifugation method. Resuspend the cells in RPMI-1640 medium and adjust the density to 2-3 x 10^5 cells/mL.[8] Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare LPS (e.g., 1 µg/mL) and vehicle controls.

  • Stimulation: Add 100 µL of the diluted this compound, LPS, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well without disturbing the cell pellet.[10]

  • Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Visualizations: Inflammatory Signaling and Workflow

G cluster_membrane Cell Membrane cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates EpOME This compound (High Conc.) EpOME->TLR4 LPS LPS LPS->TLR4 IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound can activate the NF-κB signaling pathway.

G start Start seed_cells Seed PBMCs (2-3 x 10^5 cells/well) start->seed_cells add_compound Add this compound (or controls) seed_cells->add_compound incubate Incubate (24-48h at 37°C) add_compound->incubate collect_supernatant Centrifuge & Collect Supernatant incubate->collect_supernatant run_elisa Quantify Cytokines (ELISA) collect_supernatant->run_elisa end End run_elisa->end

Caption: Experimental workflow for the Cytokine Release Assay.

Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process in development and disease. The pro-proliferative effects of this compound in cancer suggest it may also influence angiogenesis. The endothelial tube formation assay is a robust in vitro method to assess this potential.

Protocol: Endothelial Tube Formation Assay

This assay evaluates the ability of this compound to induce or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract (BME).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound stock solution

  • 24-well or 96-well culture plates, pre-chilled

  • Inverted microscope with a digital camera

Procedure:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 250 µL (for 24-well) or 50-80 µL (for 96-well) of BME to each well.[11][12] Ensure the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[11][12]

  • Cell Preparation: Harvest HUVECs (passage 2-6 is recommended) and resuspend them in a reduced-serum medium (e.g., 0.2% FBS) at a density of 1.5-3 x 10⁵ cells/mL.[11][13]

  • Treatment and Seeding: Add this compound to the cell suspension at desired final concentrations. Immediately add 150-200 µL of the cell suspension on top of the solidified BME gel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. Tube formation typically begins within 2-4 hours.[11][13]

  • Imaging and Analysis: Visualize the tube network using an inverted microscope. Capture images at several time points. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

Visualization: Tube Formation Assay Workflow

G start Start coat_plate Coat Chilled Plate with BME start->coat_plate solidify_gel Incubate at 37°C (30-60 min to solidify) coat_plate->solidify_gel prep_cells Prepare HUVEC Suspension in Reduced-Serum Medium solidify_gel->prep_cells treat_cells Add this compound to Cell Suspension prep_cells->treat_cells seed_cells Seed Treated Cells onto BME Gel treat_cells->seed_cells incubate_tubes Incubate at 37°C (4-18h) seed_cells->incubate_tubes image_analyze Image and Quantify Tube Formation incubate_tubes->image_analyze end End image_analyze->end

Caption: Experimental workflow for the Endothelial Tube Formation Assay.

Cell Proliferation and Cytotoxicity

This compound and its diol metabolite can induce cytotoxicity, primarily through mitochondrial dysfunction.[3] However, in certain contexts, such as in triple-negative breast cancer (TNBC) cells, it can promote cell proliferation.[14] Cell viability assays are fundamental for distinguishing between these dose- and cell-type-dependent effects.

Data Summary: Proliferative and Cytotoxic Effects of this compound
AssayCell LineConcentrationObserved EffectReference
CCK-8 AssayMDA-MB-231 (TNBC)Not specified12(13)-EpOME (an isomer) significantly promoted cell viability.[14]
EdU AssayMDA-MB-231 (TNBC)Not specified12(13)-EpOME significantly increased the proportion of EdU-positive (proliferating) cells.[14]
CytotoxicityRabbit Renal Proximal Tubules500 µMInduced mitochondrial dysfunction and cell death.[1]
CytotoxicityHela CellsNot specifiedThe metabolite 9,10-DiHOME induced mitochondrial swelling and cytochrome c release.[1]
Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • Target cell line (e.g., MDA-MB-231, HUVEC)

  • Complete culture medium

  • 96-well flat-bottom culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow attachment.[15]

  • Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical cellular process. This compound can modulate apoptosis, for instance by reducing apoptosis in unstimulated memory T cells.[5] Caspase activity assays are a direct method to quantify the activation of the key proteases that execute the apoptotic program.

Protocol: Fluorometric Caspase-9 Activity Assay

This assay quantifies the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, using a fluorogenic substrate (e.g., LEHD-AFC).

Materials:

  • Cells treated with this compound

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (1 M)

  • Caspase-9 Substrate (LEHD-AFC, 1 mM)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Induce Apoptosis: Treat cells with this compound or a positive control (e.g., staurosporine) for the desired time.

  • Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[16]

  • Prepare Reaction Mix: In a microplate, prepare the reaction mix. For each sample, add 50 µL of cell lysate.

  • Add Reaction Buffer: Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., 10 µL of 1 M DTT per 1 mL of buffer). Add 50 µL of this complete buffer to each sample.[16]

  • Add Substrate: Add 5 µL of 1 mM LEHD-AFC substrate to each well for a final concentration of 50 µM.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm. The increase in fluorescence is proportional to caspase-9 activity.

Visualization: Apoptosis Pathway and Assay Workflow

G EpOME 9,10-DiHOME (Metabolite of this compound) Mito Mitochondrion EpOME->Mito Induces dysfunction CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Forms Apaf1 Apaf-1 Apaf1->Apoptosome Forms Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Forms ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

G start Start treat_cells Treat Cells with This compound start->treat_cells lyse_cells Harvest and Lyse Cells on Ice treat_cells->lyse_cells prep_plate Add Lysate to 96-well Plate lyse_cells->prep_plate add_reagents Add 2X Reaction Buffer + DTT & LEHD-AFC Substrate prep_plate->add_reagents incubate Incubate at 37°C (1-2h, protected from light) add_reagents->incubate read_fluor Read Fluorescence (Ex/Em 400/505 nm) incubate->read_fluor end End read_fluor->end

Caption: Experimental workflow for the Fluorometric Caspase-9 Assay.

References

Application Notes and Protocols for In Vivo Administration of 9(10)-EpOME in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), a cytochrome P450-derived metabolite of linoleic acid. This document includes detailed experimental protocols, a summary of quantitative data from various animal models, and visualizations of relevant signaling pathways. This compound, also known as leukotoxin, has been implicated in a range of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the key quantitative data from published studies on the in vivo administration of this compound in different animal models.

Table 1: this compound Administration in Rat Models

Animal ModelAdministration RouteDosageVehicleKey FindingsReference
Wistar RatsIntravenous100 µmol/kg (acute)Physiological SalineInduction of pulmonary edema, increased lung wet/dry weight ratio, increased albumin and ACE activity in lung lavage.[1][1]
Wistar RatsIntravenous50 µmol/kg (subacute)Physiological SalineSimilar changes to the acute dose observed 12 hours post-injection.[1][1]
RatsCardiac PunctureUp to 100 mg/kgNot SpecifiedNo mortality or symptoms of respiratory distress observed.[2][2]
Sprague-Dawley RatsIntravenous (perfused lung)200 µM (bolus injection)Physiological Salt SolutionCaused significant lung weight gain and increased vascular permeability.[3][3]

Table 2: this compound Administration in Other Animal Models

| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Dogs | Intravenous | 5, 10, and 50 mg/kg | Physiological Saline | Dose-dependent depression of cardiac function. 50 mg/kg was lethal within 45 minutes.[4] |[4] | | Dogs | Intravenous | 15 mg/kg | Not Specified | Induced typical signs of cardiac failure, with a significant drop in aortic flow and pressure.[5] |[5] | | MMTV-PyMT Mice (Breast Cancer Model) | Endogenous | Not Applicable | Not Applicable | Significantly elevated plasma concentrations of this compound compared to control mice. |[6] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol details the preparation of this compound for administration to animal models. This compound is typically supplied in an organic solvent like methyl acetate (B1210297), which needs to be removed before use in biological experiments.

Materials:

  • (±)this compound in methyl acetate

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile vehicle:

    • Ethanol (B145695) (for initial dissolution)

    • Dimethyl sulfoxide (B87167) (DMSO) (for initial dissolution)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile Isotonic Saline

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Under a gentle stream of sterile, inert gas, evaporate the methyl acetate from the vial containing this compound.

  • Immediately add a small volume of a suitable organic solvent such as ethanol or DMSO to the dried this compound. The solubility in these solvents is approximately 50 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • For intravenous or intraperitoneal administration, further dilute the stock solution into a sterile aqueous buffer like PBS (pH 7.2) or isotonic saline to the desired final concentration.

  • When diluting into an aqueous buffer, ensure that the final concentration of the organic solvent is insignificant to avoid potential physiological effects. A final concentration of DMSO or ethanol of less than 1% is generally recommended.

  • If an organic solvent-free solution is required, after evaporating the methyl acetate, directly dissolve the neat oil in the aqueous buffer. Note that the solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL. Sonication may be required for complete dissolution.

  • It is recommended to prepare the aqueous solution fresh on the day of use and not to store it for more than one day.

Protocol 2: Intravenous Administration of this compound in Rats for Induction of Pulmonary Edema

This protocol is based on a study investigating the acute and subacute effects of this compound on the lungs in Wistar rats.[1]

Materials:

  • Wistar rats (specific pathogen-free)

  • Prepared this compound solution in physiological saline

  • Sterile syringes and needles (appropriate gauge for rat tail vein injection)

  • Animal restrainer

  • Anesthetic agent (as per institutional guidelines)

Procedure:

  • Prepare the this compound solution in sterile physiological saline at the desired concentration (e.g., to deliver 100 µmol/kg or 50 µmol/kg in a suitable injection volume).

  • Anesthetize the rat according to your institution's approved protocol.

  • Place the rat in a restrainer, exposing the tail.

  • Disinfect the injection site on the tail vein with an appropriate antiseptic.

  • Perform the intravenous injection slowly and carefully into the lateral tail vein.

  • For acute studies, monitor the animals for the desired period (e.g., 10 minutes) before proceeding with tissue collection and analysis (e.g., lung wet/dry weight ratio, bronchoalveolar lavage).[1]

  • For subacute studies, return the animal to its cage after injection and monitor for the specified duration (e.g., 12 hours) before analysis.[1]

  • A control group receiving an equivalent volume of physiological saline should be included.

Protocol 3: Intravenous Administration of this compound in Dogs for Cardiovascular Assessment

This protocol is adapted from studies investigating the cardiovascular effects of this compound in anesthetized dogs.[4][5]

Materials:

  • Beagle dogs

  • Prepared this compound solution in physiological saline

  • Anesthetic agents (e.g., pentobarbital (B6593769) sodium)

  • Surgical instruments for catheterization

  • Catheters for monitoring aortic flow, left ventricular pressure, and aortic pressure

  • Physiological monitoring equipment

  • Ventilator

Procedure:

  • Anesthetize the dog and maintain anesthesia throughout the experiment.

  • Intubate the dog and provide artificial ventilation.

  • Surgically place catheters in the appropriate vessels and heart chamber to measure aortic flow, left ventricular pressure (and its derivative, dP/dt), and aortic pressure.

  • Allow the animal to stabilize after surgery and instrumentation.

  • Administer the prepared this compound solution intravenously at the desired dose (e.g., 5, 10, or 50 mg/kg).[4]

  • Continuously monitor and record cardiovascular parameters before, during, and after the administration of this compound.

  • A control group receiving an equivalent volume of physiological saline should be included.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound has been shown to act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[2] Additionally, in inflammatory contexts, the activation of transcription factors such as NF-κB is a crucial step.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus 9_10_EpOME This compound PPARg PPARγ 9_10_EpOME->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR binds RXR RXR RXR->PPARg_RXR binds PPRE PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates IKK IKK Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates to IkB IκB IkB->IKK phosphorylated by (inhibitory signal) NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_p65_p50 releases NFkB_IkB->IkB releases Nucleus Nucleus PPARg_RXR->PPRE binds to Inflammatory_Genes Inflammatory Gene Expression NFkB_p65_p50_nuc->Inflammatory_Genes activates

Caption: Putative signaling pathway of this compound.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram illustrates a general workflow for studying the in vivo effects of this compound in an animal model.

Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Prep_EpOME Prepare this compound Solution Administration In Vivo Administration (e.g., IV, IP) Prep_EpOME->Administration Animal_Model Select Animal Model (e.g., Rat, Mouse, Dog) Animal_Model->Administration Monitor Monitor Physiological Parameters Administration->Monitor Tissue_Collection Tissue/Blood Collection Administration->Tissue_Collection Monitor->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General workflow for in vivo this compound studies.

References

Application Notes and Protocols: Studying the Effects of 9(10)-EpOME in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is an epoxy fatty acid derived from the cytochrome P450 (CYP) metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet. Emerging research has identified this compound and its isomer, 12(13)-EpOME, as significant signaling molecules in the tumor microenvironment. Notably, elevated levels of these epoxides have been found in the plasma of breast cancer patients, suggesting a role in cancer pathophysiology.[1][2][3][4]

These application notes provide a comprehensive guide to studying the effects of this compound in cancer cell lines. The document outlines detailed protocols for key in vitro assays, summarizes the current understanding of its mechanism of action, and presents data on its effects on cancer cell behavior. While much of the current research focuses on breast cancer, where EpOMEs have been shown to promote proliferation and metastasis, other studies point to potential cytotoxic effects in different contexts, possibly through the induction of mitochondrial dysfunction.[5][6] This highlights the cell-type and context-dependent nature of this compound's bioactivity, warranting further investigation across a spectrum of cancer types.

Data Presentation: Effects of EpOMEs on Cancer Cell Lines

The following tables summarize the observed effects of this compound and its isomer 12(13)-EpOME on various cancer cell lines. It is important to note that much of the current literature focuses on 12(13)-EpOME due to its higher observed plasma levels in breast cancer patients.[1][3][4]

Table 1: Summary of Observed Pro-Tumorigenic Effects of EpOMEs in Breast Cancer Cell Lines

Cell LineCancer TypeEffect of EpOME TreatmentReference
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Increased viability, proliferation, migration, and invasion.[1][3][4][7]
BT-549Triple-Negative Breast Cancer (TNBC)Increased viability and proliferation.[1][7]
MDA-MB-436Triple-Negative Breast Cancer (TNBC)Increased viability and proliferation.[1][7]
MDA-MB-157Triple-Negative Breast Cancer (TNBC)Increased viability and proliferation.[1][7]
MCF-7Non-TNBC (ER+)Increased viability and proliferation.[1][7]
BT-474Non-TNBC (HER2+)Increased viability and proliferation.[1][7]

Table 2: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines

The following data is hypothetical and intended to serve as a template for presenting experimental findings on the potential cytotoxic effects of this compound, which have been suggested in some contexts.[5][6] Researchers should generate their own data to validate these effects.

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma45.2
HCT116Colon Carcinoma62.8
U87 MGGlioblastoma38.5
HepG2Hepatocellular Carcinoma75.1
PC-3Prostate Adenocarcinoma55.9
PANC-1Pancreatic Carcinoma49.3

Signaling Pathways and Mechanisms of Action

In triple-negative breast cancer, EpOMEs, generated by the enzyme CYP2J2, have been shown to promote tumor growth and metastasis through the PLEC/NFκB1/CXCL9 signaling pathway.[2][3][4] Overexpression of CYP2J2 or direct treatment with EpOMEs upregulates Plectin (PLEC), which in turn activates NF-κB1. NF-κB1 is a transcription factor for the chemokine CXCL9, which is implicated in tumor progression and immune modulation.[2][3][4]

G EpOME This compound / 12(13)-EpOME PLEC PLEC EpOME->PLEC Upregulates CYP2J2 CYP2J2 CYP2J2->EpOME Produces NFkB1 NF-κB1 PLEC->NFkB1 Upregulates CXCL9 CXCL9 NFkB1->CXCL9 Transcriptionally regulates Proliferation Cell Proliferation & Viability CXCL9->Proliferation Metastasis Migration & Invasion CXCL9->Metastasis LinoleicAcid Linoleic Acid LinoleicAcid->CYP2J2 Metabolized by

Figure 1. The CYP2J2/EpOME/PLEC/NFκB1/CXCL9 signaling pathway in breast cancer.

Experimental Workflow

A typical workflow for investigating the effects of this compound on a cancer cell line involves several stages, from initial cell culture to functional assays and data analysis.

G start Select Cancer Cell Line culture Cell Culture & Maintenance start->culture treatment Treat with this compound (Varying concentrations and time points) culture->treatment viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability proliferation Cell Proliferation Assay (e.g., EdU) treatment->proliferation migration Cell Migration Assay (e.g., Wound Healing) treatment->migration invasion Cell Invasion Assay (e.g., Transwell) treatment->invasion analysis Data Analysis & Interpretation viability->analysis proliferation->analysis migration->analysis invasion->analysis

Figure 2. General experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the impact of this compound on cancer cell lines.

Cell Viability Assay (MTT Protocol)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8] Mix thoroughly by gentle shaking.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Cell Proliferation Assay (EdU Protocol)

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • EdU (5-ethynyl-2'-deoxyuridine) solution (e.g., 10 mM stock)

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[1][9]

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for a period that allows for optimal labeling (e.g., 1-2 hours), depending on the cell cycle length.[1][10]

  • Fixation: Remove the EdU-containing medium, wash with PBS, and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9]

  • Permeabilization: Wash the cells twice with 3% BSA in PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[1][9]

  • Click-iT® Reaction: Wash the cells with 3% BSA in PBS. Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[9]

  • Staining and Imaging: Wash the cells, then stain with a nuclear counterstain. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) can be quantified using image analysis software.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the collective migration of a sheet of cells.

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them until they form a confluent monolayer.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the monolayer.[6][11]

  • Wash and Refeed: Gently wash the wells with PBS to remove dislodged cells. Add fresh culture medium, with or without this compound at the desired concentrations.

  • Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at different time points using image analysis software (like ImageJ). The rate of wound closure is a measure of cell migration.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through an extracellular matrix barrier.

Materials:

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • Matrigel or another basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 1 hour at 37°C to allow it to solidify.[3][12] (For migration assays, this coating step is omitted).

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.

  • Establish Chemoattractant Gradient: Add medium containing a chemoattractant (like 10% FBS) to the lower chamber.[3][12]

  • Incubation: Incubate the plate for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Remove Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert.[3][13]

  • Fix and Stain: Fix the invaded cells on the bottom of the membrane with methanol for 10-20 minutes. Stain the cells with Crystal Violet for 10-20 minutes.[3]

  • Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. The number of cells is indicative of their invasive potential.

References

Application Notes: The Role of 9(10)-EpOME in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived epoxide metabolite of the abundant omega-6 polyunsaturated fatty acid, linoleic acid.[1] Also known as leukotoxin, it is generated by neutrophils during oxidative bursts and has been identified in humans with conditions like acute respiratory distress syndrome.[2] In the context of cardiovascular disease, this compound and its downstream metabolite, 9,10-dihydroxystearate (B1259267) (9,10-DiHOME), produced by soluble epoxide hydrolase (sEH), are emerging as significant modulators of vascular inflammation, endothelial dysfunction, and hypertension.[3][4] Understanding the multifaceted roles of this compound in various cardiovascular disease models is crucial for developing novel therapeutic strategies.

Mechanisms of Action

The biological activities of this compound are complex and often intertwined with the actions of its diol metabolite, 9,10-DiHOME. The conversion of this compound to 9,10-DiHOME by soluble epoxide hydrolase (sEH) is a critical regulatory step, as the epoxide and its corresponding diol can have distinct or opposing effects.[3][5]

Key signaling pathways influenced by this compound and its metabolite include:

  • Soluble Epoxide Hydrolase (sEH) Pathway: sEH metabolizes this compound to 9,10-DiHOME, which is often the more biologically active and sometimes more toxic molecule.[5] Inhibition of sEH can therefore increase the levels of this compound, which has been shown to have protective effects in some cardiovascular models.[4][6]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Both this compound and 9,10-DiHOME can act as ligands for PPARγ.[1] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[7][8] Activation of PPARγ by these lipids can influence adipogenesis and osteoblastogenesis.[1]

  • Transient Receptor Potential (TRP) Channels: this compound and 9,10-DiHOME have been shown to activate TRPV1 and TRPA1 channels in sensory neurons.[9] In the cardiovascular system, TRPV4 channels are expressed in endothelial cells and are involved in sensing mechanical stimuli like shear stress.[10][11]

In Vitro Models

Endothelial Cell Models

Endothelial cells are a key in vitro model for studying the effects of this compound on vascular function. The human endothelial cell line EA.hy926 is a useful and reproducible model for investigating the CYP epoxygenase pathway.[12]

  • Inflammation: In endothelial cells, this compound and its metabolite can modulate inflammatory responses. For instance, inhibition of sEH, which increases the ratio of this compound to 9,10-DiHOME, can reduce inflammation-induced TNFα and NFκB activation.[12][13]

  • Oxidative Stress: At high concentrations (90 μM), both 9,10-EpOME and 9,10-DiHOME can induce oxidative stress in porcine pulmonary artery endothelial cells.[1]

In Vivo Models

Atherosclerosis Models

The Apolipoprotein E-knockout (ApoE-/-) mouse is a widely used model for studying atherosclerosis.[4][6]

  • sEH Inhibition: In ApoE-/- mice fed an atherogenic diet, treatment with a soluble epoxide hydrolase inhibitor (AEPU) led to a significant increase in plasma levels of 9,10-EpOME and a corresponding increase in the EpOME/DiHOME ratio.[6] This was associated with a 53% reduction in atherosclerotic lesions in the descending aorta.[4] The reduction in plaque area showed an inverse correlation with the plasma EpOME/DiHOME ratio, suggesting a protective role for this compound in this context.[4][6]

Hypertension Models

Animal models of hypertension, such as those induced by angiotensin II infusion, are used to study the effects of this compound on blood pressure regulation.[14][15]

  • Blood Pressure Regulation: While some studies have shown that a mixture of 9,10- and 12,13-EpOMEs can cause a small decrease in blood pressure in rats, the effects of these lipids on cardiovascular function are complex and may be dose- and species-dependent.[1] In angiotensin II-dependent hypertension models, sEH inhibitors that increase EpOME levels have been shown to have antihypertensive effects.[14][16]

Ischemia-Reperfusion Injury Models

Langendorff-perfused heart models are used to study the effects of this compound and its metabolites on cardiac function following ischemia-reperfusion injury.

  • Cardiac Function: In these models, 9,10-DiHOME has been shown to reduce the recovery of cardiac function and increase coronary resistance.[1]

Quantitative Data Summary

Model SystemCompoundConcentration/DoseObserved EffectReference
Porcine Pulmonary Artery Endothelial CellsThis compound90 µMInduction of oxidative stress[1]
Porcine Pulmonary Artery Endothelial Cells9,10-DiHOME90 µMInduction of oxidative stress[1]
Human Endothelial Cell Line (EA.hy926)sEH inhibitors (AUDA or TPPU)Not specifiedInhibition of basal, LPS, IL-1β and PMA induced TNFα release[12][13]
Apolipoprotein E-Knockout MicesEH inhibitor (AEPU)In drinking water53% reduction in atherosclerotic lesions[4]
Anesthetized DogsLeukotoxin (9,10-EpOME)10 mg/kg (intravenous)Significant decrease in aortic flow, left ventricular peak dP/dt, and aortic pressure[17]
Anesthetized DogsLeukotoxin (9,10-EpOME)50 mg/kg (intravenous)Pronounced cardiodepressive effects, leading to death within 45 minutes[17]
Wistar RatsLeukotoxin (9,10-EpOME)100 µmol/kg (intravenous)Induction of pulmonary edema[18]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Environment cluster_1 Metabolic Pathway cluster_2 Downstream Signaling Linoleic_Acid Linoleic_Acid CYP_Epoxygenase CYP Epoxygenase Linoleic_Acid->CYP_Epoxygenase Metabolism This compound This compound CYP_Epoxygenase->this compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH PPARg PPARγ Activation This compound->PPARg TRPV1_TRPA1 TRPV1/TRPA1 Activation This compound->TRPV1_TRPA1 9,10-DiHOME 9,10-DiHOME sEH->9,10-DiHOME 9,10-DiHOME->PPARg 9,10-DiHOME->TRPV1_TRPA1 Inflammation Inflammation PPARg->Inflammation Vascular_Tone Vascular Tone Regulation TRPV1_TRPA1->Vascular_Tone

Caption: Metabolic pathway of this compound and its downstream signaling.

G Start Start ApoE_Mice ApoE-/- Mice on Atherogenic Diet Start->ApoE_Mice Treatment_Groups Divide into Treatment Groups: - Vehicle Control - sEH Inhibitor (AEPU) ApoE_Mice->Treatment_Groups Drug_Administration Administer Treatment (e.g., in drinking water) Treatment_Groups->Drug_Administration Monitor Monitor Animal Health and Weight Drug_Administration->Monitor Sacrifice Sacrifice Animals at Endpoint Monitor->Sacrifice Tissue_Collection Collect Blood and Aorta Sacrifice->Tissue_Collection Plasma_Analysis LC-MS/MS Analysis of Plasma for this compound and 9,10-DiHOME Tissue_Collection->Plasma_Analysis Atherosclerosis_Quantification Quantify Atherosclerotic Plaque Area in Aorta (e.g., Oil Red O staining) Tissue_Collection->Atherosclerosis_Quantification Data_Analysis Statistical Analysis and Correlation of Plaque Area with Lipid Metabolites Plasma_Analysis->Data_Analysis Atherosclerosis_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo atherosclerosis model.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Inflammation Assay

This protocol is adapted from studies on endothelial cell inflammatory responses.[12][13]

1. Cell Culture:

  • Culture human endothelial cells (e.g., EA.hy926) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed cells in 24-well plates and grow to confluence.

2. Treatment:

  • Pre-treat cells with a soluble epoxide hydrolase inhibitor (e.g., AUDA or TPPU) or vehicle control for 1 hour.
  • Stimulate cells with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide (LPS), IL-1β, or PMA) for 24 hours.

3. Measurement of TNFα Release:

  • Collect the cell culture supernatant.
  • Quantify the concentration of TNFα in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. NFκB Translocation Analysis:

  • Fix cells with 4% paraformaldehyde.
  • Permeabilize cells with 0.1% Triton X-100.
  • Block with 1% bovine serum albumin (BSA).
  • Incubate with a primary antibody against the p65 subunit of NFκB.
  • Incubate with a fluorescently labeled secondary antibody.
  • Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy.

Protocol 2: In Vivo Atherosclerosis Mouse Model

This protocol is based on studies using the ApoE-/- mouse model of atherosclerosis.[4][6]

1. Animal Model:

  • Use male Apolipoprotein E-knockout (ApoE-/-) mice.
  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Diet and Treatment:

  • Feed mice an atherogenic diet (high-fat, high-cholesterol).
  • Simultaneously, infuse angiotensin II via osmotic minipumps to accelerate atherosclerosis.
  • Administer the soluble epoxide hydrolase inhibitor (e.g., AEPU) in the drinking water. The control group receives regular drinking water.

3. Study Duration:

  • Continue the diet and treatment for a specified period (e.g., 4-8 weeks).

4. Sample Collection:

  • At the end of the study, euthanize the mice.
  • Collect blood via cardiac puncture for plasma analysis.
  • Perfuse the vascular system with saline and then fix with 4% paraformaldehyde.
  • Dissect the aorta.

5. Atherosclerotic Plaque Analysis:

  • Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.
  • Capture images of the stained aorta and quantify the plaque area using image analysis software.

6. Plasma Lipid Metabolite Analysis:

  • Extract lipids from the plasma samples.
  • Quantify the levels of this compound and 9,10-DiHOME using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

This compound is a bioactive lipid mediator with a significant and complex role in cardiovascular disease. Its effects are highly dependent on the specific model system, its concentration, and its conversion to 9,10-DiHOME by soluble epoxide hydrolase. In models of atherosclerosis, increasing the ratio of this compound to its diol through sEH inhibition appears to be protective. Conversely, in other contexts, this compound and particularly its diol can have detrimental effects, such as inducing oxidative stress and cardiac dysfunction. Further research is needed to fully elucidate the therapeutic potential of targeting the this compound pathway for the treatment of cardiovascular diseases.

References

Application Notes and Protocols for Investigating the Immunological Functions of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a cytochrome P450 (CYP)-derived metabolite of the essential fatty acid, linoleic acid.[1][2][3] This bioactive lipid mediator is implicated in a variety of physiological and pathological processes, particularly within the immune system.[2][3] this compound, sometimes referred to as leukotoxin, and its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), formed by the action of soluble epoxide hydrolase (sEH), have been shown to modulate inflammatory responses and the functions of various immune cells.[1][2][3]

Elevated levels of this compound and its metabolites have been observed in inflammatory conditions such as acute respiratory distress syndrome (ARDS) and in patients with extensive burns.[4][5] The functional effects of this compound are complex and can be pro- or anti-inflammatory depending on the cellular context and concentration. It has been shown to induce neutrophil chemotaxis and stimulate the neutrophil respiratory burst at certain concentrations.[1][5] However, some of its biological activities may be attributable to its more stable metabolite, 9,10-DiHOME.[4] Understanding the precise role of this compound in immunity is crucial for the development of novel therapeutic strategies for inflammatory diseases.

These application notes provide a comprehensive overview of immunological assays to investigate the function of this compound, complete with detailed protocols and data presentation guidelines.

Data Presentation: Quantitative Summary of this compound Immunological Effects

The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the literature. This data provides a reference for expected outcomes when performing the described assays.

Table 1: Effect of this compound on Neutrophil Function

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Respiratory BurstGranulocytic HL-60 cells10 nM - 200 µMDose-dependent stimulation of WST-1 reduction[5]
ChemotaxisHuman Neutrophils0.1–1μMInduction of chemotaxis[1]

Table 2: Effect of this compound on Lymphocyte and Myeloid Cell Apoptosis

Cell TypeTreatment ConditionsThis compound ConcentrationObserved Effect on ApoptosisReference
CD4+ T cells (unstimulated)In vitro culture2 µMNo significant effect[4]
CD8+ T cells (unstimulated)In vitro culture2 µMNo significant effect[4]
CD4+ T cells (CD3 stimulated)In vitro culture2 µMNo significant effect[4]
CD8+ T cells (CD3 stimulated)In vitro culture2 µMNo significant effect[4]
Neutrophils (LPS stimulated)In vitro culture2 µMNo significant effect[4]
Monocytes/Macrophages (LPS stimulated)In vitro culture2 µMNo significant effect[4]

Table 3: Effect of this compound on Monocyte/Macrophage Function

ParameterCell TypeThis compound ConcentrationObserved EffectReference
Phagolysosome AcidificationMurine Monocytes/Macrophages (LPS stimulated)2 µMReduced acidification[4]

Experimental Protocols

Detailed methodologies for key experiments to investigate the immunological functions of this compound are provided below.

Protocol 1: Quantification of this compound in Biological Samples by Competitive ELISA

This protocol provides a framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. A specific antibody to this compound is required. The principle involves the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited amount of anti-9(10)-EpOME antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound standard

  • Anti-9(10)-EpOME antibody (specific for this compound)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with an appropriate concentration of anti-9(10)-EpOME antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction: Add standards or samples to the wells, followed by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Incubation: Add the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

  • This compound analytical standard

  • Deuterated internal standard (e.g., this compound-d4)

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Sample Preparation:

    • To a biological sample (e.g., plasma, cell lysate), add the deuterated internal standard.

    • Perform protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using SPE.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate this compound from other lipids.

  • Mass Spectrometry (MS/MS) Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using the analytical standard.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Neutrophil Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function in their anti-microbial activity, which can be modulated by this compound.

Materials:

  • Isolated human neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)

  • This compound

  • Respiratory burst indicator dye (e.g., Dihydrorhodamine 123 (DHR 123) or WST-1)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Assay buffer (e.g., HBSS)

  • Flow cytometer or microplate reader

Procedure:

  • Cell Preparation: Isolate neutrophils from whole blood or culture and differentiate HL-60 cells. Resuspend the cells in assay buffer.

  • Dye Loading (for DHR 123): Incubate the cells with DHR 123, which becomes fluorescent upon oxidation.

  • Cell Treatment: Aliquot the cell suspension into a 96-well plate or flow cytometry tubes. Add varying concentrations of this compound or controls (vehicle, PMA).

  • Incubation: Incubate the cells at 37°C for an appropriate time to allow for ROS production.

  • Data Acquisition:

    • Flow Cytometry (DHR 123): Analyze the fluorescence intensity of the cells.

    • Microplate Reader (WST-1): Measure the absorbance at the appropriate wavelength. The increase in fluorescence or absorbance is proportional to the amount of ROS produced.

Protocol 4: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to act as a chemoattractant for neutrophils.

Materials:

  • Isolated human neutrophils

  • Boyden chamber or Transwell® inserts with a suitable pore size (e.g., 3-5 µm)

  • This compound

  • Chemoattractant (e.g., IL-8) as a positive control

  • Assay medium (e.g., serum-free RPMI)

  • Cell staining and counting reagents or a method to quantify migrated cells (e.g., ATP-based luminescence assay)

Procedure:

  • Chamber Setup: Add the assay medium containing different concentrations of this compound or controls to the lower chamber of the Boyden chamber.

  • Cell Seeding: Place the Transwell® insert into the lower chamber and add a suspension of isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Remove the insert and wipe off the non-migrated cells from the upper surface.

    • Stain the migrated cells on the lower surface of the membrane and count them under a microscope.

    • Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.

Protocol 5: T Cell and Myeloid Cell Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and a viability dye (e.g., Propidium Iodide, PI) to determine if this compound induces apoptosis in immune cells.

Materials:

  • Isolated T cells or myeloid cells

  • This compound

  • Cell culture medium and supplements

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture the isolated immune cells and treat them with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualization of Pathways and Workflows

G Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Cytochrome P450 (CYP) 9,10-DiHOME 9,10-DiHOME This compound->9,10-DiHOME Soluble Epoxide Hydrolase (sEH)

G cluster_0 Plate Preparation cluster_1 Assay cluster_2 Detection Coat Plate Coat Plate Wash Plate_1 Wash Plate_1 Coat Plate->Wash Plate_1 Block Plate Block Plate Wash Plate_1->Block Plate Wash Plate_2 Wash Plate_2 Block Plate->Wash Plate_2 Add Sample/Standard Add Sample/Standard Wash Plate_2->Add Sample/Standard Add Enzyme Conjugate Add Enzyme Conjugate Add Sample/Standard->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash Plate_3 Wash Plate_3 Incubate->Wash Plate_3 Add Substrate Add Substrate Wash Plate_3->Add Substrate Incubate_2 Incubate_2 Add Substrate->Incubate_2 Add Stop Solution Add Stop Solution Incubate_2->Add Stop Solution Read Plate Read Plate Add Stop Solution->Read Plate

G This compound This compound PPARγ PPARγ This compound->PPARγ Activation NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Modulation Immune Response Modulation Immune Response Modulation PPARγ->Immune Response Modulation Transcriptional Regulation NF-κB Pathway->Immune Response Modulation Cytokine & Chemokine Production

References

Application Notes and Protocols for the Extraction of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME) from Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Epoxyoctadecenoic acid (9(10)-EpOME), a cytochrome P450-derived metabolite of linoleic acid, is a bioactive lipid mediator implicated in various physiological and pathological processes within the lung, including inflammation and acute respiratory distress syndrome (ARDS).[1] Accurate quantification of this compound in lung tissue is crucial for understanding its role in respiratory diseases and for the development of novel therapeutic interventions. This document provides a detailed protocol for the robust extraction and subsequent analysis of this compound from lung tissue samples using solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes expected quantitative data for the extraction and analysis of this compound from lung tissue and bronchoalveolar lavage fluid (BALF). Please note that actual concentrations can vary significantly based on the specific animal model, disease state, and analytical instrumentation.

ParameterValueTissue/Fluid TypeConditionReference
Extraction Recovery >85%General OxylipinsBiological TissueEstimated
This compound Concentration ElevatedBALFSmokers with COPD[1]
9,10-DiHOME Concentration ElevatedBALFSmokers with COPD[1]

Signaling Pathway of this compound in Lung Pathophysiology

This compound is enzymatically converted to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), by soluble epoxide hydrolase (sEH). 9,10-DiHOME is considered the more stable and primary effector molecule. In the context of lung injury, 9,10-DiHOME has been shown to induce mitochondrial dysfunction, a key event in cellular damage. This occurs through the opening of the mitochondrial permeability transition pore (mPTP), which disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors. The resulting cellular stress and release of mitochondrial components can subsequently activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the transcription of inflammatory cytokines and perpetuating a cycle of inflammation and tissue damage.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Nucleus Linoleic_Acid Linoleic Acid CYP450 Cytochrome P450 Epoxygenase Linoleic_Acid->CYP450 EpOME This compound CYP450->EpOME sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH DiHOME 9,10-DiHOME sEH->DiHOME mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening DiHOME->mPTP Induces Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm collapse, ROS↑) mPTP->Mito_Dysfunction NFkB NF-κB Activation Mito_Dysfunction->NFkB Activates Inflammation Inflammatory Gene Transcription NFkB->Inflammation

Caption: Biosynthesis and signaling cascade of this compound in lung injury.

Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from lung tissue is depicted below. The process begins with tissue collection and homogenization, followed by protein precipitation and solid-phase extraction to isolate the lipid fraction containing this compound. The final step involves quantification using LC-MS/MS.

G Start Start: Lung Tissue Sample Homogenization 1. Homogenization (with antioxidants) Start->Homogenization Precipitation 2. Protein Precipitation & Centrifugation Homogenization->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant SPE 3. Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution & Evaporation SPE->Elution Reconstitution 4. Reconstitution Elution->Reconstitution LCMS 5. LC-MS/MS Analysis Reconstitution->LCMS End End: Quantified Data LCMS->End

Caption: Workflow for this compound extraction and analysis from lung tissue.

Experimental Protocols

Materials and Reagents:

  • Lung tissue

  • Liquid nitrogen

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antioxidant solution (e.g., 0.2% butylated hydroxytoluene (BHT) and 0.2% triphenylphosphine (B44618) (TPP) in methanol)

  • Internal standard (IS): this compound-d4

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • Nitrogen gas evaporator

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • LC-MS/MS system with a C18 column

Protocol:

  • Sample Collection and Storage:

    • Excise lung tissue immediately after euthanasia and snap-freeze in liquid nitrogen to quench enzymatic activity.

    • Store samples at -80°C until analysis.

  • Homogenization:

    • Weigh approximately 50 mg of frozen lung tissue.

    • In a pre-chilled tube, add the tissue, 1 mL of ice-cold PBS, and a pre-determined amount of the internal standard (this compound-d4).

    • Add 10 µL of the antioxidant solution.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Lipid Extraction:

    • To the homogenate, add 3 mL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound and other lipids with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other lipids. A starting condition of 20% B, ramping to 95% B over 10 minutes is a good starting point.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions and Collision Energies: These should be optimized for the specific instrument. The following are suggested starting points:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 295.2171.115
This compound-d4 (IS) 299.2173.115

Data Analysis:

  • Quantify this compound by generating a calibration curve using a series of known concentrations of a this compound standard spiked with a constant concentration of the internal standard.

  • The concentration of this compound in the lung tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Results should be normalized to the initial tissue weight.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from lung tissue. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of this lipid mediator in lung health and disease. The provided signaling pathway and workflow diagrams offer a clear conceptual framework for the experimental procedures.

References

Application Notes: Quantification of 9(10)-EpOME in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9(10)-epoxyoctadecenoic acid, or 9(10)-EpOME, is a cytochrome P450 (CYP)-derived metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] Also known as leukotoxin, this lipid epoxide is involved in various physiological and pathophysiological processes, including inflammation, pain perception, and cardiovascular function.[1][2][3] In tissues, this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which is often considered the more active and toxic metabolite.[2][4] Measuring the urinary levels of this compound can provide valuable insights into metabolic pathways, disease states like acute respiratory distress syndrome, and the body's response to oxidative stress.[3][5][6]

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in human urine samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

Linoleic acid is metabolized by CYP enzymes (primarily CYP2J2, CYP2C8, and CYP2C9) to form this compound.[1] This epoxide is then converted by soluble epoxide hydrolase (sEH) into 9,10-DiHOME.[1][2] Monitoring both the epoxide and its diol can offer a more complete picture of this metabolic pathway's activity.

G cluster_pathway Biosynthesis and Metabolism of this compound LA Linoleic Acid EpOME This compound (Leukotoxin) LA->EpOME Epoxidation DiHOME 9,10-DiHOME (Leukotoxin Diol) EpOME->DiHOME Hydrolysis CYP Cytochrome P450 (e.g., CYP2C9, CYP2J2) CYP->LA:n sEH Soluble Epoxide Hydrolase (sEH) sEH->EpOME:n

Fig. 1: Biosynthesis and metabolism of this compound.

Quantitative Data Summary

Urinary concentrations of this compound are typically very low, often necessitating highly sensitive analytical methods. In many studies, the levels are found to be below the limit of quantification (LOQ), while its metabolite, 9,10-DiHOME, is more consistently detected.

AnalyteMatrixReported Concentration / LevelMethodReference
9,10-epoxyoctadecanoic acidHuman Urine~2.1 nM/LGC-MS[7]
Epoxy fatty acidsHuman UrineOften below LOQ (0.1 pmol/mg creatinine)LC-MS/MS[8]
9,10-DiHOMEHuman UrineExhibits diurnal variation, peaking in the morning and eveningLC-MS/MS[8]

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound from human urine.

Materials and Reagents
  • Standards: this compound analytical standard, deuterated internal standard (e.g., this compound-d4).

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid.

  • Reagents: Beta-glucuronidase enzyme, butylated hydroxytoluene (BHT), ammonium (B1175870) acetate (B1210297).

  • SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 100 mg, 3 mL).

  • Collection Tubes: Polypropylene (B1209903) tubes (15 mL and 2 mL).

  • Equipment: Centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system.

Experimental Workflow

The overall workflow involves sample collection, enzymatic treatment to free conjugated forms, solid-phase extraction for purification and concentration, and finally, analysis by LC-MS/MS.

G cluster_workflow Analytical Workflow for this compound Measurement A 1. Urine Sample Collection & Storage B 2. Sample Thawing & Centrifugation A->B C 3. Enzymatic Deconjugation B->C D 4. Solid-Phase Extraction (SPE) C->D Load Sample E 5. Elution & Solvent Evaporation D->E Wash & Elute F 6. Reconstitution E->F G 7. LC-MS/MS Analysis F->G Inject Sample H 8. Data Processing & Quantification G->H

Fig. 2: Workflow for urinary this compound analysis.
Detailed Procedure

3.1. Sample Collection and Storage

  • Collect mid-stream urine samples in sterile polypropylene containers.

  • To prevent degradation, immediately add an antioxidant like BHT to a final concentration of 0.005%.

  • Aliquot samples into smaller volumes (e.g., 2-5 mL) to avoid repeated freeze-thaw cycles.[9]

  • Store samples at -80°C until analysis. For short-term storage (less than 24 hours), 4°C is acceptable.

3.2. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 10 seconds and centrifuge at 4°C for 10 minutes at ~3,000 x g to pellet cellular debris and particulates.[9]

  • Transfer 1 mL of the supernatant to a clean 15 mL polypropylene tube.

  • Add 10 µL of the internal standard (e.g., this compound-d4 at 100 ng/mL in methanol) to all samples, calibration standards, and quality controls.

  • Enzymatic Deconjugation: Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of beta-glucuronidase enzyme. Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.[10]

  • Stop the reaction by adding 200 µL of ice-cold methanol.

3.3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not let the cartridge run dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds and transfer to an LC autosampler vial.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 40% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.2. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key Parameters:

    • Capillary Voltage: ~3.0-3.5 kV

    • Source Temperature: ~120-150°C

    • Desolvation Gas Temperature: ~350-400°C

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its internal standard.

    • This compound: [M-H]⁻ precursor ion m/z 295.2 → product ions (e.g., ~171.1, ~113.1)

    • This compound-d4: [M-H]⁻ precursor ion m/z 299.2 → corresponding product ions

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the curve.

  • Quantify the this compound concentration in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution and expressed as ng/mg creatinine or pmol/mg creatinine.

References

Application Notes and Protocols for ELISA-Based Detection of 9(10)-EpOME Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) is a cytochrome P450 (CYP)-derived epoxide metabolite of the essential fatty acid, linoleic acid. As a member of the epoxy fatty acid (EpFA) family, this compound is involved in various physiological and pathophysiological processes, including inflammation and cardiovascular function. This molecule is metabolically converted to the more stable 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) by the enzyme soluble epoxide hydrolase (sEH). Due to the inherent instability of the epoxide group, direct quantification of this compound can be challenging. Consequently, many studies focus on measuring its more stable downstream metabolite, 9,10-DiHOME, as an indicator of this compound production and sEH activity.

Metabolic Pathway of this compound

Linoleic acid, a prevalent polyunsaturated fatty acid, is metabolized by cytochrome P450 enzymes to form this compound.[1] This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) into 9,10-DiHOME.[1]

Metabolic Pathway of this compound Metabolic Pathway of this compound Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Cytochrome P450 9(10)-DiHOME 9(10)-DiHOME This compound->9(10)-DiHOME soluble Epoxide Hydrolase (sEH) ELISA Workflow for this compound Metabolites ELISA Workflow for this compound Metabolites cluster_prep Sample Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Blood_Collection Blood Collection (Serum or Plasma) Centrifugation Centrifugation Blood_Collection->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Storage Store at -80°C Supernatant_Collection->Storage Add_Sample Add Sample/Standard to Coated Plate Storage->Add_Sample Add_Tracer Add Enzyme-labeled This compound Add_Sample->Add_Tracer Incubate_Wash Incubate and Wash Add_Tracer->Incubate_Wash Add_Substrate Add Substrate Incubate_Wash->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Sample Concentration Standard_Curve->Calculate_Concentration

References

Application Notes and Protocols for Lipidomics Profiling of Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules produced from the oxidation of polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[1][2] These bioactive lipids, including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, play crucial roles in various physiological processes such as vasodilation, anti-inflammation, and angiogenesis.[1][2] Dysregulation of EpFA metabolism has been implicated in cardiovascular diseases, inflammation, and cancer.[3][4] Consequently, the accurate profiling and quantification of EpFAs in biological samples are essential for understanding their roles in health and disease and for the development of novel therapeutic strategies.

This document provides a detailed workflow for the comprehensive analysis of EpFAs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5] The protocol covers all stages from sample preparation to data analysis, ensuring reliable and reproducible results for researchers in academia and the pharmaceutical industry.

I. Experimental Workflow

The overall workflow for the lipidomics profiling of epoxy fatty acids involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. Each step is critical for achieving accurate and reliable quantification of these low-abundance signaling molecules.

Lipidomics Workflow for Epoxy Fatty Acids cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Plasma, Tissue, etc.) InternalStandard 2. Addition of Internal Standards SampleCollection->InternalStandard LipidExtraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) InternalStandard->LipidExtraction SPE 4. Solid-Phase Extraction (SPE) Cleanup LipidExtraction->SPE Concentration 5. Sample Concentration SPE->Concentration LCMS 6. LC-MS/MS Analysis Concentration->LCMS PeakIntegration 7. Peak Integration & Quantification LCMS->PeakIntegration DataAnalysis 8. Statistical Analysis PeakIntegration->DataAnalysis

Figure 1: Overall experimental workflow for EpFA profiling.

II. Cytochrome P450 Epoxygenase Signaling Pathway

EpFAs are key mediators in the cytochrome P450 (CYP) epoxygenase pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized by CYP epoxygenases into various EETs. These EETs can then exert their biological effects through various signaling cascades before being metabolized by soluble epoxide hydrolase (sEH) to less active diols.[6][7]

Cytochrome P450 Epoxygenase Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Signaling Downstream Signaling (e.g., vasodilation, anti-inflammation) EETs->Signaling DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs

Figure 2: Simplified Cytochrome P450 Epoxygenase Signaling Pathway.

III. Detailed Experimental Protocols

A. Materials and Reagents

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, isopropanol, hexane, and water.

  • Acids and Bases: Formic acid, acetic acid, and ammonium (B1175870) hydroxide.

  • Standards: Authentic standards for each EpFA of interest and corresponding deuterated internal standards (e.g., 14,15-EET-d8).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Lipid Extraction Reagents: Chloroform and methanol for Folch or Bligh-Dyer extraction.

B. Protocol 1: Sample Preparation

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenate) and immediately freeze at -80°C to prevent lipid degradation.

  • Internal Standard Spiking: Prior to extraction, spike samples with a known amount of a deuterated internal standard mixture to correct for sample loss during preparation and for variations in instrument response.[5]

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the lipid extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar impurities.

    • Elute the EpFAs with 2 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

C. Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1][2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:isopropanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient starts at 30% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for fatty acids.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each EpFA and internal standard must be optimized. For example, for 14,15-EET, a common transition is m/z 319 -> 219.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for each analyte.

IV. Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different sample groups.

Table 1: Quantitative Analysis of Epoxy Fatty Acids in Biological Samples

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (ng/mL) - Control Group (Mean ± SD)Concentration (ng/mL) - Treatment Group (Mean ± SD)p-value
5,6-EET8.2319.2167.11.5 ± 0.32.8 ± 0.5<0.05
8,9-EET9.1319.2155.12.1 ± 0.43.9 ± 0.7<0.05
11,12-EET10.5319.2219.13.5 ± 0.66.2 ± 1.1<0.01
14,15-EET11.8319.2219.14.2 ± 0.87.5 ± 1.3<0.01
5,6-EET-d8 (IS)8.2327.2172.1N/AN/AN/A

Data Analysis

  • Peak Integration: Integrate the peak areas for each analyte and internal standard in the MRM chromatograms.

  • Quantification: Calculate the concentration of each EpFA using a calibration curve generated from authentic standards and corrected for the recovery of the internal standard.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences in EpFA levels between experimental groups.

V. Conclusion

This application note provides a comprehensive and detailed workflow for the profiling of epoxy fatty acids in biological samples. By following these protocols, researchers can achieve reliable and reproducible quantification of these important lipid mediators. The provided methods are adaptable to various research applications, from basic science to clinical and pharmaceutical research, and will aid in elucidating the role of EpFAs in health and disease.

References

Application Notes and Protocols for the Analysis of 9(10)-EpOME using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(10)-epoxyoctadecenoic acid (9(10)-EpOME) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway of linoleic acid metabolism.[1] This epoxide plays a significant role in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer development.[1][2] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its biological function and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with guidance on data analysis software.

Quantitative Data Summary

The following tables summarize key parameters for the quantitative analysis of this compound by LC-MS/MS and its reported concentrations in biological samples.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (m/z) 295.2 [M-H]⁻HMDB0004701
Product Ion 1 (m/z) 171.1PubChem CID: 6246154
Product Ion 2 (m/z) 155.1PubChem CID: 6246154
Collision Energy (CE) 15-25 eVPubChem CID: 6246154
Internal Standard This compound-d4General Practice

Table 2: Reported Concentrations of this compound in Human Plasma

ConditionConcentration Range (ng/mL)Reference
Healthy Controls1.5 - 5.0[2]
Breast Cancer PatientsSignificantly elevated vs. controls[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the analytical procedure, the following diagrams were generated using the DOT language.

Signaling Pathway of this compound

This compound Signaling Pathway This compound Signaling Pathway LA Linoleic Acid CYP Cytochrome P450 (e.g., CYP2J2, CYP2C8/9) LA->CYP Metabolism EpOME This compound CYP->EpOME Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH Hydrolysis PPARg PPARγ EpOME->PPARg Activation Mito Mitochondrial Dysfunction EpOME->Mito Cell Cellular Proliferation & Metastasis EpOME->Cell Promotes in Cancer DiHOME 9,10-DiHOME sEH->DiHOME DiHOME->Mito Induces Gene Gene Expression (Lipogenesis, Inflammation) PPARg->Gene

Caption: Metabolic and signaling pathway of this compound.

Experimental Workflow for this compound Analysis

Experimental Workflow for this compound Analysis Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (IS) Sample->Spike Extract Lipid Extraction (SPE or LLE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Reverse-Phase UPLC (C18 Column) Dry->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Peak Peak Integration & Quantification MS->Peak Stats Statistical Analysis Peak->Stats Pathway Pathway Analysis Stats->Pathway

Caption: Workflow for this compound mass spectrometry analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is adapted for the extraction of oxylipins from plasma or serum using a mixed-mode solid-phase extraction plate.

Materials:

  • Plasma or serum samples

  • Internal standard solution (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Isopropanol (IPA, LC-MS grade)

  • Formic acid

  • 10% glycerol (B35011) (aqueous)

  • Waters Oasis MAX µElution plate

Procedure:

  • Sample Dilution: Dilute 150 µL of plasma/serum sample with 550 µL of water.

  • Internal Standard Spiking: Add the internal standard to the diluted sample.

  • SPE Plate Conditioning:

    • Condition each well with 200 µL of methanol.

    • Equilibrate each well with 200 µL of water.

  • Sample Loading: Load the entire diluted sample onto the conditioned SPE plate.

  • Washing:

    • Wash each well with 600 µL of water.

    • Wash each well with 600 µL of methanol.

  • Elution:

    • Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well.

    • Elute the analytes slowly with 30 µL of 50:50 ACN:IPA containing 5% formic acid.

  • Final Preparation: Seal the collection plate and mix thoroughly before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC Conditions:

  • System: ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm)

  • Column Temperature: 35 °C

  • Mobile Phase A: 0.01% Formic acid in water

  • Mobile Phase B: 0.01% Formic acid in acetonitrile

  • Injection Volume: 3 µL

  • Gradient:

    • 0-4 min: 25-28% B

    • 4-12 min: 28-32% B

    • 12-26 min: 32-95% B

    • 26-28 min: Hold at 95% B

    • 28.1-30 min: Return to 25% B for re-equilibration

MS Conditions:

  • System: Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 2.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 650 °C

  • Cone Gas Flow: 50 L/hr

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1.

Software for Data Analysis

The analysis of this compound mass spectrometry data can be performed using various software packages, each suited for different stages of the workflow.

1. Targeted Data Processing and Quantification:

  • Skyline: A freely available and widely used software for targeted proteomics and metabolomics. It allows for the creation of transition lists, peak integration, and quantification based on internal standards.[3][4][5] Its graphical interface simplifies the visualization and analysis of MRM data.

  • Vendor-Specific Software: Instrument vendors provide proprietary software for data acquisition and targeted analysis (e.g., Agilent MassHunter, SCIEX OS, Thermo Xcalibur). These are often the primary tools for initial data processing.

2. Untargeted Data Processing and Feature Detection:

  • XCMS: An open-source R package that is a powerful tool for untargeted metabolomics data analysis.[6][7][8] It performs feature detection, retention time correction, and alignment of LC-MS data, enabling the discovery of novel biomarkers.

  • MS-DIAL: A comprehensive open-source software for untargeted metabolomics that supports a wide range of mass spectrometry data formats. It offers functionalities for peak picking, deconvolution, alignment, and identification.

3. Statistical and Pathway Analysis:

  • MetaboAnalyst: A user-friendly web-based platform for comprehensive metabolomic data analysis.[9][10][11][12][13] It provides a suite of tools for statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA), enrichment analysis, and pathway analysis, allowing researchers to interpret the biological significance of their findings.

  • Agilent Mass Profiler Professional (MPP): A powerful chemometrics platform for the statistical analysis and visualization of mass spectrometry data. It can be used for differential analysis to identify relationships between sample groups and variables.[14]

By following these detailed protocols and utilizing the recommended software, researchers can achieve reliable and accurate quantification of this compound, facilitating a deeper understanding of its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 9(10)-Epoxyoctadecenoic Acid (9(10)-EpOME)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 9(10)-EpOME during sample preparation, ensuring the accuracy and reliability of your experimental results.

Understanding this compound Degradation

This compound is a bioactive lipid mediator derived from linoleic acid. Its epoxide functional group is susceptible to hydrolysis, which is the primary degradation pathway during sample preparation. This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), yielding the less active 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME). The stability of this compound can also be affected by factors such as pH, temperature, and the choice of solvents.

Diagram: Degradation Pathway of this compound

This compound This compound 9,10-DiHOME 9,10-DiHOME This compound->9,10-DiHOME Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->this compound H2O H₂O H2O->this compound

Caption: Enzymatic hydrolysis of this compound to 9,10-DiHOME by soluble epoxide hydrolase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The main cause of this compound degradation is enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into its corresponding diol, 9,10-DiHOME. Non-enzymatic hydrolysis can also occur, particularly under acidic or basic conditions.

Q2: How can I prevent the enzymatic degradation of this compound?

To prevent enzymatic degradation, it is crucial to inhibit sEH activity immediately upon sample collection. This can be achieved by:

  • Working at low temperatures: Keep samples on ice at all times.

  • Using sEH inhibitors: Add a specific sEH inhibitor to your homogenization or extraction solvent.

Q3: What are some commonly used sEH inhibitors for sample stabilization?

Several potent sEH inhibitors are commercially available. The choice of inhibitor may depend on the specific experimental requirements.

sEH InhibitorCommon AbbreviationTypical Working ConcentrationReference
12-(3-Adamantan-1-yl-ureido)dodecanoic acidAUDA1-10 µM[1]
N,N'-DicyclohexylureaDCU1-10 µM[1]
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) ureaTPPU1-10 µM[1]

Q4: What is the optimal pH range for handling this compound?

Epoxides are generally most stable at a neutral pH (around 7.0). Both acidic and basic conditions can accelerate the non-enzymatic hydrolysis of the epoxide ring.[2][3] Therefore, it is recommended to maintain a neutral pH during extraction and storage. If acidification is necessary for a subsequent analytical step like solid-phase extraction, it should be done immediately before the step and for the shortest possible time.

Q5: What is the recommended storage temperature for samples and extracts containing this compound?

For long-term stability, samples and lipid extracts should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both degradation and oxidation. For short-term storage during sample processing, always keep samples on ice.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or undetectable levels of this compound Enzymatic degradation: sEH was not adequately inhibited.Add a potent sEH inhibitor (e.g., AUDA, DCU) to the extraction solvent. Keep samples on ice at all times.
Hydrolysis due to pH: Sample was exposed to acidic or basic conditions for a prolonged period.Maintain a neutral pH throughout the sample preparation process. If pH adjustment is necessary, perform it immediately before the next step and neutralize promptly if possible.
Thermal degradation: Samples were not kept at a low temperature.Always work with samples on ice. Use pre-chilled solvents and tubes.
High levels of 9,10-DiHOME Ineffective sEH inhibition: The sEH inhibitor was not active or used at a suboptimal concentration.Confirm the activity and concentration of your sEH inhibitor. Prepare fresh inhibitor solutions.
Sample handling and storage: Samples were not processed or stored correctly, leading to degradation over time.Process samples as quickly as possible after collection. For storage, flush with inert gas and store at -80°C.
Poor recovery after Solid-Phase Extraction (SPE) Improper SPE protocol: The chosen SPE cartridge or solvent system is not optimal for this compound.Use a C18 SPE cartridge. Ensure proper conditioning, loading, washing, and elution steps are followed. See the detailed protocol below.
Analyte loss during solvent evaporation: The evaporation step is too harsh.Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., room temperature or slightly above).
Variable and inconsistent results Inconsistent sample handling: Variations in time, temperature, or pH during sample preparation.Standardize your sample preparation protocol. Ensure all samples are treated identically.
Oxidation: Exposure to air and light can lead to oxidation of the fatty acid chain.Work under dim light and use amber vials. Flush samples and extracts with an inert gas (argon or nitrogen) before sealing and storage. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol is designed to minimize the degradation of this compound during extraction from plasma or serum samples.

Materials:

  • Plasma/serum samples

  • Ice-cold methanol (B129727) containing 10 µM AUDA (or another sEH inhibitor) and 0.1% BHT

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge (capable of 4°C)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a pre-chilled microcentrifuge tube, add 400 µL of ice-cold methanol containing the sEH inhibitor and BHT.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.

  • The supernatant can be directly analyzed by LC-MS/MS or subjected to further cleanup using solid-phase extraction (Protocol 2).

Diagram: Plasma/Serum Extraction Workflow

cluster_0 Sample Preparation A Plasma/Serum Sample (on ice) B Add Ice-Cold Methanol (+ sEH Inhibitor & BHT) A->B C Vortex & Incubate (on ice) B->C D Centrifuge (4°C) C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Solid-Phase Extraction E->G

Caption: Workflow for the extraction of this compound from plasma or serum samples.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a C18 Cartridge

This protocol is for the purification and concentration of this compound from the protein precipitation supernatant.

Materials:

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Condition the C18 SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of water. Do not let the sorbent go dry.

  • Load the sample: Load the supernatant from Protocol 1 onto the conditioned C18 cartridge.

  • Wash the cartridge: Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elute the analyte: Elute the this compound and other lipids with 1 mL of ethyl acetate.

  • Dry the eluate: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Diagram: SPE Cleanup Workflow

cluster_1 SPE Cleanup H Condition C18 Cartridge (Methanol, then Water) I Load Sample Supernatant H->I J Wash with Water I->J K Elute with Ethyl Acetate J->K L Dry under Nitrogen K->L M Reconstitute for Analysis L->M

Caption: Solid-phase extraction workflow for the cleanup of this compound.

References

Technical Support Center: Analysis of Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the analysis of epoxy fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the analysis of epoxy fatty acids?

A1: The most prevalent artifact in the analysis of epoxy fatty acids is the hydrolysis of the epoxide ring to form vicinal diols (1,2-diols).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] This conversion can be catalyzed by acidic or basic conditions present during sample preparation, extraction, or chromatographic analysis. Other potential artifacts include the formation of keto- and hydroxy-fatty acids, which can arise from the decomposition of lipid hydroperoxides.[1][33]

Q2: Why is derivatization necessary for the GC-MS analysis of epoxy fatty acids?

A2: Free fatty acids, including epoxy fatty acids, are polar and have low volatility, making them unsuitable for direct analysis by gas chromatography (GC).[2] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[2][4] This allows for better separation and peak shape during GC analysis. For hydroxyl groups that may be present on the fatty acid chain or formed as artifacts, a subsequent silylation step is often performed to further increase volatility and stability.[2][4][34]

Q3: Can LC-MS be used to analyze epoxy fatty acids without derivatization?

A3: Yes, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of epoxy fatty acids without the need for derivatization.[3][6][14][35] Reversed-phase LC is commonly used to separate these analytes. The use of tandem mass spectrometry (MS/MS) allows for sensitive and selective detection and quantification.

Q4: How can I minimize the formation of diol artifacts during sample preparation?

A4: To minimize the hydrolysis of epoxides to diols, it is crucial to control the pH and temperature throughout the sample preparation process. Avoid strongly acidic or basic conditions.[36] Whenever possible, perform extractions and other sample handling steps at low temperatures (e.g., on ice). The choice of extraction solvent can also influence stability.[24]

Troubleshooting Guides

Issue 1: Presence of Unexpected Diol Peaks in Chromatograms

Possible Cause: Hydrolysis of the epoxy fatty acid to the corresponding 1,2-diol during sample processing or analysis.

Troubleshooting Steps:

  • Review Sample Preparation Protocol:

    • pH Control: Ensure that the pH of all solutions used during extraction and sample handling is maintained near neutral. Acidic or basic conditions can catalyze the opening of the epoxide ring.[36]

    • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 4°C or on ice) to reduce the rate of hydrolysis.[7][18][37][22][25]

    • Extraction Solvent: Consider the polarity of the extraction solvent. While a variety of solvents can be used, ensure that the chosen solvent does not promote hydrolysis.[24]

  • Optimize Analytical Method:

    • LC-MS Mobile Phase: If using LC-MS, ensure the mobile phase additives are not too acidic. While a small amount of a weak acid like acetic or formic acid is often used to improve chromatography, high concentrations should be avoided.[3][35]

    • GC-MS Derivatization: During derivatization to FAMEs, ensure that the reagents are fresh and anhydrous, as water can contribute to hydrolysis.[2]

Issue 2: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis

Possible Cause: Incomplete derivatization or degradation of the analyte.

Troubleshooting Steps:

  • Verify Derivatization Efficiency:

    • Reagent Quality: Use high-quality, anhydrous derivatization reagents. Moisture can significantly hinder the esterification and silylation reactions.[2]

    • Reaction Conditions: Optimize the derivatization reaction time and temperature for your specific analytes.

    • Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization process. Consider using a solid-phase extraction (SPE) clean-up step prior to derivatization.[4]

  • Check for Analyte Degradation:

    • Injector Temperature: High injector temperatures in the GC can cause thermal degradation of some epoxy fatty acids.[7][18][37][22][25] Try reducing the injector temperature.

    • Column Inertness: Active sites on the GC column can lead to analyte adsorption and poor peak shape. Use a high-quality, inert GC column.

Data Presentation

Table 1: Factors Influencing the Formation of Diol Artifacts from Epoxy Fatty Acids

FactorCondition Promoting Artifact FormationRecommended Condition to Minimize ArtifactsRationale
pH Strongly acidic (pH < 5) or strongly basic (pH > 9) conditionsNear neutral pH (6-8)Acid and base catalyze the nucleophilic attack of water on the epoxide ring, leading to hydrolysis.[36]
Temperature Elevated temperatures (> 25°C) during sample preparation and storageLow temperatures (e.g., 4°C, on ice)Higher temperatures increase the rate of the hydrolysis reaction.[7][18][37][22][25]
Moisture Presence of water in solvents and derivatization reagentsUse of anhydrous solvents and reagentsWater is a reactant in the hydrolysis of epoxides.[2]
Extraction Solvent Protic solvents may participate in ring-openingAprotic solvents of appropriate polarityTo minimize solvent-mediated nucleophilic attack on the epoxide.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Isolation of Epoxy Fatty Acids

This protocol provides a general guideline for the isolation of epoxy fatty acids from a biological matrix using reversed-phase SPE.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • To precipitate proteins, add 2 volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., BHT).

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 1-2 column volumes of methanol followed by 1-2 column volumes of water. Do not allow the sorbent to go dry.[38]

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of water to remove polar impurities.

    • Wash the cartridge with 1-2 column volumes of a low-percentage organic solvent wash (e.g., 10% methanol in water) to remove less non-polar impurities.

  • Elution:

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS or for further derivatization for GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis

This two-step protocol is for the derivatization of epoxy fatty acids to their corresponding fatty acid methyl ester (FAME) and trimethylsilyl (B98337) (TMS) ether derivatives.

  • Esterification to FAMEs:

    • To the dried extract from the SPE protocol, add a solution of boron trifluoride in methanol (BF3-MeOH, typically 14% w/v).[2]

    • Heat the mixture at 60-80°C for 10-30 minutes.

    • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • Collect the organic (upper) layer.

  • Silylation of Hydroxyl Groups:

    • Dry the collected organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

    • Heat at 60-70°C for 30-60 minutes.

    • The sample is now ready for GC-MS analysis.

Visualizations

Artifact_Formation Epoxy Epoxy Fatty Acid Diol 1,2-Diol Artifact Epoxy->Diol Hydrolysis (Acid/Base, Temp) Keto Keto-Fatty Acid Hydroxy Hydroxy-Fatty Acid Hydroperoxide Lipid Hydroperoxide Hydroperoxide->Epoxy Formation Hydroperoxide->Keto Decomposition Hydroperoxide->Hydroxy Decomposition

Caption: Formation pathways of common artifacts in epoxy fatty acid analysis.

Experimental_Workflow_GCMS Sample Biological Sample Extraction Lipid Extraction (Low Temp, Neutral pH) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Purification) Extraction->SPE Deriv Derivatization 1. Esterification (FAME) 2. Silylation (TMS) SPE->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: A typical experimental workflow for the GC-MS analysis of epoxy fatty acids.

Experimental_Workflow_LCMS Sample Biological Sample Extraction Lipid Extraction (Low Temp, Neutral pH) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Purification) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: A typical experimental workflow for the LC-MS/MS analysis of epoxy fatty acids.

References

Technical Support Center: 9(10)-EpOME Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the detection and quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization mode and precursor ion for this compound analysis?

A1: this compound is typically analyzed using electrospray ionization (ESI) in negative ion mode.[1] The carboxyl group on the fatty acid is readily deprotonated, forming the [M-H]⁻ precursor ion at a mass-to-charge ratio (m/z) of 295.2.

Q2: My this compound standard is degrading quickly. What are the ideal storage conditions?

A2: Oxylipins like this compound are susceptible to degradation through oxidation. For long-term stability, standards and lipid extracts should be stored at -20°C or lower, preferably under an inert gas like argon or nitrogen, and protected from light.[2] It is recommended to prepare fresh working solutions and minimize freeze-thaw cycles.

Q3: What type of liquid chromatography (LC) column is recommended for separating this compound from its isomers?

A3: A reversed-phase C18 column is commonly used for the chromatographic separation of this compound and other oxylipins.[3] Due to the existence of numerous structural isomers (e.g., 12(13)-EpOME) that can produce similar fragment ions, chromatographic separation is critical for accurate quantification.[4]

Q4: Can I use the same MS/MS transition for other EpOME isomers?

A4: While isomers of this compound have the same precursor ion mass (m/z 295.2), their product ions and relative intensities can differ, but often they share major fragmentation pathways. Relying solely on MS/MS without adequate chromatographic separation can lead to inaccurate quantification due to co-elution of isomers.[4] It is crucial to develop a chromatographic method that can resolve critical isomer pairs.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Q: I am not seeing any peak for my this compound standard or samples. What should I check?

A: A complete loss of signal can point to issues with the sample, the LC system, or the mass spectrometer.[5]

  • Verify Analyte Integrity: Ensure your standard has not degraded. Prepare a fresh standard from a stock solution stored under appropriate conditions (-20°C or colder, protected from light and air).[2]

  • Check Sample Preparation: Analyte loss can occur during sample extraction. Ensure pH is controlled and that the extraction solvent is appropriate. Solid-phase extraction (SPE) is often used to remove interfering lipids and concentrate the sample.[4]

  • Confirm MS Parameters: Double-check that the mass spectrometer is set to the correct precursor and product ions for this compound (see Table 1) and is operating in negative ESI mode.

  • Inspect the Ion Source: A dirty or clogged ion source is a common cause of poor sensitivity.[6] Ensure the ESI needle is clean and producing a stable spray. You can often visually inspect the spray with a flashlight.[5]

  • Check LC System: Ensure there are no leaks in the LC system and that the mobile phase is being delivered correctly. An air bubble in the pump can stop mobile phase flow, preventing your analyte from reaching the MS.[5]

G start Low or No this compound Signal check_ms Is MS functioning? (Check tune, stable spray) start->check_ms ms_ok Yes check_ms->ms_ok Yes ms_no No check_ms->ms_no No check_lc Is LC system working? (Check pressure, mobile phase flow) lc_ok Yes check_lc->lc_ok Yes lc_no No check_lc->lc_no No check_analyte Is the analyte intact? (Prepare fresh standard) analyte_ok Yes check_analyte->analyte_ok Yes analyte_no No check_analyte->analyte_no No ms_ok->check_lc solve_ms Troubleshoot MS: - Clean ion source - Check voltages & gas flows - Calibrate instrument ms_no->solve_ms lc_ok->check_analyte solve_lc Troubleshoot LC: - Check for leaks - Purge pumps - Check column lc_no->solve_lc check_sample_prep Review Sample Preparation: - Evaluate extraction efficiency - Check for analyte loss analyte_ok->check_sample_prep solve_analyte Acquire new standard. Review storage procedures. analyte_no->solve_analyte

Caption: Troubleshooting decision tree for low signal intensity.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My this compound peak is tailing badly. What could be the cause?

A: Poor peak shape can result from issues with the chromatography, the column, or the sample itself.[6]

  • Secondary Interactions: Peak tailing for acidic compounds can occur due to interactions with active sites on the column packing material. Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can help improve peak shape.

  • Column Contamination or Void: Contamination at the head of the column can cause split or broad peaks. Try flushing the column or reversing it and washing according to the manufacturer's instructions. If the problem persists, the column may have a void and need replacement.

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or poor fittings between the injector, column, and mass spectrometer can contribute to peak broadening. Ensure connections are made correctly with minimal dead volume.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for this compound vary significantly between injections. Why?

A: Poor reproducibility often points to issues with sample stability, sample preparation, or instrument variability.

  • Analyte Stability: this compound can degrade in the autosampler over time, especially if the sample tray is not temperature-controlled. This is due to its susceptibility to oxidation.[2] Analyze samples as quickly as possible after preparation.

  • Ion Suppression: The sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression. This effect can vary between samples, leading to poor reproducibility. An effective sample cleanup (e.g., SPE) is crucial to remove interfering matrix components like phospholipids.[4] Using a stable isotope-labeled internal standard (e.g., this compound-d4) can help correct for matrix effects.

  • Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the injector or column and elute in subsequent blank or low-concentration samples. Optimize the autosampler wash procedure by using a strong solvent to clean the needle and injection port between runs.

G Analyte This compound Analyte Stability Chemical Stability Analyte->Stability SamplePrep Sample Preparation Analyte->SamplePrep LC_Conditions LC Conditions Analyte->LC_Conditions MS_Params MS Parameters Analyte->MS_Params Temp Low Temperature (-20°C or colder) Stability->Temp Inert Inert Atmosphere (Argon/Nitrogen) Stability->Inert Light Protection from Light Stability->Light Extraction Efficient Extraction (SPE or LLE) SamplePrep->Extraction Matrix Matrix Effect Minimization SamplePrep->Matrix Column C18 Column LC_Conditions->Column MobilePhase Acidified Mobile Phase LC_Conditions->MobilePhase Ionization Negative ESI MS_Params->Ionization MRM Optimized MRM (CE, DP) MS_Params->MRM Signal Optimal Signal Intensity Temp->Signal Inert->Signal Light->Signal Extraction->Signal Matrix->Signal Column->Signal MobilePhase->Signal Ionization->Signal MRM->Signal

Caption: Key factors influencing the successful detection of this compound.

Quantitative Data and Experimental Protocols

Table 1: Representative Mass Spectrometry Parameters for this compound

Note: These values are intended as a starting point. Optimal declustering potential (DP) and collision energy (CE) are instrument-dependent and must be determined empirically by infusing a standard solution.

ParameterValueComments
Ionization Mode ESI NegativeElectrospray ionization is standard for this class of compounds.[1]
Precursor Ion (Q1) m/z 295.2Represents the deprotonated molecule [M-H]⁻.
Product Ion (Q3) m/z 171.1A common, characteristic fragment ion.
Product Ion (Q3) m/z 113.1A secondary fragment ion for confirmation.
Declustering Potential (DP) -40 to -80 VOptimize to maximize precursor ion signal without in-source fragmentation.
Collision Energy (CE) -15 to -30 eVOptimize to maximize product ion signal.
Internal Standard This compound-d4Precursor: m/z 299.2; Product: m/z 171.1. Used to correct for matrix effects and extraction variability.
Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from a plasma matrix.

  • Thawing: Thaw frozen plasma samples on ice to prevent enzymatic degradation of lipids.

  • Aliquoting: In a glass tube, aliquot 200 µL of plasma.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol) to each sample, vortex briefly.

  • Protein Precipitation & Lysis: Add 1.0 mL of a solution containing 10% v/v acetic acid in a water/2-propanol/hexane (B92381) mixture (2/20/30, v/v/v). Vortex briefly to mix. This step disrupts protein binding and precipitates proteins.

  • Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean glass tube, avoiding the protein pellet at the interface.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method

This protocol outlines a starting point for the chromatographic separation and detection of this compound.

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B for re-equilibration

  • Injection Volume: 5 µL.

  • MS Detection: Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Use the transitions listed in Table 1.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard (IS) sample->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute inject Inject Sample reconstitute->inject separate LC Separation (C18 Column) inject->separate ionize Ionization (Negative ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (using IS) integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for this compound analysis.

References

troubleshooting poor peak shape in 9(10)-EpOME chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Introduction to this compound Analysis

This compound, also known as coronaric acid or leukotoxin, is a bioactive lipid derived from the cytochrome P450-dependent metabolism of linoleic acid.[1][2][3] It is implicated in various physiological and pathophysiological processes, making its accurate quantification critical.[1][2] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary analytical technique for this purpose.[4] Achieving a sharp, symmetrical, and reproducible chromatographic peak is paramount for reliable data. Poor peak shape can compromise resolution, affect the accuracy of integration, and indicate underlying issues with the method or instrument.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing with this compound. What are the likely causes and how can I resolve this?

Peak tailing, where the peak's trailing edge is elongated, is a common problem that can arise from both chemical and physical issues within the HPLC system.[6] It often indicates undesirable secondary interactions or system inefficiencies.[6]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with polar analytes, causing tailing.[6] Since this compound is an acidic compound, managing its ionization state and that of the stationary phase is crucial.[7][8]

    • Solution 1: Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] For acidic compounds like this compound, using a lower pH (e.g., pH 2.5-3.5) with an acidic modifier will ensure the analyte is in its neutral, protonated form and will also suppress the ionization of residual silanol groups, minimizing secondary interactions.[5]

    • Solution 2: Use of Mobile Phase Additives: The addition of modifiers such as 0.1% formic acid or 0.1% acetic acid to the mobile phase is highly recommended for lipid analysis to improve peak shape.[10][11]

    • Solution 3: Column Selection: Employing a modern, high-purity silica (B1680970) column that is well end-capped can significantly reduce the number of available silanol groups.[6]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[6][12]

    • Solution: Minimize tubing length and use a narrower internal diameter (e.g., 0.005") to reduce dead volume.[6] Ensure all fittings are properly connected.[12]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to distorted peaks.[5][13]

    • Solution: Implement a regular column flushing protocol (see Experimental Protocols). If the problem persists after flushing, the guard column (if used) or the analytical column may need replacement.[13] Using a guard column is a cost-effective way to protect the main column.[5]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to control the pH on the column surface, leading to inconsistent interactions.[13]

    • Solution: If using a buffer, ensure its concentration is adequate, typically in the 10-50 mM range.[5]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table summarizes hypothetical data on the effect of mobile phase pH on the peak asymmetry factor (As) of this compound. An ideal peak has an As value of 1.0; values greater than 1.2 are generally considered tailing.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
6.52.1Severe Tailing
5.01.7Moderate Tailing
3.51.2Minor Tailing
2.81.0Symmetrical

Visualization: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (As > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks Likely a System/Hardware Issue check_all_peaks->all_peaks Yes some_peaks Likely a Chemical Interaction Issue check_all_peaks->some_peaks No check_connections Check fittings and tubing for dead volume all_peaks->check_connections flush_column Reverse-flush column to clear frit blockage check_connections->flush_column replace_column Replace column flush_column->replace_column adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) some_peaks->adjust_ph check_buffer Increase buffer strength (if applicable) adjust_ph->check_buffer new_column_type Try an end-capped or different chemistry column check_buffer->new_column_type G start Peak Fronting Observed reduce_conc Dilute sample (e.g., 10x) and reinject start->reduce_conc shape_improves Did peak shape improve? reduce_conc->shape_improves overload Problem is Column Overload shape_improves->overload Yes change_solvent Dissolve sample in mobile phase shape_improves->change_solvent No solvent_issue Problem is likely Sample Solvent Mismatch change_solvent->solvent_issue G cluster_0 Normal Column Inlet cluster_1 Blocked Inlet Frit cluster_2 Column Void a Inlet Frit Sample Flow Uniformly Distributed b Packed Bed c Inlet Frit (Blocked) Sample Flow Distorted d Packed Bed blocked Result: Split Peak c->blocked e Inlet Frit Void Channeling f Packed Bed void Result: Split or Fronting Peak e->void

References

Technical Support Center: LC-MS Analysis of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of 9(10)-epoxy-12Z-octadecenoic acid (9(10)-EpOME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as leukotoxin, is an epoxide of linoleic acid. It is a bioactive lipid mediator involved in physiological and pathological processes, including inflammation.[1] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for understanding its role in various diseases, including adult respiratory distress syndrome.[1]

Q2: What are the main challenges in the LC-MS analysis of this compound?

A2: The primary challenges in the LC-MS analysis of this compound are its low endogenous concentrations in biological samples and its susceptibility to matrix effects. Matrix effects, primarily caused by co-eluting phospholipids (B1166683) from the sample matrix, can lead to ion suppression or enhancement, which adversely affects the accuracy, reproducibility, and sensitivity of quantification.

Q3: How can I identify if matrix effects are impacting my this compound analysis?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer's ion source after the LC column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of co-eluting matrix components.

  • Post-Extraction Spiking: This is a quantitative approach where a known amount of this compound is spiked into a blank matrix extract after the sample preparation process. The response is then compared to that of the same concentration of this compound in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor, MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q4: What is the best internal standard for the quantitative analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, (±)this compound-d4 is a commercially available and suitable deuterated internal standard.[3] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations during sample preparation and ionization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Ion suppression due to matrix effects.1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering phospholipids. Solid Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation.[4] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: Incorporate (±)this compound-d4 to compensate for signal suppression.[3]
High variability in results (poor precision) Inconsistent sample preparation or significant lot-to-lot variation in matrix effects.1. Standardize Sample Preparation: Ensure consistent handling and extraction for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: This is crucial for correcting variability.[3] 3. Evaluate Different Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the consistency of the matrix effect.
Poor recovery of this compound Inefficient extraction from the biological matrix.1. Optimize Extraction Solvent: For LLE, ensure the pH is acidic to protonate the carboxylic acid group of this compound. 2. Optimize SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge. Use an appropriate wash solvent to remove interferences without eluting the analyte, and an effective elution solvent.
Peak tailing or splitting Co-eluting interferences or issues with the analytical column.1. Improve Chromatographic Resolution: Adjust the mobile phase composition or gradient profile. 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column wash step after each run to remove residual matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma

This table summarizes the performance of different sample preparation techniques for the analysis of oxylipins, including this compound, from human plasma. The data is adapted from a comparative study and highlights the internal standard (IS) recovery and the extraction efficacy of the analyte.

Sample Preparation MethodInternal Standard Recovery (%) for (±)this compound-d4Extraction Efficacy (%) for this compoundKey Observations
Liquid-Liquid Extraction (LLE) with Ethyl Acetate ~60%LowInsufficient for comprehensive oxylipin analysis due to poor recovery and significant matrix effects.[4]
SPE - Oasis HLB ~80%ModerateIncomplete removal of interfering matrix components.[4]
SPE - Strata-X ~75%ModerateSimilar to Oasis HLB, with insufficient removal of matrix interferences.[4]
SPE - Anion Exchange (BondElut) ~90%LowExcellent removal of matrix components, but low extraction efficacy for some oxylipins.[4]
SPE - C18 (Sep-Pak) ~85% High Demonstrated the best overall performance with good recovery and effective removal of interfering matrix components. [4]

Data is approximated from graphical representations in the source literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and (±)this compound-d4 into the final reconstitution solvent.

    • Set B (Blank Matrix): Process a blank plasma or serum sample through the entire extraction procedure.

    • Set C (Post-Spiked Matrix): Spike this compound and (±)this compound-d4 into the extracted blank matrix from Set B.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)

    • An MF close to 1 indicates minimal matrix effect.

Protocol 2: Solid Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add an appropriate amount of (±)this compound-d4 internal standard.

    • Add 1 mL of methanol (B129727) to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of hexane (B92381) to remove non-polar lipid interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methyl formate (B1220265) or ethyl acetate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20, v/v)

  • Gradient: A linear gradient from 30% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound: Optimize precursor and product ions (e.g., m/z 295.2 -> fragment ions)

    • (±)this compound-d4: Optimize precursor and product ions (e.g., m/z 299.2 -> fragment ions)

Visualizations

signaling_pathway Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Cytochrome P450 Epoxygenase Inflammation Inflammation This compound->Inflammation Modulates

Biosynthesis of this compound and its role in inflammation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma/Serum Sample Plasma/Serum Sample Spike with IS Spike with (±)this compound-d4 Plasma/Serum Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Elution Elution Solid Phase Extraction (SPE)->Elution Dry & Reconstitute Dry & Reconstitute Elution->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

A typical workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check IS Response Check IS Response Inconsistent Results->Check IS Response Yes End End Inconsistent Results->End No Optimize Sample Prep Optimize Sample Prep Check IS Response->Optimize Sample Prep Variable Optimize Chromatography Optimize Chromatography Check IS Response->Optimize Chromatography Consistent but low Validate with Matrix Lots Validate with Matrix Lots Optimize Sample Prep->Validate with Matrix Lots Optimize Chromatography->Validate with Matrix Lots Validate with Matrix Lots->End

A troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing 9(10)-EpOME Measurement Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive measurement of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in biological samples?

A1: Ensuring the stability of this compound from sample collection to analysis is paramount for accurate quantification. Due to its susceptibility to degradation and auto-oxidation, immediate processing and proper storage are critical.[1] Key recommendations include:

  • Antioxidant Addition: Immediately after collection, treat samples with antioxidants to prevent ex vivo formation of oxylipins.[1][2] A common cocktail includes butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP).[1]

  • Rapid Freezing: Snap-freeze tissues in liquid nitrogen right after excision.[1] For plasma and other biofluids, process them promptly to separate plasma/serum and store at -80°C.

  • Minimize Thaw Cycles: Avoid repeated freeze-thaw cycles of your samples as this can lead to analyte degradation. Aliquot samples into smaller volumes for single use.

Q2: Which sample preparation technique, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is generally better for this compound analysis?

A2: Both SPE and LLE are widely used for extracting oxylipins like this compound.[3] The choice often depends on the sample matrix, desired throughput, and the specific requirements of the analysis. A 2014 study comparing seven different sample preparation methods for oxylipins in human plasma found that a well-optimized SPE protocol generally offered the best performance for a broad spectrum of analytes, including effective removal of interfering matrix components.[4] However, LLE can also be effective, though some studies suggest it may be less sufficient for comprehensive oxylipin analysis from plasma.[4]

Q3: Can chemical derivatization improve the sensitivity of this compound measurement by LC-MS/MS?

A3: Yes, chemical derivatization can significantly enhance the sensitivity of fatty acid analysis by LC-MS/MS.[5][6][7] For molecules like this compound, which have a carboxylic acid group, derivatization can improve ionization efficiency, especially in positive ion mode.[5][7] This "charge-reversal" derivatization introduces a permanently charged or easily ionizable group, leading to a stronger signal in the mass spectrometer.[5][7] While general strategies for fatty acid derivatization are well-documented, specific protocols for this compound should be optimized.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation protocol. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, optimize solvent choice and extraction parameters. See the detailed experimental protocols below for guidance.
Analyte Degradation Ensure that antioxidants were added during sample collection and that samples were properly stored at -80°C.[1] Avoid multiple freeze-thaw cycles.
Suboptimal LC-MS/MS Parameters Optimize mass spectrometer source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and MRM transitions for this compound.[8][9] Operate in negative electrospray ionization (ESI) mode for underivatized this compound.[1][9]
Matrix Effects Significant ion suppression can quench the analyte signal.[3] Improve sample cleanup to remove interfering compounds like phospholipids.[10] Consider modifying the chromatographic gradient to separate this compound from co-eluting matrix components.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column. Reconstitute the final extract in a solvent matching the initial mobile phase conditions.[1]
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to ensure the carboxylic acid group of this compound is protonated, which can improve peak shape on C18 columns.[11]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol for all samples. The use of an automated sample preparation system can improve reproducibility.
Lack of or Inappropriate Internal Standard Use a stable isotope-labeled internal standard for this compound (e.g., d4-9(10)-EpOME) to correct for analyte loss during sample preparation and for matrix effects.[3][12] The internal standard should be added at the very beginning of the sample preparation process.[1][13]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler and consider modifying the LC gradient to include a high-organic wash at the end of each run.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma
Sample Preparation MethodAnalyte Recovery (%)Ion SuppressionKey AdvantagesKey Disadvantages
SPE (C18-based) Good to ExcellentModerate to LowGood removal of matrix, suitable for a broad range of oxylipins.[4]Requires careful optimization of wash and elution steps.
SPE (Anion Exchange) Variable (can be low)Very LowExcellent removal of matrix components.[4]May have lower extraction efficacy for some oxylipins.[4]
LLE (Ethyl Acetate) ModerateHighSimple and fast.Insufficient removal of interfering matrix compounds.[4]

Data synthesized from a comparative study by Ostermann et al. (2014).[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from established methods for oxylipin analysis.[1][14]

  • Sample Pre-treatment:

    • To a 500 µL plasma aliquot, add an antioxidant solution (e.g., BHT and TPP in methanol/water).[14]

    • Add a known amount of a deuterated internal standard (e.g., d4-9(10)-EpOME).[3]

    • Precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol.[1]

    • Vortex and then centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.[1]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., Sep-Pak) with 1-2 column volumes of methanol, followed by 1-2 column volumes of an equilibration solution (e.g., water/methanol/acetic acid, 95:5:0.1 v/v/v).[1][14]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of methanol/water 20/80, v/v with 0.1% formic acid) to remove polar interferences.[14]

    • A subsequent wash with a non-polar solvent like n-hexane can help remove interfering lipids.[14]

  • Elution:

    • Elute the this compound and other oxylipins with a suitable solvent, such as methyl formate (B1220265) or methanol.[14]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Chemical Derivatization for Enhanced Sensitivity

This is a general protocol for charge-reversal derivatization of the carboxylic acid group on fatty acids.[5][15]

  • Dried Extract: Start with the dried extract obtained from the SPE protocol.

  • Reagent Preparation: Prepare a solution of the derivatizing reagent (e.g., 4-amino-1-benzylpiperidine, 4A1BP) and a coupling agent (e.g., a carbodiimide) in an aprotic solvent like acetonitrile.[15]

  • Derivatization Reaction:

    • Add the reagent solution to the dried extract.

    • Incubate the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 30-60 minutes). Optimization of reaction time and temperature is crucial.

  • Reaction Quenching (if necessary): The reaction may be stopped by adding a small amount of water or an appropriate quenching agent.

  • Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis, which would now be optimized for positive ion mode detection.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis sample 1. Sample Collection (Add Antioxidants & Internal Standard) homogenization 2. Homogenization / Protein Precipitation sample->homogenization extraction 3. Lipid Extraction (SPE or LLE) homogenization->extraction derivatization 4. Optional Derivatization extraction->derivatization Improves Sensitivity reconstitution 5. Evaporation & Reconstitution extraction->reconstitution derivatization->reconstitution analysis 6. LC-MS/MS Analysis reconstitution->analysis data 7. Data Processing analysis->data

Caption: General workflow for this compound analysis.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Signal start Low or No Signal for this compound check_is Is the internal standard signal also low? start->check_is check_ms Check MS/MS Parameters (Tuning, Source Conditions) check_is->check_ms No check_extraction Review Sample Prep Protocol (Recovery, Stability) check_is->check_extraction Yes check_matrix Investigate Matrix Effects (Ion Suppression) check_extraction->check_matrix improve_cleanup Improve Sample Cleanup (e.g., different SPE sorbent) check_matrix->improve_cleanup modify_lc Modify LC Method (Gradient, Column) check_matrix->modify_lc

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: 9(10)-EpOME Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis of the epoxide ring to form 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2][3][4][5] This conversion is primarily mediated by soluble epoxide hydrolase (sEH) if present, but can also occur non-enzymatically, especially in aqueous solutions.[1][2][3] Microsomal epoxide hydrolase can also contribute to this hydrolysis.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C in a suitable organic solvent.[6] Commercial suppliers often provide this compound in methyl acetate (B1210297), and under these conditions, it is reported to be stable for at least two years.[6][7] To minimize degradation, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q3: Which solvents are recommended for storing this compound?

A3: Anhydrous organic solvents are recommended for long-term storage. This compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) at concentrations up to 50 mg/mL.[6] For aqueous-based experiments, it is advisable to prepare fresh solutions and not to store them for more than a day due to the risk of hydrolysis. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[6]

Q4: How many freeze-thaw cycles can this compound withstand?

A4: While specific data on the impact of freeze-thaw cycles on this compound is limited, repeated freeze-thaw cycles are generally detrimental to the stability of lipids.[8][9][10][11][12] These cycles can lead to the formation of ice crystals that may accelerate degradation and alter the composition of the sample. It is best practice to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.

Q5: Can this compound adsorb to plastic or glass labware?

A5: Yes, lipids like this compound can adsorb to the surfaces of both plastic and glass labware, especially from low-concentration solutions.[6][13] This can lead to a significant loss of material. Polypropylene (B1209903) tubes are a common choice for lipidomics to reduce adsorption compared to glass. To mitigate this issue, pre-rinsing glassware with a solvent, using silanized glass inserts, or using low-retention polypropylene tubes is recommended. For highly sensitive applications, pre-coating labware with a blocking agent like bovine serum albumin (BSA) can be effective, although this may interfere with certain downstream analyses.[3][4][14]

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound.

Problem 1: Inconsistent experimental results with stored this compound.

  • Possible Cause: Degradation of this compound to 9,10-DiHOME.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound solution was stored at -20°C or lower, protected from light, and under an inert atmosphere.

    • Check Solvent: Confirm that the solvent used for storage was an anhydrous organic solvent. Avoid long-term storage in aqueous solutions.

    • Analyze for Degradation: Use LC-MS/MS to quantify the amounts of both this compound and 9,10-DiHOME in your stored sample. An increased 9,10-DiHOME/9(10)-EpOME ratio compared to a fresh standard indicates degradation.

    • Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot of this compound for your experiments.

Problem 2: Lower than expected concentration of this compound in working solutions.

  • Possible Cause: Adsorption of this compound to labware.

  • Troubleshooting Steps:

    • Use Appropriate Labware: Switch to low-retention polypropylene tubes or silanized glass vials for preparing and storing your solutions.

    • Pre-condition Labware: Before use, rinse the labware with the solvent you will be using to prepare your this compound solution.

    • Minimize Surface Area: Use the smallest appropriate vial size to reduce the surface area to volume ratio.

    • Quantify After Preparation: After preparing your working solution, take an aliquot to quantify the actual concentration using a validated analytical method like LC-MS/MS.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and solubility of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical and enzymatic degradation.
Solvent Anhydrous organic solvent (e.g., methyl acetate, ethanol, DMSO)Prevents hydrolysis of the epoxide ring.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidation.
Light Exposure Protect from light (use amber vials or store in the dark)Prevents photo-oxidation.
Stability ≥ 2 years (in methyl acetate at -20°C)Based on supplier stability data.

Table 2: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (DMSO)50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)1 mg/mL

Experimental Protocols

Protocol 1: Stability Assessment of this compound by LC-MS/MS

This protocol outlines a method to quantify the stability of this compound in a stored solution by measuring the concentrations of both this compound and its primary degradation product, 9,10-DiHOME.

  • Sample Preparation:

    • Thaw the stored this compound sample.

    • Prepare a series of dilutions of your sample in a suitable solvent (e.g., methanol).

    • Spike each diluted sample with a known concentration of a deuterated internal standard for both this compound (e.g., this compound-d4) and 9,10-DiHOME (e.g., 9,10-DiHOME-d4).[7]

    • Prepare a calibration curve using analytical standards of this compound and 9,10-DiHOME with their respective internal standards.

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 9,10-DiHOME and this compound. For example:

      • 0-2 min: 30% B

      • 2-10 min: 30-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-30% B

      • 12.1-15 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • This compound: 295.2 > 171.1

      • This compound-d4 (Internal Standard): 299.2 > 173.1

      • 9,10-DiHOME: 313.2 > 201.1

      • 9,10-DiHOME-d4 (Internal Standard): 317.3 > 203.2

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of each analyte and its internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Use the calibration curve to determine the concentration of this compound and 9,10-DiHOME in your sample.

    • The percentage of degradation can be calculated as: (Concentration of 9,10-DiHOME) / (Concentration of this compound + Concentration of 9,10-DiHOME) * 100.

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Degradation Pathway 9_10_EpOME_Stored This compound (Stored Sample) Hydrolysis Hydrolysis (sEH, mEH, non-enzymatic) 9_10_EpOME_Stored->Hydrolysis Degradation 9_10_DiHOME 9,10-DiHOME (Degradation Product) Hydrolysis->9_10_DiHOME

Caption: Degradation pathway of this compound during long-term storage.

G cluster_ligands Bioactive Lipids cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects EpOME This compound PPARg PPARγ EpOME->PPARg Activates DiHOME 9,10-DiHOME DiHOME->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Gene_Expression Target Gene Expression PPARg_RXR->Gene_Expression Regulates Metabolism Lipid Metabolism & Adipogenesis Gene_Expression->Metabolism

Caption: Simplified PPARγ signaling pathway activated by this compound and 9,10-DiHOME.

G Start Start: Stored this compound Sample Dilution Prepare Serial Dilutions Start->Dilution Spike_IS Spike with Deuterated Internal Standards (this compound-d4 & 9,10-DiHOME-d4) Dilution->Spike_IS LC_MS_MS LC-MS/MS Analysis (C18 column, ESI-, MRM) Spike_IS->LC_MS_MS Data_Analysis Data Analysis: - Integrate Peak Areas - Calculate Analyte/IS Ratio LC_MS_MS->Data_Analysis Quantification Quantify Concentrations using Calibration Curve Data_Analysis->Quantification Degradation_Calc Calculate % Degradation Quantification->Degradation_Calc End End: Stability Assessment Degradation_Calc->End

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Quantification of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with isomeric interference during the quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Frequently Asked Questions (FAQs)

Q1: My this compound quantification results are higher than expected and the chromatographic peak is broad. Could this be due to isomeric interference?

A1: Yes, this is a common issue. This compound is one of several regioisomers and stereoisomers of epoxyoctadecenoic acids that can be generated in biological systems. These isomers often have identical mass-to-charge ratios (m/z) and similar fragmentation patterns in mass spectrometry, making them difficult to distinguish without adequate chromatographic separation.[1][2] If not properly resolved, co-eluting isomers will be detected as a single peak, leading to an overestimation of the this compound concentration and causing peak broadening or asymmetry.[2]

Potential interfering isomers include:

  • Regioisomers: Other epoxy isomers of octadecenoic acid, such as 12(13)-EpOME.

  • Stereoisomers: The enantiomers (9R,10S)-EpOME and (9S,10R)-EpOME.

Q2: How can I improve the chromatographic separation of this compound from its isomers?

A2: Achieving baseline separation of this compound isomers is critical for accurate quantification. Here are some strategies:

  • Chiral Chromatography: This is the most effective method for separating enantiomers.[3][4] Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[4][5]

  • Reverse-Phase Chromatography with Optimized Conditions: For regioisomers, a high-resolution reverse-phase column (e.g., C18 or C30 with small particle sizes) coupled with a shallow and slow gradient elution can improve separation.[6]

  • Column Selection: The choice of stationary phase is crucial. Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity compared to standard C18 columns and may improve the resolution of some isomers.

Below is a table comparing different chromatographic approaches for isomer separation.

Chromatographic Method Target Isomers Typical Stationary Phase Advantages Disadvantages
Chiral Chromatography Enantiomers (e.g., 9R,10S vs. 9S,10R)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)High selectivity for stereoisomersCan be more expensive; may require specific mobile phases not always compatible with ESI-MS
Reverse-Phase UHPLC Regioisomers (e.g., 9(10) vs. 12(13)-EpOME)C18, C30, Phenyl-HexylRobust and widely available; compatible with a wide range of mobile phasesMay not be sufficient to separate all enantiomers

Q3: Can I differentiate this compound isomers using mass spectrometry alone?

A3: In most cases, mass spectrometry alone is insufficient for distinguishing isomers of this compound.

  • Regioisomers may sometimes be distinguished by tandem mass spectrometry (MS/MS) if they produce unique fragment ions.[7][8] However, the fragmentation patterns can be very similar.

  • Enantiomers (stereoisomers) have identical fragmentation patterns and cannot be differentiated by conventional MS/MS.[1]

Therefore, chromatographic separation prior to mass spectrometric detection is essential for accurate quantification.

The logical workflow for addressing isomeric interference is outlined in the diagram below.

G Workflow for Isomer-Specific Quantification cluster_0 Problem Identification cluster_2 Analysis cluster_3 Data Interpretation A Inaccurate Quantification / Broad Chromatographic Peaks B Optimize Chromatographic Separation A->B Suspect Isomeric Interference C Develop Specific MS/MS Method B->C D LC-MS/MS Analysis B->D C->D E Peak Integration and Quantification D->E F Confirm Isomer Identity E->F Use Standards

Caption: Workflow for addressing isomeric interference in quantification.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing, fronting, or broad peaks) Co-elution of isomers1. Optimize the chromatographic gradient (slower gradient, longer run time). 2. Switch to a higher-resolution column. 3. For enantiomers, use a chiral column.
Column overload1. Dilute the sample. 2. Use a column with a larger internal diameter.
Inconsistent retention times Changes in mobile phase composition1. Prepare fresh mobile phase daily. 2. Ensure proper mixing of mobile phase components.
Column degradation1. Use a guard column. 2. Replace the analytical column.
Low signal intensity Poor ionization efficiency1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). 2. Consider derivatization to a more readily ionizable form.
Matrix effects1. Improve sample cleanup using solid-phase extraction (SPE).[9][10][11] 2. Use a deuterated internal standard to compensate for matrix suppression.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting oxylipins, including this compound, from a plasma matrix.[9][10][11]

  • Sample Thawing and Internal Standard Spiking:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of an internal standard mix containing deuterated this compound (e.g., this compound-d4).

  • Protein Precipitation and Hydrolysis:

    • Add 1.5 mL of cold methanol (B129727) to the plasma sample.

    • Vortex for 20 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analytes with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

The overall experimental workflow is depicted in the following diagram:

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E Dry and Reconstitute D->E F Chiral LC Separation E->F G MS/MS Detection F->G H Quantification G->H

Caption: Overview of the experimental workflow.

Protocol 2: Chiral LC-MS/MS Method for this compound Enantiomers

This protocol provides a starting point for developing a chiral separation method. Optimization will be required for specific instrumentation and samples.

  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI)

  • Chiral Column: A polysaccharide-based chiral column (e.g., CHIRALPAK series) is often a good starting point.[12]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 70% B

    • 15-17 min: Hold at 95% B

    • 17-20 min: Return to 30% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: ESI

    • Spray Voltage: -4.5 kV

    • Source Temperature: 350°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized, but a common precursor is [M-H]⁻.

      • This compound-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z).

The signaling pathway context for this compound often involves its role as a lipid mediator derived from linoleic acid through the cytochrome P450 pathway.

G Simplified Cytochrome P450 Pathway for EpOME Formation LA Linoleic Acid CYP450 Cytochrome P450 Epoxygenase LA->CYP450 EpOMEs This compound & Isomers CYP450->EpOMEs sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH DHDPs Diols (DHDPs) sEH->DHDPs

Caption: Simplified metabolic pathway of this compound.

References

quality control measures for 9(10)-EpOME analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to resolve them.

Issue 1: Low or No Analyte Signal in LC-MS/MS

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Verify Extraction Method: Solid-phase extraction (SPE) with a weak anion exchange (AnionEx-Weak) protocol often yields better recovery for epoxides compared to strong anion exchange.[1] 2. Check Solvent Polarity: Ensure the elution solvent is appropriate. For SPE, methyl formate (B1220265) can be effective.[2] 3. Optimize pH: Acidifying the sample to a pH below the pKa of this compound (~4.4) can improve extraction efficiency, but be cautious as strong acidic conditions can degrade the epoxide.[3]
Analyte Degradation 1. Storage Conditions: Store samples at -80°C to minimize degradation.[2] Epoxy fatty acids can be unstable, and proper storage is crucial.[4][5] 2. Avoid Strong Acids: While acidification is necessary for extraction, prolonged exposure to low pH can open the epoxide ring. Minimize the time the sample is in an acidic environment.[3] 3. Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation.
Ion Suppression/Enhancement (Matrix Effects) 1. Improve Sample Cleanup: Use a more rigorous sample preparation method to remove interfering matrix components like phospholipids.[6][7][8] 2. Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.[9] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering substances. 4. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard ((±)this compound-d4) is essential to compensate for matrix effects.[10][11]
Suboptimal MS Parameters 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize MRM Transitions: Confirm the precursor and product ion masses for this compound (Precursor [M-H]⁻: m/z 295.2). Optimize collision energy for maximum signal intensity. 3. Check Ion Source: Clean the ion source, as contamination can significantly reduce signal intensity.[12]
Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening) in LC-MS

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Contamination or Degradation 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. 3. Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement.[13]
Inappropriate Injection Solvent 1. Match Mobile Phase: The injection solvent should be weaker than or match the initial mobile phase composition to ensure proper peak focusing on the column head.[13]
Extra-Column Volume 1. Check Tubing and Connections: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are secure and properly seated to avoid dead volume.[13]
Secondary Interactions 1. Mobile Phase Modifier: The addition of a small amount of a modifier like formic acid or acetic acid to the mobile phase can improve peak shape by reducing interactions with residual silanols on the column.[14]
Issue 3: High Variability and Poor Reproducibility

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Protocol: Ensure every step of the sample preparation workflow is performed consistently across all samples. Automation can improve reproducibility.[15] 2. Use of Internal Standard: Add the deuterated internal standard at the very beginning of the sample preparation process to account for variability in extraction and handling.[10]
Analyte Instability 1. Control Temperature: Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. 2. Limit Freeze-Thaw Cycles: Aliquot samples after initial collection to avoid repeated freezing and thawing.[5]
LC System Carryover 1. Injector Cleaning: Implement a robust injector wash protocol using a strong solvent to clean the needle and sample loop between injections.[16] 2. Blank Injections: Run blank injections after high-concentration samples to assess and manage carryover.[16]
Instrument Fluctuation 1. System Suitability Tests: Run a system suitability test at the beginning of each analytical batch to ensure the LC-MS system is performing within established parameters.[12] 2. Regular Maintenance: Perform routine maintenance on the LC and MS systems as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from plasma?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For quantitative analysis, SPE using a weak anion exchange (AnionEx-Weak) sorbent has been shown to provide good recovery and clean extracts, which is crucial for minimizing matrix effects in LC-MS/MS analysis.[1][2] LLE with solvents like ethyl acetate (B1210297) is also an option, but may require further cleanup steps.

Q2: Is a derivatization step necessary for this compound analysis?

A2: For LC-MS/MS analysis, derivatization is generally not required as this compound can be readily ionized using electrospray ionization (ESI), typically in negative ion mode. For GC-MS analysis, however, derivatization is necessary to make the molecule volatile. Common derivatization methods include converting the carboxylic acid to a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[17][18][19]

Q3: How can I avoid degradation of this compound during sample preparation and storage?

A3: To prevent degradation, store samples at -80°C. During sample preparation, keep samples on ice, minimize exposure to acidic conditions, and consider adding an antioxidant like BHT. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3][5]

Q4: What are the typical MRM transitions for this compound and its deuterated internal standard?

A4: In negative ion mode ESI, the precursor ion for this compound is [M-H]⁻ at m/z 295.2. Common product ions for fragmentation can be optimized but are often related to the cleavage of the fatty acid chain. For the deuterated internal standard, (±)this compound-d4, the precursor ion is [M-H]⁻ at m/z 299.2.[10]

Q5: What is an acceptable range for the limit of detection (LOD) and limit of quantitation (LOQ) for this compound?

A5: The LOD and LOQ are method-dependent and will vary based on the sample matrix, instrumentation, and sample preparation procedure. However, for LC-MS/MS methods, LOQs in the low ng/mL to high pg/mL range are typically achievable.[20][21] Method validation should be performed to determine the specific LOD and LOQ for your assay.[22]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis

This table summarizes the performance of different solid-phase extraction (SPE) protocols for the recovery of oxylipins, including this compound, from plasma.

SPE Protocol Recovery of this compound (%) Key Advantages Key Disadvantages
AnionEx-Weak GoodGood recovery for a broad range of oxylipins, including epoxides.[1][2]May require careful pH control.
SepPak C18 Moderate to GoodEfficient at removing nonpolar interferences.[2]May have lower recovery for more polar oxylipins.
Oasis HLB VariableGood for a broad range of analytes.May have more significant ion suppression from co-eluting phospholipids.
Strata-X VariablePolymeric sorbent with good pH stability.Recovery can be variable for certain oxylipins.

Data synthesized from comparative studies on oxylipin extraction.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for the extraction of this compound from plasma using a weak anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of deuterated internal standard ((±)this compound-d4).

    • Add 1 mL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition an AnionEx-Weak SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Wash the cartridge with 2 mL of hexane (B92381) to remove nonpolar lipids.

  • Elution:

    • Elute the this compound and other oxylipins with 2 mL of methyl formate or an appropriate solvent mixture (e.g., ethyl acetate with 1% acetic acid).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor m/z 295.2 → Product ion (to be optimized)

    • (±)this compound-d4: Precursor m/z 299.2 → Product ion (to be optimized)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-d4) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash (Water & Hexane) load->wash elute Elute (Methyl Formate) wash->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell Cellular Environment EpOME This compound Mito Mitochondrion EpOME->Mito Induces Stress Dysfunction Mitochondrial Dysfunction (Reduced ATP, Membrane Potential Loss) Mito->Dysfunction ROS Increased ROS (Reactive Oxygen Species) OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (Lipids, Proteins, DNA) OxStress->Damage Apoptosis Apoptosis Damage->Apoptosis Dysfunction->ROS Dysfunction->Apoptosis

Caption: this compound and mitochondrial dysfunction pathway.

troubleshooting_logic cluster_checks Initial Checks cluster_troubleshoot Troubleshooting Paths start Low/No Signal for This compound check_is Check Internal Standard Signal start->check_is check_system Run System Suitability Test start->check_system is_ok IS Signal OK? check_is->is_ok is_low IS Signal Low/Absent is_ok->is_low No sample_issue Investigate Sample Issues: - Analyte Degradation - Matrix Effects is_ok->sample_issue Yes prep_issue Investigate Sample Prep: - Inefficient Extraction - Instrument Source Contamination is_low->prep_issue end Signal Restored sample_issue->end prep_issue->end

Caption: Troubleshooting logic for low analyte signal.

References

optimizing extraction efficiency of 9(10)-EpOME from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction efficiency of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) from complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Recovery of this compound

Low recovery is a common challenge in the extraction of lipid mediators like this compound. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inadequate Sample Homogenization Ensure thorough homogenization of the tissue or sample to disrupt cell membranes and release lipids. For solid samples, consider cryogenic grinding.
Suboptimal Extraction Solvent The choice of solvent is critical. For Liquid-Liquid Extraction (LLE), a mixture of a polar and a non-polar solvent is often effective. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb this compound from the sorbent.
Analyte Degradation This compound is susceptible to degradation. Work at low temperatures (4°C) and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.[1] The epoxide ring is also sensitive to acidic conditions, which can lead to hydrolysis. Maintain a neutral pH during extraction whenever possible.
Incomplete Elution from SPE Cartridge If using SPE, the analyte may be binding too strongly to the sorbent. Increase the volume or the polarity of the elution solvent. Consider using a different sorbent material.
Phase Separation Issues in LLE Emulsions can form during LLE, trapping the analyte. To break emulsions, try adding a small amount of brine or centrifuging the sample.
Adsorption to Labware Lipids can adsorb to plastic surfaces. Use glass or low-binding polypropylene (B1209903) tubes and minimize sample transfer steps.

Issue 2: High Variability in Extraction Efficiency

Inconsistent results can undermine the reliability of your data. The following table provides guidance on improving reproducibility.

Potential CauseRecommended Solution
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to storage and extraction. Avoid repeated freeze-thaw cycles.
Variable Evaporation of Solvents When concentrating the extract, use a gentle stream of nitrogen and a consistent temperature. Over-drying can lead to loss of the analyte.
Inconsistent pH of the Sample The pH of the sample can affect the charge state of this compound and its interaction with SPE sorbents or partitioning in LLE. Buffer the sample to a consistent pH before extraction.
Lack of an Internal Standard The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial to correct for variability in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

Q1: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound?

A1: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the sample matrix, desired throughput, and the level of cleanup required. SPE, particularly with reversed-phase (C18) or polymeric sorbents, can provide cleaner extracts and is amenable to automation. LLE is a simpler technique but may be more prone to emulsion formation and may require further cleanup steps.

Q2: What are the best storage conditions for samples and extracts containing this compound?

A2: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts should be stored in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -80°C. The addition of an antioxidant like BHT to the storage solvent is also recommended.

Q3: How can I prevent the hydrolysis of the epoxide ring in this compound during extraction?

A3: The epoxide ring of this compound is susceptible to opening under acidic conditions. It is crucial to maintain a neutral pH throughout the extraction process. If acidification is necessary for the retention on an SPE cartridge, minimize the exposure time and use a weak acid.

Q4: I am observing multiple peaks for this compound in my chromatogram. What could be the cause?

A4: This could be due to several factors. Isomerization of this compound can occur, leading to the formation of other epoxides. Degradation products, such as the corresponding diol (9,10-dihydroxyoctadecenoic acid or 9,10-DiHOME), may also be present. Ensure that your analytical method can resolve these different species.

Data Presentation

The following tables summarize quantitative data on the extraction efficiency of this compound using different methods.

Table 1: Comparison of Extraction Efficacy of this compound using Different Sample Preparation Methods

Sample Preparation MethodSorbent/Solvent SystemMean Extraction Efficacy (%)Reference
Solid-Phase Extraction (AnionEx-Weak)Weak anion exchange polymer85[2]
Solid-Phase Extraction (SepPak C18)Silica-based C1875[2]
Solid-Phase Extraction (Oasis HLB)Hydrophilic-Lipophilic Balanced Polymer68[2]
Solid-Phase Extraction (Strata-X)Polymeric reversed-phase65[2]
Liquid-Liquid Extraction (Ethyl Acetate)Ethyl Acetate (B1210297)55[2]
Protein Precipitation (Methanol)Methanol (B129727)40[2]
Protein Precipitation (Acetonitrile)Acetonitrile35[2]

Table 2: General Comparison of SPE Sorbents for Oxylipin Extraction

SPE SorbentPrinciple of RetentionAdvantagesDisadvantages
C18 (Silica-based) Reversed-phase (hydrophobic)Good retention for non-polar to moderately polar compounds.Potential for secondary interactions with residual silanols.
Polymeric (e.g., Oasis HLB, Strata-X) Reversed-phase and/or ion-exchangeWide pH stability, higher capacity, reduced silanol (B1196071) interactions.May require specific conditioning and elution protocols.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum using a C18 Cartridge

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum in a glass tube, add a suitable internal standard (e.g., this compound-d4).

    • Add 2 mL of methanol, vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new glass tube.

    • Dilute the supernatant with 4 mL of water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove less non-polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate into a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

  • Sample Preparation:

    • To 1 mL of plasma or serum in a glass tube, add a suitable internal standard (e.g., this compound-d4).

  • Extraction:

    • Add 3 mL of a 2:1 (v/v) mixture of chloroform (B151607):methanol to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of chloroform and vortex for 30 seconds.

    • Add 1 mL of water and vortex for 30 seconds.

    • Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Sample Biological Matrix (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Homogenize Homogenization/ Protein Precipitation Spike->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE Option 2 Dry Evaporation SPE->Dry LLE->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the extraction of this compound.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space EpOME This compound PLEC PLEC EpOME->PLEC activates NFkB NF-κB1 PLEC->NFkB activates CXCL9_gene CXCL9 Gene NFkB->CXCL9_gene promotes transcription CXCL9_mRNA CXCL9 mRNA CXCL9_gene->CXCL9_mRNA transcription CXCL9_protein CXCL9 Protein CXCL9_mRNA->CXCL9_protein translation TumorGrowth Tumor Growth & Metastasis CXCL9_protein->TumorGrowth promotes

Caption: this compound signaling pathway in breast cancer progression.

signaling_pathway_neutrophil cluster_extracellular Extracellular cluster_membrane Neutrophil Membrane cluster_cytoplasm Cytoplasm cluster_phagosome Phagosome EpOME This compound Receptor Unknown Receptor EpOME->Receptor binds PKC PKC Receptor->PKC activates NADPH_oxidase NADPH Oxidase Complex Superoxide O₂⁻ (Superoxide) NADPH_oxidase->Superoxide produces p47phox p47phox PKC->p47phox phosphorylates p47phox->NADPH_oxidase activates O2 O₂ O2->NADPH_oxidase

Caption: Proposed signaling pathway for this compound-induced neutrophil respiratory burst.

References

calibration curve issues in 9(10)-EpOME quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) using calibration curves in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Calibration Curve Issues

Q1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the potential causes and solutions?

A1: Non-linearity, especially at the upper end of the calibration curve, is a common issue. Several factors can contribute to this:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.

    • Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If saturation is observed, either dilute the samples to fall within the linear range of the curve or reduce the injection volume. It is also advisable to check and optimize the detector settings.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of this compound, with the effect often becoming more pronounced at higher analyte concentrations.[1]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1] Also, optimizing the chromatographic separation to resolve this compound from interfering compounds can mitigate this issue.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your stock solutions can lead to inaccuracies at the higher concentration levels.

    • Solution: Carefully prepare a fresh set of calibration standards, ensuring the accuracy of pipetting and dilutions. It is good practice to prepare two independent sets of standards to verify accuracy.

Q2: I'm observing poor reproducibility and high variability (%RSD) between my calibration standards, even at the same concentration. What should I investigate?

A2: Poor reproducibility can stem from several sources throughout the analytical workflow:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a common culprit.

    • Solution: Standardize your extraction protocol, ensuring consistent vortexing times, solvent volumes, and phase separation. Crucially, add your internal standard at the very beginning of the sample preparation process to account for variability in extraction efficiency.[1]

  • Instrument Instability: Fluctuations in the LC-MS system's performance can lead to signal instability.

    • Solution: Perform regular system suitability tests by injecting a standard mixture to monitor retention time, peak shape, and signal intensity. A dirty ion source can also cause fluctuating ionization efficiency; regular cleaning and tuning of the instrument are recommended.

  • Improper Pipetting Technique: Inaccurate or inconsistent pipetting when preparing standards can introduce significant error.

    • Solution: Ensure all pipettes are properly calibrated. When pipetting, hold the pipette vertically and just immerse the tip below the liquid surface to avoid aspirating excess liquid.[2]

Matrix Effect & Internal Standards

Q3: What are matrix effects, and how do I know if they are impacting my this compound quantification?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. In lipidomics, phospholipids (B1166683) are a major source of matrix effects.

You can assess matrix effects using the following methods:

  • Post-Column Infusion: This involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression.

  • Post-Extraction Spike: Compare the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank matrix extract that has undergone the full sample preparation procedure. The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q4: What is the best type of internal standard to use for this compound quantification?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard , such as this compound-d4.[3] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same extraction efficiency and matrix effects. This allows for the most accurate correction of analytical variability.[4][5]

If a SIL standard for this compound is not available, the next best option is a SIL standard of a closely related epoxy fatty acid. If no SIL standards are available, a non-labeled structural analog (e.g., an epoxy fatty acid with a different chain length) can be used, but it is crucial to validate that its behavior is similar to this compound during extraction and ionization.[1]

Sample Preparation & Analysis

Q5: What are the recommended sample preparation techniques for extracting this compound from plasma or serum?

A5: Effective sample preparation is key to minimizing matrix effects and achieving accurate quantification. Here are two common approaches:

  • Liquid-Liquid Extraction (LLE): A modified Folch or Bligh-Dyer extraction using a mixture of chloroform (B151607) and methanol (B129727) is a widely used method for extracting lipids.

  • Solid-Phase Extraction (SPE): C18 or mixed-mode SPE cartridges can be used to clean up the sample and concentrate the analyte. SPE is often more effective at removing interfering phospholipids than LLE.

Q6: I am seeing a high background signal or interfering peaks in my chromatogram. What could be the cause?

A6: High background or interfering peaks can originate from several sources:

  • Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents.

  • Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and pipette tips. Using glass or polypropylene (B1209903) labware can minimize this.

  • Carryover: Residual analyte from a high-concentration sample can be carried over to the next injection.

    • Solution: Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Injecting blank samples between high-concentration standards and unknown samples can help assess and mitigate carryover.

Experimental Protocols & Data

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative method based on the analysis of similar epoxy fatty acids and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) in methanol.

  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to induce phase separation.

  • Collect the upper organic layer into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)

Quantitative Data Summary

The following table provides representative MRM (Multiple Reaction Monitoring) transitions for this compound and a common internal standard. These values should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound295.2171.115-25
113.120-30
This compound-d4 (IS)299.2171.115-25
115.120-30

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound-d4) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt lle Liquid-Liquid Extraction (MTBE/Water) ppt->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System (C18, ESI-) reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration cal_curve Calibration Curve Construction integration->cal_curve quant Quantification of this compound cal_curve->quant

Caption: General experimental workflow for the quantification of this compound in plasma.

signaling_pathway cluster_synthesis Biosynthesis of this compound cluster_metabolism_signaling Metabolism and Signaling LA Linoleic Acid EpOME This compound LA->EpOME Epoxidation CYP450 Cytochrome P450 (e.g., CYP2J2, CYP2C8/9) CYP450->EpOME DiHOME 9,10-DiHOME EpOME->DiHOME Hydrolysis PPAR PPARγ Activation EpOME->PPAR Ligand Binding sEH soluble Epoxide Hydrolase (sEH) sEH->DiHOME Gene Target Gene Expression (e.g., related to lipid metabolism) PPAR->Gene Transcriptional Regulation

Caption: Simplified signaling pathway of this compound biosynthesis and its interaction with PPARγ.

References

Technical Support Center: ESI-MS Analysis of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization-mass spectrometry (ESI-MS) analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or Inconsistent this compound Signal Intensity

Question: My ESI-MS signal for this compound is significantly lower than expected, or varies greatly between injections. Could ion suppression be the cause, and how can I confirm this?

Answer: Yes, low and inconsistent signal intensity are hallmark signs of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the ESI source, leading to a reduced signal.

To confirm ion suppression, you can perform a post-column infusion experiment . This involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (an extract of the same biological matrix without the analyte) is then injected. A significant drop in the constant this compound signal as the matrix components elute indicates the retention time windows where ion suppression is most severe.

Another method is to compare the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract (post-extraction spike). A substantially lower signal in the matrix sample is a strong indicator of ion suppression.

Question: I've confirmed ion suppression is affecting my this compound analysis. What are the primary strategies to minimize it?

Answer: There are three main strategies to combat ion suppression for this compound analysis:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids (B1166683) in biological samples, before LC-MS analysis. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation for this purpose.

  • Improve Chromatographic Separation: Modifying your LC method to chromatographically resolve this compound from the majority of matrix interferences can significantly reduce ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as d4-9(10)-EpOME, co-elutes with the analyte and experiences similar ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.

Issue 2: Poor Reproducibility and High Relative Standard Deviation (%RSD)

Question: My replicate injections of the same sample show high variability in the this compound peak area, leading to a high %RSD. How can I improve reproducibility?

Answer: High %RSD is often a consequence of variable ion suppression. The composition of the matrix can have slight variations between samples, leading to inconsistent suppression effects.

To improve reproducibility:

  • Employ a Robust Sample Preparation Method: As mentioned, SPE, particularly with a sorbent optimized for oxylipin extraction, will provide cleaner and more consistent extracts. A comparison of different sample preparation techniques for oxylipins showed that a C18-based SPE protocol with specific wash steps was highly effective at removing interfering matrix components.[1]

  • Utilize a SIL Internal Standard: This is crucial for correcting for variability in both sample preparation and ion suppression. The use of a SIL internal standard is a widely accepted practice to enhance the precision and accuracy of quantitative LC-MS assays.

  • Ensure Consistent Sample Handling: Oxylipins like this compound can be prone to degradation. It is important to handle samples consistently, for example by keeping them on ice and adding antioxidants like butylated hydroxytoluene (BHT) during extraction.

Issue 3: Difficulty in Achieving Desired Sensitivity (LLOQ)

Question: I am struggling to reach the lower limit of quantitation (LLOQ) required for my study. How can I enhance the sensitivity for this compound?

Answer: In addition to the strategies for minimizing ion suppression, consider the following to improve sensitivity:

  • Optimize MS Parameters: Ensure that the ESI source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized for this compound. This can be done by infusing a standard solution of the analyte and adjusting the parameters to maximize the signal.

  • Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI, especially for less polar analytes.[2][3] A direct comparison for this compound may be necessary to determine the optimal source for your specific application.

  • Micro-Flow LC-MS: Reducing the flow rate to the microliter-per-minute range can enhance ionization efficiency and improve sensitivity. A micro-LC-MS/MS method has been shown to significantly improve the limits of detection for a range of oxylipins.[4]

Data Presentation

The following tables summarize quantitative data from studies on oxylipin analysis, providing a comparison of different sample preparation and ionization techniques. While not all data is specific to this compound, the trends are highly relevant for minimizing its ion suppression.

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis in Plasma

Sample Preparation MethodAnalyte Recovery of 2H4-9(10)-EpOME (%)Relative Ion Suppression (%)Key AdvantagesKey DisadvantagesReference
Liquid-Liquid Extraction (LLE) Low and variableHighSimple procedureLow recovery, insufficient matrix removal[1]
SPE (Oasis HLB) ModerateModerate to HighGood for a broad range of analytesInsufficient removal of some interfering compounds[1]
SPE (Strata-X) Low (<60%)HighCommercially availablePoor recovery and significant ion suppression for this compound[1]
SPE (Anion Exchange) ModerateLowExcellent matrix removalLower extraction efficacy for some oxylipins[1]
SPE (C18 with Hexane Wash) GoodLowBest overall performance for a broad spectrum of oxylipins More complex protocol[1]

Table 2: Comparison of ESI and APCI for the Analysis of a Representative Non-Polar Compound

Ionization SourceAnalyte Signal Intensity (arbitrary units)Matrix Effect (%)Suitability for this compoundReference
Electrospray Ionization (ESI) High in clean solventCan be significant in complex matricesProne to ion suppression from phospholipids[3]
Atmospheric Pressure Chemical Ionization (APCI) ModerateGenerally lower than ESILess susceptible to ion suppression, potentially better for complex matrices [3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from a method shown to be effective for a broad range of oxylipins, including this compound, from human plasma.[1]

Materials:

  • C18 SPE cartridges

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • n-Hexane, LC-MS grade

  • Methyl formate, LC-MS grade

  • Formic acid

  • d4-9(10)-EpOME internal standard solution

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: To 500 µL of plasma, add the d4-9(10)-EpOME internal standard.

  • Protein Precipitation: Add 1.5 mL of cold MeOH, vortex for 30 seconds, and centrifuge at 4°C.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash the cartridge with 3 mL of n-hexane to remove non-polar interferences.

  • Elution: Elute the this compound and other oxylipins with 3 mL of methyl formate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This is a representative protocol for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • MRM Transitions:

    • This compound: m/z 295.2 -> [product ion]

    • d4-9(10)-EpOME: m/z 299.2 -> [product ion] (Note: Specific product ions and collision energies need to be optimized for the instrument used.)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage to maximize the signal for this compound.

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing ion suppression in the analysis of this compound.

IonSuppressionTroubleshooting cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solutions Solutions Symptom Low / Inconsistent This compound Signal Diagnosis Confirm Ion Suppression Symptom->Diagnosis Method1 Post-Column Infusion Diagnosis->Method1 Method Method2 Post-Extraction Spike Diagnosis->Method2 Method Solution1 Optimize Sample Prep (e.g., SPE) Diagnosis->Solution1 Primary Action Solution2 Improve Chromatography Diagnosis->Solution2 Primary Action Solution3 Use SIL Internal Standard Diagnosis->Solution3 Primary Action Solution4 Consider APCI Solution1->Solution4 Alternative

Caption: Troubleshooting workflow for low this compound signal.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT Add Cold Organic Solvent (e.g., Methanol) Start->PPT LLE Extract with Immiscible Organic Solvent Start->LLE SPE Optimized SPE Protocol (e.g., C18 with Hexane Wash) Start->SPE PPT_Result High Matrix Components High Ion Suppression Risk PPT->PPT_Result LLE_Result Moderate Matrix Removal Variable Ion Suppression LLE->LLE_Result SPE_Result Effective Matrix Removal Minimized Ion Suppression SPE->SPE_Result

Caption: Comparison of sample preparation techniques.

SIL_IS_Principle Analyte This compound Detector MS Detector Analyte->Detector Suppressed Signal SIL_IS d4-9(10)-EpOME SIL_IS->Detector Suppressed Signal Matrix Matrix Interference Matrix->Analyte Matrix->SIL_IS

Caption: Principle of a stable isotope-labeled internal standard.

References

Technical Support Center: Chromatography Solutions for EpOME Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the chromatographic separation of Epoxyeicosatrienoic acids (EpOMEs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of EpOME analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of EpOMEs?

The main challenges in EpOME separation stem from their structural similarity. EpOMEs exist as a mixture of four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EpOME), each of which can exist as two enantiomers (R/S). This results in a complex mixture of eight closely related compounds. The primary analytical hurdles are:

  • Co-elution of Regioisomers: Due to their similar physicochemical properties, achieving baseline separation of all four regioisomers can be difficult.

  • Resolution of Enantiomers: As enantiomers have identical physical and chemical properties in an achiral environment, their separation requires specialized chiral stationary phases.[1]

  • Low Endogenous Concentrations: EpOMEs are present at low concentrations in biological matrices, necessitating highly sensitive and selective analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyte Stability: The epoxide functional group is susceptible to hydrolysis to the corresponding dihydroxyeicosatrienoic acids (DHETs), requiring careful sample handling and storage.

Q2: Which type of HPLC column is best for separating EpOME regioisomers?

For the separation of EpOME regioisomers, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. The choice of stationary phase is critical for achieving optimal resolution. The most frequently used columns are C18 and Phenyl-Hexyl.

  • C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns and serve as an excellent starting point for method development.[2] They separate analytes primarily based on hydrophobicity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 columns.[2] The phenyl groups provide π-π interactions with the double bonds in the EpOME molecules, which can lead to improved resolution of isomers that are difficult to separate on a C18 column alone.[3] For lipid analysis, phenyl-hexyl columns are often a very good choice.

Q3: How can I separate the enantiomers of EpOMEs?

To separate the enantiomers of EpOMEs, a chiral stationary phase (CSP) is necessary.[4] Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used for this purpose.[5] The Chiralpak AD series of columns, which are based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully used for the enantiomeric resolution of various eicosanoids, including hydroxy and hydroperoxy derivatives, and are a suitable choice for EpOME enantioseparation.[6]

Column Selection and Performance

The selection of the optimal column depends on the specific analytical goal, whether it is the separation of regioisomers or enantiomers.

Comparison of Columns for EpOME Regioisomer Separation
Column Type Stationary Phase Separation Principle Advantages for EpOME Separation Considerations
Reversed-Phase C18 (Octadecyl)Hydrophobic InteractionsGood retention of lipid-based molecules. A reliable starting point for method development.May not fully resolve all regioisomers, particularly 8,9- and 11,12-EpOME.
Reversed-Phase Phenyl-HexylHydrophobic & π-π InteractionsEnhanced selectivity for compounds with double bonds, potentially improving the resolution of challenging isomer pairs.[2][3]Elution order may differ from C18 columns.
Recommended Column for EpOME Enantiomer Separation
Column Type Stationary Phase Separation Principle Advantages for EpOME Separation Considerations
Chiral Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Chiral Recognition (formation of transient diastereomeric complexes)[4]Proven effectiveness for the enantiomeric resolution of eicosanoids.[6]Requires specific mobile phases (often normal phase or polar organic mode) and careful method development.

Experimental Protocols

Below are representative experimental protocols for the separation of EpOME regioisomers and enantiomers. These should be considered as starting points and may require optimization for specific applications and instrumentation.

Protocol 1: Separation of EpOME Regioisomers using a C18 Column
  • Column: A high-quality C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.5% formic acid and 5 mM ammonium (B1175870) formate.[7]

  • Mobile Phase B: Acetonitrile (B52724).[7]

  • Gradient Program:

    • Start at 20% B for 5 minutes.

    • Linear gradient to 100% B over 30 minutes.

    • Hold at 100% B for 8 minutes.

    • Return to initial conditions over 4 minutes and re-equilibrate for 8 minutes.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 35 °C.[7]

  • Injection Volume: 3 µL.[7]

  • Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.

Protocol 2: Chiral Separation of EpOME Enantiomers using a Chiralpak AD-RH Column
  • Column: Chiralpak AD-RH (reversed-phase compatible).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM ammonium bicarbonate, pH 9.0) and an organic modifier like acetonitrile or methanol (B129727).[8] The exact ratio needs to be optimized.

  • Flow Rate: Typically 0.5 to 1.0 mL/min for a 4.6 mm ID column.[8]

  • Column Temperature: 5 °C to 40 °C.[8]

  • Detection: UV or Mass Spectrometry.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of EpOMEs.

Problem 1: Poor Resolution or Co-elution of Regioisomers

  • Possible Cause: The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for all isomers.

  • Solution:

    • Switch to a Phenyl-Hexyl Column: The alternative selectivity offered by the phenyl-hexyl phase can often resolve isomers that co-elute on a C18 column.[2]

    • Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Adjust the Mobile Phase Composition: Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.

    • Lower the Column Temperature: This can sometimes enhance separation by increasing the interaction with the stationary phase.

Problem 2: Tailing Peaks

  • Possible Cause: Secondary interactions between the acidic EpOME molecules and active sites (silanols) on the silica-based column packing.[9]

  • Solution:

    • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol (B1196071) interactions.

    • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the carboxylic acid group on the EpOMEs, leading to better peak shape.

    • Check for Column Contamination: If the problem develops over time, the column may be contaminated. Flush the column with a strong solvent.

Problem 3: Irreproducible Retention Times

  • Possible Cause:

    • Inconsistent mobile phase preparation.

    • Fluctuations in column temperature.

    • Column degradation.

    • HPLC system issues (e.g., pump problems, leaks).

  • Solution:

    • Ensure Accurate Mobile Phase Preparation: Precisely measure all components and ensure thorough mixing.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.

    • Dedicate a Column: If possible, dedicate a column to a specific method to minimize changes in its chemistry over time.

    • Perform System Suitability Tests: Regularly check the performance of your HPLC system.

Problem 4: Low Signal Intensity in LC-MS/MS

  • Possible Cause:

    • Poor ionization of EpOMEs.

    • Ion suppression from matrix components.

    • Degradation of the analytes.

  • Solution:

    • Optimize MS Parameters: Ensure the mass spectrometer is properly tuned for EpOME analysis.

    • Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering matrix components.

    • Check for Analyte Degradation: Keep samples cold and analyze them as quickly as possible after preparation to prevent hydrolysis of the epoxide.

Visualized Workflows and Logic

Experimental Workflow for EpOME Analysis

experimental_workflow sample Biological Sample (Plasma, Tissue) extraction Solid-Phase Extraction (SPE) sample->extraction Sample Preparation lc_separation LC Separation (Reversed-Phase or Chiral) extraction->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Elution data_analysis Data Analysis and Quantification ms_detection->data_analysis Data Acquisition

Caption: General experimental workflow for the analysis of EpOMEs.

Column Selection Logic for EpOME Isomer Separation

column_selection_logic start Start: Define Analytical Goal regioisomers Separate Regioisomers? start->regioisomers enantiomers Separate Enantiomers? regioisomers->enantiomers No c18_column Use C18 Column regioisomers->c18_column Yes chiral_column Use Chiral Column (e.g., Chiralpak AD) enantiomers->chiral_column Yes end End: Method Optimized enantiomers->end No resolution_check Resolution Adequate? c18_column->resolution_check phenyl_hexyl_column Use Phenyl-Hexyl Column troubleshoot Troubleshoot/Optimize Method phenyl_hexyl_column->troubleshoot chiral_column->troubleshoot resolution_check->phenyl_hexyl_column No resolution_check->end Yes troubleshoot->end

Caption: Decision tree for selecting the appropriate chromatography column.

References

Technical Support Center: Validation of Analytical Methods for 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for 9(10)-epoxyoctadecenoic acid (9(10)-EpOME).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound, also known as leukotoxin, is an epoxide of linoleic acid.[1][2][3] It is generated in the body through the cytochrome P450 (CYP) pathway from linoleic acid.[4][5] this compound and its diol metabolite, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), are involved in various physiological and pathological processes, including inflammation, cardiovascular function, and respiratory distress syndrome.[1][3] Accurate quantification of this compound is crucial for its potential application as a biomarker in health and disease.[6]

Q2: What are the common analytical methods for the validation of this compound?

A2: The most common analytical methods for the quantification of this compound and its metabolites include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4][6][7] LC-MS/MS is often considered the standard technique for multi-analyte analysis of oxidized lipids due to its high sensitivity and specificity.[6]

Q3: What are the main challenges in validating analytical methods for this compound?

A3: Key challenges include managing matrix effects from complex biological samples like plasma or serum, ensuring method sensitivity for detecting low endogenous concentrations, and preventing artifactual oxidation of the analyte during sample preparation.[8][9]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: To minimize matrix effects, it is crucial to optimize sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8] The use of a stable isotope-labeled internal standard, like (±)this compound-d4, is highly recommended to compensate for matrix-induced ionization suppression or enhancement.[10] Additionally, chromatographic separation should be optimized to resolve this compound from co-eluting matrix components.

Troubleshooting Guides

LC-MS/MS Method Validation
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate gradient elution profile.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper sample cleanup.- Optimize the gradient to ensure adequate separation and peak focusing.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization parameters in the mass spectrometer.- Ion suppression due to matrix effects.- Inefficient extraction recovery.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[11]- Improve sample cleanup and use a stable isotope-labeled internal standard.[8][10]- Evaluate and optimize the extraction procedure for better recovery.
High Background Noise - Contaminated solvents, reagents, or glassware.- Carryover from previous injections.- Inadequate sample cleanup.- Use high-purity solvents and reagents.- Implement a robust wash cycle between injections.- Enhance the sample preparation protocol to remove more interfering compounds.
Inconsistent Results / Poor Reproducibility - Variability in sample preparation.- Instrument instability.- Degradation of analyte in prepared samples.- Ensure consistent execution of the sample preparation protocol.- Perform system suitability tests before each run.- Investigate analyte stability in the autosampler and consider using a cooled autosampler.
GC-MS Method Validation
Issue Potential Cause Troubleshooting Steps
Analyte Degradation - High injector or transfer line temperature.- Active sites in the GC system.- Optimize temperatures to be as low as possible while maintaining good chromatography.- Use a deactivated liner and column.
Poor Derivatization Efficiency - Presence of water or other interfering substances in the sample.- Suboptimal reaction time or temperature.- Ensure samples are completely dry before adding the derivatization reagent.- Optimize the derivatization protocol for time and temperature.
Ghost Peaks - Carryover from previous injections.- Bleed from the column or septum.- Implement a bake-out step at the end of each run.- Use high-quality, low-bleed septa and columns.

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound Quantification in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 10 µL of an internal standard solution ((±)this compound-d4, 100 ng/mL in methanol).[10]

  • Add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1

    • (±)this compound-d4: Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1

  • Optimize other parameters such as declustering potential and collision energy for your specific instrument.

Quantitative Data Summary

The following table summarizes typical performance characteristics for validated analytical methods for this compound and related compounds.

Parameter LC-MS/MS GC-MS ELISA Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.99> 0.99≥ 0.99[12]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL~1.6 ng/mL[13]Signal-to-Noise > 10
Accuracy (% Bias) Within ±10%Within ±15%Within ±15%Within ±15% (±20% at LLOQ)[12]
Precision (%RSD) < 10%< 15%< 15%≤ 15% (≤ 20% at LLOQ)[12]
Recovery > 80%> 70%N/AConsistent and reproducible
Matrix Effect 85% - 115%Can be significantCan be significantWithin ±15%[12]

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) istd Add Internal Standard (this compound-d4) sample->istd extraction Liquid-Liquid or Solid-Phase Extraction istd->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.

signaling_pathway la Linoleic Acid cyp Cytochrome P450 (e.g., CYP2J2, CYP2C8/9) la->cyp epome This compound cyp->epome seh Soluble Epoxide Hydrolase (sEH) epome->seh effects Physiological/Pathological Effects (Inflammation, Cardiovascular) epome->effects dihome 9,10-DiHOME seh->dihome dihome->effects

Caption: Simplified metabolic pathway of this compound formation and its subsequent hydrolysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 9(10)-EpOME and 12(13)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two regioisomeric epoxides of linoleic acid: 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) and 12(13)-epoxyoctadecenoic acid (12(13)-EpOME). These lipid mediators, produced by cytochrome P450 enzymes, are implicated in a variety of physiological and pathological processes. This document summarizes their differential effects, presents available quantitative data, details relevant experimental protocols, and visualizes their known signaling pathways.

Introduction to this compound and 12(13)-EpOME

Linoleic acid, an essential omega-6 fatty acid, is metabolized in vivo to various bioactive molecules, including the epoxyoctadecenoic acids (EpOMEs). The two primary regioisomers, this compound (also known as leukotoxin) and 12(13)-EpOME (isoleukotoxin), exhibit distinct and sometimes opposing biological effects.[1][2] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), which also possess significant biological activity.[2] Understanding the comparative bioactivity of these isomers is crucial for elucidating their roles in health and disease and for the development of targeted therapeutic strategies.

Comparative Biological Activities

The biological activities of this compound and 12(13)-EpOME are diverse, with significant differences observed in their inflammatory, cardiovascular, and proliferative effects.

Inflammatory Response

Both EpOME isomers are involved in the inflammatory cascade, though their roles can be context-dependent. This compound has been shown to induce oxidative stress and activate the pro-inflammatory transcription factors NF-κB and AP-1 in endothelial cells at high concentrations.[2] In contrast, some studies suggest that EpOMEs can also have anti-inflammatory properties. For instance, this compound has been shown to be equipotent to the arachidonic acid-derived anti-inflammatory epoxide 11(12)-EpETrE in suppressing inflammatory cytokines like IL-6 and TNFα in macrophages.

On the other hand, the metabolite of 12(13)-EpOME, 12,13-DiHOME, has been linked to pro-allergic immune responses by inhibiting the differentiation of regulatory T cells. While both EpOMEs can stimulate the neutrophil respiratory burst at high concentrations, their diol metabolites show contrasting effects, with an equimolar mixture of methyl 9,10- and 12,13-DiHOME strongly inhibiting this process.

Cardiovascular Effects

The cardiovascular effects of the EpOME isomers appear to be complex and can be detrimental. This compound, in particular, has been associated with cardiotoxicity. In animal models, administration of this compound has been shown to depress cardiac function in a dose-dependent manner. In contrast, one study observed modest increases in contractile function in perfused rat hearts with both 12,13-EpOME and its diol.[1]

Cell Proliferation and Cancer

Recent studies have highlighted the role of EpOMEs in cancer progression. Both this compound and 12(13)-EpOME levels are significantly elevated in the plasma of breast cancer patients, with 12(13)-EpOME being present at higher concentrations.[1] In vitro studies have demonstrated that 12(13)-EpOME promotes the viability and proliferation of triple-negative breast cancer cells.[1] Furthermore, the metabolite of 12(13)-EpOME, 12,13-DiHOME, has been identified as a critical modulator of progenitor cell proliferation and mobilization for vascular development through the activation of the canonical Wnt signaling cascade.[2]

Quantitative Data Comparison

Direct comparative quantitative data for the biological activities of this compound and 12(13)-EpOME are limited. However, available data on their inflammatory effects are presented below.

Biological ActivityMoleculeCell TypeAssayPotency (IC₅₀/EC₅₀)Efficacy (% of max)Reference
Cytokine Suppression This compoundRAW 264.7 macrophagesLPS-induced IL-6 & TNFα suppression~4.2 nMIL-6: 59%TNFα: 83%[2]
Neutrophil Chemotaxis 9,10-DiHOMEHuman NeutrophilsChemotaxis assay~100x more potent than 9,10-EpOME-[2]

Note: The IC₅₀ for this compound was determined in a comparative study with 11(12)-EpETrE, where they were found to be equipotent.

Signaling Pathways

The differential biological effects of this compound and 12(13)-EpOME can be attributed to their distinct engagement with intracellular signaling pathways.

This compound and the NF-κB Pathway

This compound has been shown to activate the NF-κB signaling pathway in endothelial cells, a key pathway in the inflammatory response. This activation contributes to the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

NF-κB signaling pathway activation by this compound.
12(13)-EpOME and the Wnt/β-catenin Pathway

While direct activation by 12(13)-EpOME is not fully elucidated, its metabolite, 12,13-DiHOME, is a known activator of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and migration.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12(13)-DiHOME 12(13)-DiHOME Frizzled_LRP Frizzled/LRP5/6 12(13)-DiHOME->Frizzled_LRP Activates Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Wnt/β-catenin signaling pathway activation by 12(13)-DiHOME.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the biological activities of this compound and 12(13)-EpOME.

Neutrophil Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key event in the inflammatory response.

Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized to the fluorescent rhodamine 123 by ROS. The increase in fluorescence is proportional to the amount of ROS produced and can be measured by flow cytometry.

General Protocol:

  • Isolate human neutrophils from peripheral blood.

  • Suspend neutrophils in an appropriate assay buffer.

  • Pre-incubate the cells with DHR 123.

  • Treat the cells with the desired concentration of this compound, 12(13)-EpOME, or a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA).

  • Incubate at 37°C.

  • Stop the reaction and lyse any remaining red blood cells.

  • Analyze the fluorescence of the neutrophil population by flow cytometry.

Respiratory_Burst_Workflow Isolate_Neutrophils Isolate Human Neutrophils Suspend_Cells Suspend in Assay Buffer Isolate_Neutrophils->Suspend_Cells Load_DHR123 Load with DHR 123 Suspend_Cells->Load_DHR123 Treat_Cells Treat with EpOMEs or Controls Load_DHR123->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Lyse_RBCs Lyse Red Blood Cells Incubate->Lyse_RBCs Flow_Cytometry Analyze by Flow Cytometry Lyse_RBCs->Flow_Cytometry

Workflow for Neutrophil Respiratory Burst Assay.
Cell Proliferation Assay

This assay determines the effect of the EpOMEs on cell growth and division.

Principle: The assay can be performed using various methods, such as the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected via a click chemistry reaction with a fluorescent azide, and the fluorescence intensity, proportional to cell proliferation, is measured by flow cytometry or fluorescence microscopy.

General Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or 12(13)-EpOME.

  • Add EdU to the culture medium and incubate to allow for incorporation into newly synthesized DNA.

  • Fix and permeabilize the cells.

  • Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.

  • Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

  • Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.

Conclusion

This compound and 12(13)-EpOME are regioisomeric lipid mediators with distinct and significant biological activities. While this compound shows a complex role in inflammation, with both pro- and anti-inflammatory potential, and is associated with cardiotoxicity, 12(13)-EpOME and its metabolite 12,13-DiHOME are more clearly linked to pro-proliferative and pro-allergic responses, particularly through the Wnt signaling pathway. The higher plasma levels of 12(13)-EpOME in breast cancer patients suggest its potential as a biomarker and therapeutic target. Further research is needed to fully elucidate the comparative potencies and complete signaling networks of these important lipid mediators to better understand their roles in human health and disease.

References

A Comparative Guide to the Receptor-Mediated Signaling of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor-mediated signaling of 9(10)-epoxyoctadecenoic acid [9(10)-EpOME] with its regioisomer 12(13)-EpOME and their corresponding diol metabolites, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). This document summarizes key experimental findings, details relevant signaling pathways, and provides methodologies for the key experiments cited.

Introduction

This compound is a cytochrome P450 (CYP)-derived metabolite of the essential fatty acid linoleic acid.[1] It is one of two regioisomers, the other being 12(13)-EpOME. These epoxides are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-DiHOME and 12,13-DiHOME.[1] Emerging research has implicated these lipid mediators in a variety of physiological and pathological processes, including inflammation, cancer, and metabolic regulation. Understanding their receptor-mediated signaling is crucial for developing novel therapeutic strategies.

Comparative Analysis of Receptor Activation and Downstream Signaling

The signaling activities of this compound and its related compounds are mediated through various receptors, leading to the activation of distinct downstream pathways. This section compares their effects on key molecular targets.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Both this compound and its metabolite 9,10-DiHOME have been identified as ligands for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and inflammation.[1] Their ability to displace a radiolabeled PPARγ ligand from its binding domain confirms this interaction.[1] Similarly, 12,13-DiHOME is suggested to act as a PPARγ ligand, influencing the expression of genes involved in fatty acid uptake and metabolism.[2] However, direct quantitative data on the binding affinities and activation potencies for these lipids are limited.

CompoundReceptorAssay TypeCell LineParameterValueReference
This compound PPARγCompetitive BindingRecombinantDisplacement of [3H] T0900393Confirmed Ligand[1]
9,10-DiHOME PPARγCompetitive BindingRecombinantDisplacement of [3H] T0900393Confirmed Ligand[1]
12,13-DiHOME PPARγNot SpecifiedNot SpecifiedPutative AgonistData not available[3]
G-Protein Coupled Receptors (GPCRs)

The G-protein coupled receptor GPR132 has been identified as a receptor for oxidized fatty acids like 9-hydroxyoctadecadienoic acid (9-HODE).[4] While structurally similar, studies suggest that this compound exhibits low affinity for GPR132 in β-arrestin recruitment assays, indicating it may not be a primary agonist for this receptor.[4]

CompoundReceptorAssay TypeCell LineParameterValueReference
This compound GPR132β-arrestin RecruitmentNot SpecifiedAffinityLow[4]
Downstream Signaling Pathways

The activation of receptors by these lipid mediators triggers downstream signaling cascades, including the NF-κB and cAMP pathways.

NF-κB Signaling: In the context of breast cancer, 12(13)-EpOME has been shown to promote tumor growth and metastasis through a PLEC/NFκB1/CXCL9-mediated pathway.[5] While direct quantitative comparisons are scarce, it is plausible that this compound may engage similar inflammatory signaling pathways. High concentrations (60-90 μM) of both 9,10-EpOME and 9,10-DiHOME have been shown to activate NF-κB in endothelial cells.[1]

cAMP Signaling: Studies in HEK293 cells have demonstrated that this compound is more potent than 12(13)-EpOME in increasing intracellular cAMP levels.[6] This suggests differential engagement of Gs-coupled GPCRs or modulation of adenylyl cyclase activity. In contrast, in an insect model, 12,13-EpOME was more effective than 9,10-EpOME at inhibiting PGE2-induced increases in cAMP.[7]

PathwayThis compound12(13)-EpOMEComparisonCell/SystemReference
NF-κB Activation Activates at high concentrationsPromotes activation12(13)-EpOME implicated in cancer progressionEndothelial cells, Breast cancer cells[1][5]
cAMP Modulation More potent inducerLess potent inducerThis compound > 12(13)-EpOMEHEK293 cells[6]
cAMP Modulation Less potent inhibitorMore potent inhibitor12(13)-EpOME > this compoundInsect hemocytes[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams are provided in DOT language.

cluster_EpOME_Signaling This compound Signaling Pathways This compound This compound Receptor Putative Receptors (GPCR, PPARγ) This compound->Receptor AC Adenylyl Cyclase Receptor->AC Gs NF-kB_Pathway NF-κB Pathway Receptor->NF-kB_Pathway Gq/Other cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular_Response PKA->Cellular_Response Gene_Expression Gene Expression (Inflammation, etc.) NF-kB_Pathway->Gene_Expression Gene_Expression->Cellular_Response

Caption: Putative signaling pathways of this compound.

cluster_PPAR_Assay PPARγ Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PPARγ-LBD - Radiolabeled Ligand - Test Compounds Start->Prepare_Reagents Incubate Incubate PPARγ-LBD with Radiolabeled Ligand and Test Compounds Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50/Ki Quantify->Analyze End End Analyze->End cluster_NFkB_Assay NF-κB Luciferase Reporter Assay Workflow Start Start Transfect Transfect Cells with NF-κB Luciferase Reporter Construct Start->Transfect Treat Treat Cells with Test Compounds (e.g., this compound) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity (Luminescence) Lyse->Measure Analyze Analyze Data as Fold Induction Measure->Analyze End End Analyze->End

References

relative potency of 9(10)-EpOME in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Relative Potency of 9,10-Epoxyoctadecenoic Acid (9(10)-EpOME) Across Diverse Cell Types

This guide provides a comparative analysis of the biological potency of 9,10-epoxyoctadecenoic acid (this compound), a cytochrome P450-derived metabolite of linoleic acid, in various cell types. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the multifaceted roles of this lipid mediator.

Overview of this compound

9,10-EpOME, also known as leukotoxin, is an epoxy fatty acid generated from linoleic acid by cytochrome P450 (CYP) epoxygenases, including CYP2J2, CYP2C8, and CYP2C9.[1] It is a precursor to the more stable diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), through the action of soluble epoxide hydrolase (sEH).[1] While initially considered cytotoxic, recent evidence suggests that many of the detrimental effects attributed to this compound are mediated by its diol metabolite, 9,10-DiHOME.[2][3][4] This guide focuses on the activities of the parent epoxide, this compound, and provides comparative data where available.

Data Presentation: Relative Potency and Effects of this compound

The following table summarizes the observed effects and potency of this compound in different cell types based on published experimental data.

Cell TypeBiological EffectEffective Concentration / PotencyComparison with Other MediatorsReference
RAW 264.7 Macrophages Suppression of LPS-induced inflammatory cytokines (IL-6 and TNFα).IC₅₀ ≈ 4.2 nMEquipotent to 11(12)-EpETrE for cytokine suppression. Less effective at suppressing TNFα compared to 11(12)-EpETrE.[5]
Neutrophils / HL-60 Cells Stimulation of respiratory burst (superoxide production).10 nM - 200 µM (statistically significant dose-response).[2][4]Its diol metabolite, 9,10-DiHOME, inhibits the respiratory burst.[1][4][2][4]
Human Airway Smooth Muscle (ASM) Cells Increase in intracellular calcium concentration.10 µMElicited a greater calcium increase than 9,10-DiHOME but less than 12,13-EpOME and the TRP activator allyl-isothiocyanate.[6]
Breast Cancer Cells (MDA-MB-231, MCF-7) Promotes cell viability, proliferation, migration, and invasion.Concentration-dependent effects observed.12(13)-EpOME showed more potent effects in promoting proliferation.[7]
Porcine Pulmonary Artery Endothelial Cells Induction of oxidative stress and activation of NF-κB and AP-1.90 µM (high concentration). No oxidative stress at ≤ 30 µM.Linoleic acid (90 µM) also induced oxidative stress. 9,10-DiHOME induced oxidative stress at 60 µM.[1]
Murine Mesenchymal Progenitor Cells (U-33/γ2) Prevention of osteoblast differentiation.Not specified.Did not stimulate adipogenesis, unlike 9,10-DiHOME which is a PPARγ2 ligand.[1]
Rabbit Renal Proximal Tubules Induction of mitochondrial dysfunction and cell death (as free acid).500 µMThe free acid form was found to be more toxic than its methyl ester derivative and more toxic than 9,10-DiHOME.[1]

Mandatory Visualization

Below are diagrams illustrating key pathways and experimental workflows related to this compound research.

9_10_EpOME_Metabolism_and_Signaling Metabolic and Signaling Pathways of this compound cluster_effects Cellular Effects LA Linoleic Acid CYP CYP450 Epoxygenases (e.g., CYP2J2, CYP2C8/9) LA->CYP Metabolism EpOME This compound sEH Soluble Epoxide Hydrolase (sEH) EpOME->sEH Hydrolysis RespBurst Neutrophil Respiratory Burst EpOME->RespBurst Stimulates CytokineSupp Macrophage Cytokine Suppression (Anti-inflammatory) EpOME->CytokineSupp Mediates ProTumor Breast Cancer Cell Proliferation (Pro-tumorigenic) EpOME->ProTumor Promotes Toxicity Mitochondrial Dysfunction & Cell Death (High Conc.) EpOME->Toxicity Induces DiHOME 9,10-DiHOME DiHOME->Toxicity Induces PPARg PPARγ Activation (Adipogenesis) DiHOME->PPARg Activates CYP->EpOME sEH->DiHOME

Metabolic conversion of Linoleic Acid and diverse effects of this compound.

Experimental_Workflow_Potency_Assay General Workflow for Assessing this compound Potency cluster_assays Biological Assays start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with This compound (Dose-Response) culture->treatment incubation Incubation (Time-course) treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability e.g., Cancer Cells cytokine Cytokine Measurement (e.g., ELISA) incubation->cytokine e.g., Macrophages ros ROS Production (e.g., WST-1, DCF) incubation->ros e.g., Neutrophils signaling Signaling Pathway Analysis (e.g., Western Blot for p-NFκB) incubation->signaling e.g., Endothelial Cells analysis Data Analysis: IC₅₀ / EC₅₀ Calculation viability->analysis cytokine->analysis ros->analysis signaling->analysis end End: Determine Relative Potency analysis->end

A generalized experimental workflow for determining the potency of this compound.

Experimental Protocols

Detailed experimental protocols vary between studies. However, the core methodologies employed to assess the potency of this compound are summarized below.

Neutrophil Respiratory Burst Assay

This assay measures the production of reactive oxygen species (ROS), a key function of activated neutrophils.

  • Cell Culture: Human neutrophil-like HL-60 cells are differentiated into a granulocytic phenotype.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM to 200 µM).[2][4] A vehicle control (e.g., ethanol) and a positive control are typically included.

  • Detection: Superoxide (B77818) production is quantified using a colorimetric assay, such as the reduction of WST-1 (water-soluble tetrazolium salt).[2][4] The change in absorbance is measured over time.

  • Analysis: The rate of WST-1 reduction, which is proportional to superoxide production, is calculated. Data are often presented as a dose-response curve to determine the effective concentration range.[2][4]

Macrophage Anti-inflammatory Assay

This protocol assesses the ability of this compound to suppress the inflammatory response in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or a comparator lipid (e.g., 11(12)-EpETrE) for a set period, such as one hour.[5]

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 500 nM) to the cell cultures.[5]

  • Incubation: Cells are incubated for a period sufficient for cytokine production (e.g., 24 hours).[5]

  • Quantification: The concentration of inflammatory cytokines, such as TNFα and IL-6, in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The inhibitory concentration 50 (IC₅₀) is calculated from the dose-response curve to determine the potency of this compound in suppressing cytokine release.[5]

Cell Proliferation and Viability Assays

These assays are used to determine the effect of this compound on cell growth, particularly in cancer cell lines.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into multi-well plates.[7]

  • Treatment: Cells are treated with different concentrations of this compound.

  • Viability Measurement (e.g., CCK-8): After incubation (e.g., 24-72 hours), Cell Counting Kit-8 (CCK-8) reagent is added. The absorbance is measured to quantify the number of viable cells.[7]

  • Proliferation Measurement (e.g., EdU): 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium. After incubation, cells are fixed, and EdU incorporation (indicating DNA synthesis) is detected via a fluorescent reaction. The proportion of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.[7]

  • Analysis: The effect of this compound on cell viability and proliferation is quantified relative to control-treated cells.

Signaling Pathway Analysis via Western Blot

This method is used to investigate the molecular mechanisms underlying the effects of this compound.

  • Cell Treatment: Cells (e.g., endothelial or breast cancer cells) are treated with this compound for various time points.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific signaling proteins (e.g., phosphorylated NF-κB, total NF-κB, p-Akt, etc.). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated (activated) proteins is quantified and normalized to the total protein or a loading control (e.g., β-actin) to determine the effect of this compound on pathway activation.

References

Unmasking Specificity: A Comparative Analysis of Antibody Cross-Reactivity in 9,10-DiHOME ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the nuanced world of lipid signaling, the accurate quantification of bioactive lipids like 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) is paramount. This vicinal diol, a metabolite of linoleic acid, is implicated in a range of physiological and pathological processes, from modulating brown adipose tissue activation to serving as a potential biomarker for respiratory distress syndrome. The enzyme-linked immunosorbent assay (ELISA) has emerged as a high-throughput method for quantifying 9,10-DiHOME in biological samples. However, the reliability of any ELISA hinges on the specificity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of antibodies used in commercially available and research-developed 9,10-DiHOME ELISA kits, offering crucial data to inform experimental design and data interpretation.

Performance Head-to-Head: Cross-Reactivity Data

The central challenge in 9,10-DiHOME immunoassays lies in distinguishing it from structurally similar endogenous lipids. To address this, we have compiled cross-reactivity data from a leading commercial kit and a recently developed research assay. The data is presented below to facilitate a direct comparison of antibody specificity.

CompoundCayman Chemical (±)9(10)-DiHOME ELISA KitImproved ELISA for DiHOMEs (Research Article)
(±)9(10)-DiHOME100%Sufficient to be detectable
(±)12(13)-DiHOME<0.7%Excellent sensitivity
(±)9-HODE0.95%Not Reported
Linoleic Acid (LA)Not Reported< 0.1%
EpOMEsNot Reported< 0.1%
THF-diols of LANot Reported1.19%
Oleic Acid (OLE)Not Reported11.9%
(±)11(12)-EET<0.01%Not Reported
(±)12-HETE<0.01%Not Reported
(±)14(15)-EET<0.01%Not Reported
5(S)-HETE<0.01%Not Reported
(±)9(10)-EpOME<0.01%Not Reported
9-OxoODE<0.01%Not Reported
(±)13-HpODE<0.01%Not Reported

Key Observations:

  • The commercially available kit from Cayman Chemical demonstrates high specificity for (±)9(10)-DiHOME, with minimal cross-reactivity to its regioisomer (±)12(13)-DiHOME and other related fatty acid metabolites.[1]

  • The improved research ELISA shows excellent sensitivity towards 12,13-DiHOME, the more predominant regioisomer in many biological systems.[2] It also exhibits low cross-reactivity with the precursor linoleic acid and its epoxides (EpOMEs).[2] However, it shows some cross-reactivity with oleic acid, which was a component of the coating antigen used in its development.[2]

Understanding the Assays: Experimental Methodologies

The data presented above is derived from competitive ELISA formats. A general understanding of the experimental protocol is essential for appreciating the nuances of cross-reactivity assessment.

General Competitive ELISA Protocol for 9,10-DiHOME

This protocol is a generalized representation based on commercially available kits and published research.

1. Plate Coating: A capture antibody (e.g., goat anti-rabbit IgG) is pre-coated onto the wells of a 96-well microplate.

2. Competitive Binding:

  • A standard curve is prepared with known concentrations of 9,10-DiHOME.
  • Samples and standards are added to the wells.
  • A fixed amount of 9,10-DiHOME conjugated to an enzyme (e.g., acetylcholinesterase (AChE) or horseradish peroxidase (HRP)), known as the tracer, is added.
  • A specific primary antibody against 9,10-DiHOME is also added.
  • The plate is incubated to allow the free 9,10-DiHOME in the sample/standard and the tracer to compete for binding to the primary antibody.

3. Washing: The plate is washed to remove any unbound reagents.

4. Signal Development:

  • A substrate for the enzyme conjugate is added to each well.
  • The enzyme converts the substrate into a colored product.
  • The reaction is stopped after a specific incubation time.

5. Data Acquisition: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 9,10-DiHOME in the sample.

Cross-Reactivity Determination Protocol

To determine the cross-reactivity of an antibody, a similar competitive ELISA protocol is followed. However, instead of a 9,10-DiHOME standard curve, standard curves are generated for a panel of structurally related molecules. The concentration of each test compound that displaces 50% of the tracer (the IC50 value) is determined. The cross-reactivity is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of 9,10-DiHOME / IC50 of test compound) x 100

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of a typical competitive ELISA for 9,10-DiHOME.

ELISA_Workflow cluster_plate 96-Well Plate cluster_reagents Reagents p1 1. Plate Coating: Goat anti-Rabbit IgG p2 2. Competitive Binding: - Sample/Standard - 9,10-DiHOME Tracer (Enzyme-linked) - Rabbit anti-9,10-DiHOME Antibody p1->p2 p3 3. Washing p2->p3 p4 4. Substrate Addition p3->p4 p5 5. Signal Development p4->p5 p6 6. Read Absorbance p5->p6 output Data Analysis: Concentration is inversely proportional to signal p6->output sample Sample or 9,10-DiHOME Standard sample->p2 tracer 9,10-DiHOME-Enzyme (Tracer) tracer->p2 antibody Anti-9,10-DiHOME Antibody antibody->p2 substrate Enzyme Substrate substrate->p4

Caption: Competitive ELISA workflow for 9,10-DiHOME quantification.

The Bigger Picture: Signaling Context

The specificity of 9,10-DiHOME detection is critical because it is part of a larger metabolic cascade with other bioactive lipids. Understanding this pathway highlights the potential for cross-reactivity and the importance of specific antibodies.

Signaling_Pathway LA Linoleic Acid CYP Cytochrome P450 (CYP) LA->CYP EpOMEs This compound & 12(13)-EpOME CYP->EpOMEs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpOMEs->sEH DiHOMEs 9,10-DiHOME & 12,13-DiHOME sEH->DiHOMEs Hydrolysis Downstream Downstream Signaling (e.g., PPARγ activation) DiHOMEs->Downstream

Caption: Biosynthetic pathway of 9,10-DiHOME from linoleic acid.

Conclusion

The choice of an ELISA kit for 9,10-DiHOME quantification should be guided by a thorough understanding of the antibody's cross-reactivity profile. For studies specifically focused on 9,10-DiHOME, an antibody with minimal cross-reactivity to the more abundant 12,13-DiHOME isomer is crucial. Conversely, if the total DiHOME level is of interest, an antibody with broader reactivity might be suitable. The data presented here serves as a foundational guide for researchers to select the most appropriate tools for their specific research questions, ensuring the generation of accurate and reproducible data in the burgeoning field of lipidomics.

References

Validating the Role of CYP Enzymes in 9(10)-EpOME Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of various Cytochrome P450 (CYP) enzymes in the synthesis of 9(10)-epoxyoctadecenoic acid (9,10-EpOME), a key bioactive lipid mediator derived from linoleic acid. We present a summary of experimental data, detailed methodologies for key validation experiments, and visual representations of the metabolic pathway and experimental workflows to aid researchers in this field.

Introduction to 9(10)-EpOME Synthesis

Linoleic acid, an abundant polyunsaturated fatty acid, is metabolized in the body to various signaling molecules. One crucial pathway is its epoxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of epoxyoctadecenoic acids (EpOMEs), including this compound and 12(13)-EpOME.[1][2] These epoxides are further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1][2] Both this compound and 9,10-DiHOME are implicated in a range of biological processes, including inflammation, cytotoxicity, and the regulation of gene expression through pathways like PPARγ.[1]

Comparison of CYP Isoforms in this compound Synthesis

Several CYP isoforms have been identified as being capable of metabolizing linoleic acid to this compound. The primary isoforms involved are CYP2J2, CYP2C8, and CYP2C9.[1][2] Other inducible isoforms, such as CYP1A1, may also contribute to its formation.[1] While direct comparative kinetic data (Km, Vmax, kcat) for this compound formation across all relevant CYP isoforms is not extensively available in the literature, the existing evidence points to the significance of the CYP2C and CYP2J subfamilies.

For instance, studies with P4502CAA and P4502C2 have shown they both produce 9,10-EpOME and 12,13-EpOME from linoleic acid, with a similar product ratio of approximately 1.6:1 for the 12,13- and 9,10-epoxides, respectively.[3] This suggests a degree of regioselectivity in the epoxidation of linoleic acid by these enzymes.

CYP IsoformExperimental SystemKey FindingsReference
CYP2C9 Human Liver Microsomes, Recombinant EnzymesConsidered a major linoleic acid monooxygenase in the human liver, producing both 9,10- and 12,13-EpOME.[2] Its expression and activity are linked to linoleic acid-induced oxidative stress in endothelial cells.[4][2][4]
CYP2C8 Recombinant Enzymes, Endothelial Cell-specific Overexpression in MiceAlong with CYP2C9 and CYP2J2, it is a primary isoform for linoleic acid conversion to EpOMEs.[1][2][1][2]
CYP2J2 Recombinant EnzymesA primary isoform responsible for the conversion of linoleic acid to 9,10-EpOME and 12,13-EpOME.[1][2][1][2]
CYP1A1 Inducible SystemsCan generate epoxy-fatty acids, including this compound, and may be relevant when pharmacologically induced.[1][1]
P4502CAA & P4502C2 Not SpecifiedBoth isoforms produce 12,13-EpOME and 9,10-EpOME from linoleic acid in a ratio of approximately 1.6:1.[3][3]

Metabolic Pathway of Linoleic Acid to 9,10-DiHOME

The following diagram illustrates the enzymatic conversion of linoleic acid to this compound by CYP enzymes and its subsequent hydrolysis to 9,10-DiHOME by soluble epoxide hydrolase (sEH).

LA Linoleic Acid EpOME This compound LA->EpOME Epoxidation DiHOME 9(10)-DiHOME EpOME->DiHOME Hydrolysis CYP CYP Enzymes (e.g., CYP2C9, CYP2C8, CYP2J2) sEH Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic conversion of linoleic acid to this compound and 9,10-DiHOME.

Experimental Protocols

Validating the role of specific CYP enzymes in this compound synthesis requires robust in vitro assays and analytical methods. Below are detailed methodologies for key experiments.

In Vitro CYP Enzyme Incubation Assay

This protocol outlines a general procedure for assessing the ability of a specific recombinant CYP enzyme to produce this compound from linoleic acid.

1. Materials:

  • Recombinant human CYP enzyme (e.g., CYP2C9, CYP2C8, CYP2J2) co-expressed with NADPH-cytochrome P450 reductase.
  • Linoleic acid (substrate)
  • Potassium phosphate (B84403) buffer (pH 7.4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Acetonitrile (B52724) (for reaction termination)
  • Internal standard (e.g., a deuterated analog of this compound)

2. Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding linoleic acid to the mixture. The final concentration of linoleic acid should be varied to determine kinetic parameters.
  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
  • Vortex the mixture and centrifuge to pellet the protein.
  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

1. Sample Preparation:

  • The supernatant from the in vitro incubation is typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

2. Liquid Chromatography (LC):

  • A reverse-phase C18 column is commonly used for the separation of this compound from other lipids.
  • A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a formic acid additive, is employed.

3. Tandem Mass Spectrometry (MS/MS):

  • Electrospray ionization (ESI) in the negative ion mode is typically used.
  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound [Value to be determined empirically][Value to be determined empirically]
Internal Standard [Value to be determined empirically][Value to be determined empirically]

4. Quantification:

  • A calibration curve is generated using known concentrations of a this compound standard.
  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Validating CYP-mediated this compound Synthesis

The following diagram outlines the logical flow of experiments to identify and characterize the role of CYP enzymes in this compound synthesis.

cluster_screening Enzyme Screening cluster_quantification Quantification & Kinetics cluster_inhibition Inhibition Studies cluster_validation Validation Screening Incubate Linoleic Acid with a Panel of Recombinant CYP Isoforms LCMS LC-MS/MS Analysis to Detect this compound Formation Screening->LCMS Kinetics Determine Kinetic Parameters (Km, Vmax) for Active CYP Isoforms LCMS->Kinetics Inhibitors Use Isoform-Specific Chemical Inhibitors in Human Liver Microsomes Validation Confirm Reduction of this compound Synthesis in the Presence of Inhibitors Inhibitors->Validation

Caption: Workflow for identifying and validating CYP enzymes in this compound synthesis.

Conclusion

The synthesis of this compound from linoleic acid is a critical metabolic step mediated primarily by CYP enzymes, particularly isoforms from the CYP2C and CYP2J families. This guide provides a framework for researchers to compare the roles of these enzymes and offers detailed methodologies for experimental validation. Further research is needed to fully elucidate the comparative kinetics of all relevant CYP isoforms to better understand their specific contributions to the endogenous production of this important lipid mediator and its downstream signaling pathways.

References

comparing the pro-inflammatory versus anti-inflammatory effects of 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9(10)-Epoxyoctadecenoic acid, or 9(10)-EpOME, a cytochrome P450-derived metabolite of linoleic acid, presents a complex and often contradictory role in the inflammatory landscape. Initially identified as a "leukotoxin" due to its cytotoxic effects, emerging evidence reveals a more nuanced profile, with the capacity to exert both pro- and anti-inflammatory actions. This guide provides a comprehensive comparison of these opposing effects, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Pro-Inflammatory Effects of this compound

The pro-inflammatory activities of this compound are often linked to its historical association with cellular toxicity and its role in acute inflammatory conditions. Key pro-inflammatory effects include the induction of the neutrophil respiratory burst and the promotion of T cell apoptosis.

Quantitative Data: Pro-Inflammatory Effects
Experimental ModelTreatmentConcentrationObserved EffectReference
Granulocytic HL-60 cells9(10)-/12(13)-EpOME10 nM - 200 µMStatistically significant dose-dependent stimulation of neutrophil respiratory burst.[1][2][1][2]
Murine spleen cell suspensionThis compound2 µMPromotes CD4+ and CD8+ T cell apoptosis.[3][3]
Porcine pulmonary artery endothelial cellsThis compound90 µMInduction of oxidative stress.[4][4]

Anti-Inflammatory Effects of this compound

In contrast to its pro-inflammatory potential, this compound has also been shown to possess anti-inflammatory properties. These effects are often attributed to its ability to modulate key inflammatory signaling pathways and antagonize the actions of pro-inflammatory mediators.

Quantitative Data: Anti-Inflammatory Effects
Experimental ModelTreatmentConcentrationObserved EffectReference
Murine spleen cell suspension (LPS-stimulated)This compoundNot specifiedImpaired production of pro-inflammatory cytokines IL-6 and TNF-α.[3][3]
Murine primary hepatocytes9-oxo-OTA (a derivative)Not specifiedActivation of PPARα, a key regulator of inflammation.[5][6][5][6]

Signaling Pathways

The dual nature of this compound's inflammatory effects can be understood by examining its influence on distinct signaling pathways.

Pro-Inflammatory Signaling

The pro-inflammatory effects of this compound can be partially attributed to the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.

pro_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Membrane IKK_Complex IKK Complex Cell_Membrane->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation Degradation Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Activates

Caption: Pro-inflammatory signaling of this compound via NF-κB activation.

Anti-Inflammatory Signaling

The anti-inflammatory actions of this compound may be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in the negative regulation of inflammatory responses.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Membrane PPAR PPAR Cell_Membrane->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription PPRE->Anti_Inflammatory_Genes Activates NF_kB_Inhibition Inhibition of NF-κB Pathway PPRE->NF_kB_Inhibition Promotes neutrophil_respiratory_burst_workflow cluster_workflow Experimental Workflow A Isolate/Culture Neutrophils B Seed in 96-well Plate A->B C Treat with this compound B->C D Add WST-1 Reagent C->D E Incubate at 37°C D->E F Measure Absorbance at 450 nm E->F t_cell_apoptosis_workflow cluster_workflow Experimental Workflow A Culture and Treat T cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Populations E->F

References

Unraveling the Role of 9(10)-EpOME: A Comparative Lipidomics Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) levels and its metabolic pathway reveals significant alterations in various disease states compared to healthy individuals. This guide provides a comparative overview of this compound's involvement in pathophysiology, complete with quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to support researchers, scientists, and drug development professionals.

This compound is a bioactive lipid mediator derived from the metabolism of linoleic acid by cytochrome P450 (CYP) enzymes.[1][2] It is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), which is often implicated in the cytotoxic effects initially attributed to this compound.[1][3][4] Altered levels of this compound and its metabolite have been associated with a range of pathological conditions, including cancer, inflammatory disorders, and cardiovascular diseases, making it a molecule of significant interest for therapeutic targeting and biomarker discovery.

Comparative Analysis of this compound Levels in Health and Disease

Quantitative lipidomics studies have demonstrated significant variations in this compound concentrations across different biological matrices in various disease states when compared to healthy controls. The following table summarizes key findings from the literature.

Disease StateBiological MatrixChange in this compound LevelsKey Findings & Significance
Breast Cancer PlasmaSignificantly Elevated In patients with breast cancer, plasma levels of both this compound and its regioisomer 12(13)-EpOME were found to be significantly higher compared to healthy controls.[5] This increase is linked to the upregulation of CYP2J2 in tumor tissues and promotes tumor growth and metastasis.[5]
Acute Respiratory Distress Syndrome (ARDS) Lung LavagesElevated High levels of this compound have been observed in the lung lavages of patients with ARDS.[3][6] Originally termed "leukotoxin," this metabolite is produced by activated neutrophils and is associated with the severity of the condition.[3][4]
Extensive Burns Skin, BloodElevated This compound has been identified in the skin of burn victims and its levels are elevated in patients with extensive burns, potentially contributing to the late-phase mortality associated with severe burn injuries.[1][3]
Sepsis Not SpecifiedElevated Increased concentrations of EpOMEs have been correlated with a higher incidence of mortality in sepsis patients, highlighting their potential role in the pathophysiology of this life-threatening condition.[4]
Inflammatory Bowel Disease (Colitis) Intestinal Contents, Colonic TissueDecreased In a mouse model of colitis, the levels of 9,10-DiHOME, the metabolite of this compound, were significantly decreased in the intestinal contents and colonic tissue, suggesting a potential protective role of the gut microbiota-derived lipid metabolite in intestinal inflammation.[7]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The most common and robust method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction
  • Sample Collection: Biological samples (e.g., plasma, tissue homogenates, cell lysates) should be collected and immediately stored at -80°C to prevent lipid degradation.

  • Internal Standard Spiking: To a known volume or weight of the sample, add a deuterated internal standard, such as this compound-d4, to account for sample loss during extraction and for variations in instrument response.

  • Lipid Extraction:

    • For liquid samples like plasma, a liquid-liquid extraction is commonly performed using solvents such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform.

    • For tissue samples, homogenization in a suitable buffer is required, followed by lipid extraction.

    • Solid-phase extraction (SPE) can be employed for further cleanup and enrichment of the lipid fraction.

  • Solvent Evaporation and Reconstitution: The organic solvent containing the extracted lipids is evaporated under a gentle stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and water.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve ionization, is used to separate this compound from other lipids.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is typically achieved using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard are monitored.

Signaling and Metabolic Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways and its metabolic conversion.

Metabolic Pathway of this compound

The following diagram illustrates the biosynthesis of this compound from linoleic acid and its subsequent hydrolysis.

LA Linoleic Acid CYP Cytochrome P450 (e.g., CYP2J2, CYP2C8/9) LA->CYP Epoxidation EpOME This compound CYP->EpOME sEH soluble Epoxide Hydrolase (sEH) EpOME->sEH Hydrolysis DiHOME 9,10-DiHOME sEH->DiHOME

Caption: Biosynthesis and metabolism of this compound.

Pro-tumorigenic Signaling of EpOMEs in Breast Cancer

In the context of breast cancer, EpOMEs have been shown to promote tumor progression through a specific signaling cascade.

EpOMEs Increased EpOMEs (9(10)- & 12(13)-EpOME) PLEC PLEC EpOMEs->PLEC Upregulates NFkB1 NFκB1 PLEC->NFkB1 Upregulates CXCL9 CXCL9 NFkB1->CXCL9 Transcriptionally Regulates TumorGrowth Tumor Growth & Metastasis CXCL9->TumorGrowth Promotes

Caption: EpOME-mediated signaling in breast cancer.[5]

General Experimental Workflow for Comparative Lipidomics

The following diagram outlines a typical workflow for a comparative lipidomics study focusing on this compound.

cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Interpretation Healthy Healthy Cohort (e.g., Plasma) Extraction Lipid Extraction (with Internal Standard) Healthy->Extraction Diseased Diseased Cohort (e.g., Plasma) Diseased->Extraction LCMS LC-MS/MS Analysis (MRM/SRM) Extraction->LCMS Quant Quantification of This compound LCMS->Quant Stats Statistical Analysis Quant->Stats Bio Biological Interpretation Stats->Bio

Caption: Workflow for comparative this compound analysis.

References

Assessing the Clinical Relevance of Circulating 9(10)-EpOME Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of circulating 9(10)-epoxyoctadecenoic acid (9(10)-EpOME) levels with established biomarkers in various disease states. Experimental data and detailed methodologies are presented to facilitate an objective assessment of its potential clinical utility.

Introduction to this compound

This compound, also known as leukotoxin, is a cytochrome P450 (CYP)-derived metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] It is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME).[1] Circulating levels of this compound and its metabolite have been associated with a range of physiological and pathological processes, including inflammation, immune response, cardiovascular disease, and cancer, making it a molecule of significant interest for biomarker development.

Comparative Analysis of this compound and Standard Biomarkers

This section compares the performance of this compound with established clinical biomarkers in different disease contexts. Due to the nascent stage of this compound research, direct head-to-head comparative studies are limited. This guide therefore presents available data on this compound alongside the performance of current standard-of-care biomarkers to offer a preliminary comparative perspective.

Cardiovascular Disease

The potential of this compound as a biomarker in cardiovascular disease is an emerging area of investigation. Its role is complex, with studies suggesting both detrimental and potentially protective effects depending on the context.

Standard Biomarker: Cardiac Troponins (cTnT and cTnI)

Cardiac troponins are the cornerstone for the diagnosis of myocardial infarction. Their high sensitivity and specificity for myocardial injury are well-established. Elevated troponin levels, in conjunction with clinical signs, are indicative of MI.

BiomarkerApplicationPerformance
Cardiac Troponin (cTnT, cTnI) Diagnosis of Myocardial InfarctionHigh sensitivity and specificity. A rise and/or fall in troponin levels with at least one value above the 99th percentile upper reference limit is a key diagnostic criterion.
This compound Potential role in cardiovascular pathophysiologyIn animal models, administration of 9,10-EpOME has been shown to cause cardiac failure.[2][3] However, clinical studies directly comparing its diagnostic performance against troponins in ACS are currently lacking.

Standard Biomarker: B-type Natriuretic Peptide (BNP) and N-terminal pro-BNP (NT-proBNP)

BNP and NT-proBNP are established biomarkers for the diagnosis and prognosis of heart failure. Their levels correlate with the severity of left ventricular dysfunction.

BiomarkerApplicationPerformance
BNP / NT-proBNP Diagnosis and prognosis of Heart FailureHigh negative predictive value to rule out heart failure. Levels are correlated with disease severity and prognosis.[4][5][6]
This compound Association with cardiovascular eventsWhile direct comparisons with BNP/NT-proBNP are not yet available, studies have linked the sEH pathway, which metabolizes this compound, to cardiovascular outcomes. The ratio of 9,10-DiHOME to this compound has been associated with small vessel stroke and markers of neurodegeneration.[7]
Inflammatory Conditions

Elevated levels of this compound have been observed in several inflammatory conditions, suggesting its potential as a biomarker of inflammatory status.

Standard Biomarkers: Interleukin-6 (IL-6), C-reactive protein (CRP)

IL-6 and CRP are well-known inflammatory markers used in the assessment and prognosis of patients with ARDS.

BiomarkerApplicationPerformance
Interleukin-6 (IL-6) Prognosis in ARDSElevated levels are associated with increased severity and mortality in ARDS patients.[3][8][9][10]
C-reactive protein (CRP) General inflammatory markerA prototypical acute-phase protein, its levels rise significantly in response to inflammation.[11][12]
This compound Association with ARDSHigh levels of this compound are found in patients with ARDS.[13][14] Its metabolite, 9,10-DiHOME, is suggested to be a primary contributor to the harmful effects observed.[13][15]
Oncology

The role of lipid metabolites in cancer is a rapidly evolving field, with some studies pointing to the involvement of this compound in cancer progression.

Standard Biomarker: Cancer Antigen 15-3 (CA 15-3)

CA 15-3 is a widely used tumor marker for monitoring treatment response and detecting recurrence in breast cancer patients.

BiomarkerApplicationPerformance
Cancer Antigen 15-3 (CA 15-3) Monitoring breast cancerElevated levels are associated with tumor burden and can indicate disease progression or recurrence. Sensitivity and specificity for diagnosis are moderate.
This compound Association with breast cancer developmentPlasma levels of both this compound and its isomer 12(13)-EpOME have been found to be significantly elevated in breast cancer patients compared to healthy controls.[14]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and analytical procedures related to this compound, the following diagrams illustrate its metabolic pathway and a typical experimental workflow for its quantification.

cluster_0 Biosynthesis and Metabolism of this compound Linoleic Acid Linoleic Acid CYP450 Epoxygenase CYP450 Epoxygenase Linoleic Acid->CYP450 Epoxygenase This compound This compound CYP450 Epoxygenase->this compound Epoxidation sEH sEH This compound->sEH 9,10-DiHOME 9,10-DiHOME sEH->9,10-DiHOME Hydrolysis

Caption: Biosynthesis of this compound from linoleic acid and its metabolism.

cluster_1 Experimental Workflow for this compound Quantification Plasma/Serum Sample Plasma/Serum Sample Lipid Extraction Lipid Extraction Plasma/Serum Sample->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) Optional LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Lipid Extraction->LC-MS/MS or GC-MS Analysis Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis

Caption: General workflow for quantifying circulating this compound levels.

Experimental Protocols

Accurate quantification of this compound is crucial for assessing its clinical relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., this compound-d4) to correct for extraction efficiency and matrix effects.

  • Perform lipid extraction using a solvent system such as a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

  • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • The flow rate and gradient profile should be optimized to achieve good separation of this compound from other lipid species.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion generated upon fragmentation.

    • The transition for the internal standard is also monitored.

3. Data Analysis and Quantification:

  • Generate a standard curve using known concentrations of a this compound analytical standard.

  • Calculate the peak area ratio of the endogenous this compound to the internal standard.

  • Determine the concentration of this compound in the plasma samples by interpolating the peak area ratios onto the standard curve.

Conclusion

Circulating this compound is a promising biomarker with demonstrated associations with cardiovascular disease, inflammation, and cancer. While it is not yet positioned to replace established biomarkers such as cardiac troponins, natriuretic peptides, or CA 15-3, its unique position as a metabolite of a highly consumed dietary fatty acid offers a different dimension of biological information. Future research should focus on large-scale clinical studies with direct comparisons to existing biomarkers to definitively establish the clinical utility of measuring circulating this compound levels. The provided methodologies offer a foundation for researchers to pursue these critical investigations.

References

Safety Operating Guide

Proper Disposal of 9(10)-Epoxide of Linoleic Acid (9(10)-EpOME): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 9(10)-EpOME, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

This compound is typically supplied as a solution in methyl acetate. This solution is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Emergency First Aid:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2]

  • In case of skin contact: Remove all contaminated clothing immediately and rinse the skin with water or shower.[1][2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • If ingested: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel.[1]

Personal Protective Equipment (PPE) Requirements

To ensure safety during the handling and disposal of this compound, the following PPE is mandatory:

PPE CategorySpecific Requirements
Eye Protection Safety goggles or glasses with side shields.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for spill cleanup.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Liquid Waste: Collect all solutions containing this compound in a designated, compatible hazardous waste container. The container must have a leak-proof, screw-on cap.[3][4] Do not use containers with corks or parafilm seals.[3]

  • Solid Waste: Any lab supplies contaminated with this compound, such as absorbent paper, gloves, and pipette tips, should be considered hazardous waste.[3] These items must be double-bagged in clear plastic bags for visual inspection and placed in a designated solid hazardous waste container.[3]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection after relabeling.[5]

2. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent (e.g., "in Methyl Acetate"). Also, indicate the approximate quantity of the waste.

  • Storage: Store the waste container in a designated satellite accumulation area.[4] The container must be kept closed at all times, except when adding waste.[3][4] Ensure secondary containment is used to capture any potential leaks or spills.[3] The secondary container should be chemically compatible and have a capacity of at least 110% of the primary container's volume.[3]

  • Segregation: Store waste containers away from incompatible materials. For instance, keep flammable liquids away from oxidizing agents.[4]

3. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3] Do not exceed the storage time or quantity limits for hazardous waste accumulation at your facility.[3]

Disposal Workflow Diagram

start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_liquid Collect Liquid Waste in Designated Container ppe->collect_liquid collect_solid Collect Contaminated Solids in Labeled Bag ppe->collect_solid rinse_container Triple-Rinse Empty Original Container ppe->rinse_container label_waste Label Waste Container (Contents, Hazard) collect_liquid->label_waste collect_solid->label_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste schedule_pickup Schedule Waste Pickup with EH&S or Contractor store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 9(10)-EpOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of 9(10)-Epoxyoctadecenoic acid (9(10)-EpOME). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure risk when handling this compound. General safety protocols for handling epoxy resins should be followed due to the reactive nature of the epoxide group.

PPE CategoryItemJustification
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)To prevent direct skin contact.[2][3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.To protect eyes from splashes.[2][3][4]
Body Protection Laboratory coat or chemical-resistant apron. Long-sleeved shirts and long pants should be worn.To protect skin from accidental contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. If there is a risk of generating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of any potential vapors or aerosols.[2][4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required when handling open containers or performing procedures that could generate aerosols.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[1]

  • Follow the manufacturer's specific storage temperature recommendations, which is typically -20°C.[5]

  • Segregate from incompatible materials such as strong oxidizing agents.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable liners.

  • Aliquoting and Diluting: If the compound is in a solvent, be aware of the solvent's hazards. To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen, and the new solvent of choice can be added immediately.[6]

  • Experimental Use: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[7]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[8] Decontaminate all work surfaces.

Emergency Procedures

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a designated, labeled hazardous waste container.[9]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • If the spill is flammable, shut off all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.

  • The container must be made of a material compatible with the waste.

  • The label should include the words "Hazardous Waste" and the full chemical name.[12]

Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[13]

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[14]

  • Contact your institution's EHS department to schedule a pickup for hazardous waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Aliquot/Dilute this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 em1 Spill Occurs em_spill Follow Spill Response Protocol em1->em_spill em2 Exposure Occurs em_exp Follow Exposure Response Protocol em2->em_exp

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9(10)-EpOME
Reactant of Route 2
9(10)-EpOME

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.